Product packaging for Desmosterol-d6(Cat. No.:)

Desmosterol-d6

Cat. No.: B602601
M. Wt: 390.7 g/mol
InChI Key: AVSXSVCZWQODGV-QSOBUISFSA-N
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Description

24-dehydro Cholesterol-d6 is intended for use as an internal standard for the quantification of 24-dehydro cholesterol by GC- or LC-MS. 24-dehydro Cholesterol is an immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis. Structurally, it varies from cholesterol only by a single double bond at carbon 24 and has been used as cholesterol substitute in cellular membrane studies. During brain development, 24-dehydro cholesterol transiently accumulates, composing up to 30% of total brain sterol, where it is poised to rapidly enrich membrane sterols. However, defects in cholesterol synthesis can lead to a condition called desmosterolosis, which results in an accumulation of excess 24-dehydro cholesterol. 24-dehydro Cholesterol has been reported to activate liver X receptor-target genes in both the liver of cholesterol-free mice and in cholesterol-starved macrophage foam cells in atherosclerotic lesions.>Desmosterol constitutes 1% of brain sterol and is catabolized to cholesterol by the enzyme 3-hydroxysterol 24-reductase (DHCR24). It is an intermediate in the Bloch branch of the cholesterol biosynthesis pathway. Desmosterol-d6 is a deuterated form of desmosterol.>This compound is a labelled metabolite of Cholesterol. Desmosterol is an intermediate in the biosynthesis of cholesterol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O B602601 Desmosterol-d6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSXSVCZWQODGV-QSOBUISFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Desmosterol-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Desmosterol-d6 is a deuterated form of desmosterol, a critical intermediate in the Bloch pathway of cholesterol biosynthesis.[1] Due to its structural similarity to cholesterol, differing only by a double bond at position C24, desmosterol plays a significant role in various biological processes.[1] Desmosterol itself is an endogenous ligand for Liver X Receptors (LXRs) and an inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) processing, making it a key regulator of lipid homeostasis.[1][2] Its deuterated isotopologue, this compound, serves as an invaluable tool in biomedical research, primarily as an internal standard for the accurate quantification of endogenous desmosterol and other sterols in biological samples using mass spectrometry-based techniques.

Chemical Structure and Properties

This compound is chemically named cholesta-5,24-dien-26,26,26,27,27,27-d6-3β-ol. The six deuterium atoms are located on the terminal methyl groups of the side chain, providing a stable isotopic label with a mass shift that is readily detectable by mass spectrometry.

this compound Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₂₇H₃₈D₆O
Molecular Weight 390.7 g/mol
CAS Number 1246298-67-8
Appearance Solid/Powder
Storage Temperature -20°C
Solubility Soluble in ethanol and dimethylformamide (DMF)
Purity Typically >99%

Biological Role and Signaling Pathways

Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis. The conversion of desmosterol to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).

Cholesterol Biosynthesis (Bloch Pathway)

The following diagram illustrates the final step of the Bloch pathway, where this compound would behave identically to endogenous desmosterol.

G Fig. 1: Simplified Bloch Pathway for Cholesterol Synthesis Desmosterol Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol Reduction of C24-C25 double bond DHCR24 DHCR24 (3β-hydroxysterol Δ24-reductase) DHCR24->Cholesterol

Caption: Final step of the Bloch pathway of cholesterol synthesis.

Regulation of Lipid Metabolism via LXR and SREBP

Desmosterol acts as an endogenous agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis, fatty acid metabolism, and inflammation. Upon activation by desmosterol, LXRs form heterodimers with Retinoid X Receptors (RXRs) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby upregulating their expression. These target genes are involved in cholesterol efflux (e.g., ABCA1, ABCG1) and fatty acid synthesis.

Concurrently, desmosterol inhibits the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that promotes the expression of genes involved in cholesterol biosynthesis and uptake. This dual action of desmosterol—activating LXR and inhibiting SREBP-2—provides a sophisticated mechanism for maintaining cellular cholesterol balance.

G Fig. 2: Desmosterol Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Desmosterol Desmosterol LXR LXR Desmosterol->LXR Activates SREBP_processing SREBP-2 Processing Desmosterol->SREBP_processing Inhibits LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR SREBP_target_genes SREBP-2 Target Gene Expression (e.g., HMGCR, LDLR) SREBP_processing->SREBP_target_genes Promotes LXRE LXRE LXR_RXR->LXRE Binds to Target_Genes Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->Target_Genes Upregulates

Caption: Desmosterol's dual role in activating LXR and inhibiting SREBP pathways.

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of desmosterol and other sterols. Its use corrects for variability in sample preparation and instrument response, ensuring accurate and precise measurements.

General Experimental Workflow for Sterol Quantification

The following diagram outlines a typical workflow for the quantification of sterols from biological samples using this compound as an internal standard.

G Fig. 3: Experimental Workflow for Sterol Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spiking Spike with This compound (Internal Standard) Sample->Spiking Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spiking->Extraction Hydrolysis Saponification (Optional, for esterified sterols) Extraction->Hydrolysis SPE Solid Phase Extraction (SPE) Cleanup (Optional) Hydrolysis->SPE Analysis LC-MS/MS or GC-MS Analysis SPE->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: A typical workflow for sterol analysis using an internal standard.

Detailed Methodologies

1. Sample Preparation from Human Plasma

  • Spiking: To 25 µL of plasma, add a known amount of this compound and Cholesterol-d7 (if also quantifying cholesterol) as internal standards.

  • Saponification: Add 50% potassium hydroxide solution, mix thoroughly, and incubate at 70°C for 60 minutes to hydrolyze sterol esters.

  • Extraction: After incubation, add 2 mL of hexane and 0.5 mL of phosphate-buffered saline (pH 6.8) and mix well. Centrifuge at 2000 x g for 10 minutes.

  • Collection: Transfer the upper organic (hexane) phase to a new tube. Re-extract the lower aqueous layer with an additional 1 mL of hexane and combine the organic phases.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C. Reconstitute the dried residue in ethanol for LC-MS analysis.

2. LC-MS/MS Analysis of Desmosterol

  • Chromatography:

    • Column: A reversed-phase column, such as a Thermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm), is commonly used.

    • Mobile Phase: A gradient of methanol and water is often employed. For example, starting with 85% methanol and ramping up to 100%.

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is frequently used for sterol analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

      • Desmosterol transition: m/z 367.4 → 147.1

      • This compound transition: m/z 373.3 → (a specific fragment ion, which would be determined during method development)

    • Calibration: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with 1/concentration² weighting is often used.

Quantitative Data Summary

The following table summarizes key quantitative parameters from published methods utilizing this compound as an internal standard.

ParameterValueMatrixAnalytical MethodReference
Calibration Curve Range 0.1 - 10 µg/mLHuman PlasmaUPLC-MS/MS
Monitored Ion (Desmosterol) m/z 367.3Human PlasmaLC-APCI-MS
Monitored Ion (this compound) m/z 373.3Human PlasmaLC-APCI-MS
Internal Standard Concentration 250 ng per sampleBrain TissueLC-APCI-MS
LC Column Ascentis Express C18 (15 cm x 4.6 mm, 2.7 µm)Brain TissueLC-APCI-MS
Mobile Phase Isocratic 100% MethanolBrain TissueLC-APCI-MS

Conclusion

This compound is an essential tool for researchers in the fields of lipidomics, neuroscience, and drug development. Its use as an internal standard enables the reliable quantification of desmosterol and related sterols, providing crucial insights into cholesterol metabolism and its dysregulation in various diseases. The detailed protocols and data presented in this guide offer a comprehensive resource for the successful implementation of this compound in laboratory settings.

References

The Role of Desmosterol-d6 in Elucidating the Cholesterol Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Desmosterol-d6 and its critical application in the study of the cholesterol biosynthesis pathway. It details the biochemical context of its unlabeled counterpart, desmosterol, and outlines the principles and protocols for using the stable isotope-labeled standard in quantitative mass spectrometry-based analysis.

Introduction: Desmosterol in the Cholesterol Biosynthesis Pathway

Cholesterol, an essential lipid for mammalian cell structure and function, is synthesized through a complex series of enzymatic reactions. Two major routes, the Bloch and the Kandutsch-Russell pathways, lead to its formation. Desmosterol (cholesta-5,24-dien-3β-ol) is a pivotal intermediate, serving as the immediate precursor to cholesterol in the Bloch pathway.[1][2][3] The conversion of desmosterol to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).[4][5]

Due to its position in the pathway, the concentration of desmosterol can provide significant insights into the dynamics of cholesterol synthesis and metabolism. Aberrant levels of desmosterol are associated with various physiological and pathological states, including developmental disorders like Smith-Lemli-Opitz Syndrome (SLOS) and neurodegenerative diseases such as Alzheimer's disease. Therefore, accurate quantification of desmosterol is paramount for both basic research and clinical diagnostics.

Core Principle: Isotope Dilution Mass Spectrometry

To achieve precise and accurate quantification of endogenous molecules like desmosterol in complex biological matrices, stable isotope dilution mass spectrometry (SID-MS) is the gold standard methodology. This technique relies on the use of a stable isotope-labeled internal standard, such as this compound.

This compound is chemically identical to endogenous desmosterol but is heavier due to the incorporation of six deuterium atoms. When a known amount of this compound is "spiked" into a biological sample at the beginning of the preparation process, it mixes with the endogenous desmosterol. Throughout the extraction, purification, and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometer signal of the endogenous (light) desmosterol to the (heavy) this compound, an accurate concentration can be calculated, effectively correcting for experimental variability.

Biochemical Pathway and Analytical Workflow

The following diagrams illustrate the biochemical context of desmosterol and the general workflow for its quantification using this compound.

Caption: Simplified Cholesterol Biosynthesis Pathways.

Caption: General workflow for sterol quantification via ID-MS.

Quantitative Data for Mass Spectrometry

The accurate detection of desmosterol and its deuterated standard requires specific instrument settings. The following tables provide typical mass-to-charge ratios (m/z) used in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Table 1: LC-MS/MS Parameters for Desmosterol Analysis

Analyte Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Method Reference
Desmosterol Positive APCI 367.4 147.1
Desmosterol Positive ESI 367.3 -
This compound Positive ESI 373.3 -

APCI: Atmospheric Pressure Chemical Ionization; ESI: Electrospray Ionization. Product ions are for Multiple Reaction Monitoring (MRM) experiments, which provide higher specificity.

Table 2: GC-MS Parameters for TMS-Derivatized Desmosterol

Analyte (as TMS-ether) Monitored Ion (m/z) Description Method Reference
Desmosterol 441 [M+-CH3]
This compound 447 [M+-CH3]

TMS: Trimethylsilyl. Derivatization is often required for GC-MS to improve volatility and chromatographic behavior.

Detailed Experimental Protocol: Quantification of Desmosterol in Human Plasma

This protocol is a representative method synthesized from established procedures for sterol analysis using LC-MS.

A. Materials and Reagents

  • Human plasma collected in EDTA tubes

  • This compound (internal standard), 10 µg/mL in ethanol

  • 50% (w/v) Potassium Hydroxide (KOH)

  • Phosphate-Buffered Saline (PBS), pH 6.8

  • Hexane, HPLC grade

  • Ethanol, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

B. Sample Preparation

  • Aliquoting: Thaw frozen plasma samples on ice. Pipette 25 µL of plasma into a 4 mL glass tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of the 10 µg/mL this compound solution to each plasma sample. Vortex briefly.

  • Saponification: Add 100 µL of 50% KOH solution to each tube. Vortex thoroughly. Incubate the samples in a water bath at 70°C for 60 minutes to hydrolyze steryl esters to their free sterol forms.

  • Liquid-Liquid Extraction (LLE):

    • After incubation, allow the tubes to cool to room temperature.

    • Add 2 mL of hexane and 0.5 mL of PBS (pH 6.8).

    • Cap the tubes and vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully transfer the upper organic (hexane) layer containing the sterols to a new clean glass tube using a Pasteur pipette.

  • Re-extraction: Add an additional 1 mL of hexane to the original tube, vortex, and centrifuge again. Combine this second hexane extract with the first.

  • Drying: Evaporate the pooled organic solvents to complete dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., 85% methanol in water) and transfer to an autosampler vial for LC-MS analysis.

C. LC-MS/MS Analysis

  • Chromatographic System: A UPLC or HPLC system.

  • Column: A reverse-phase C18 or similar column (e.g., Thermo Hypersil GOLD, 100 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: Water/Methanol (50:50, v/v)

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient to separate desmosterol from other sterols, such as starting at 85% B for several minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Positive ion mode using APCI or ESI.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) using the mass transitions listed in Table 1.

D. Data Analysis

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled desmosterol and a fixed concentration of this compound. Process these standards alongside the unknown samples.

  • Quantification: Plot the ratio of the peak area of desmosterol to the peak area of this compound against the concentration of the calibration standards. Use the resulting linear regression to calculate the concentration of desmosterol in the unknown plasma samples.

References

The Gold Standard: A Technical Guide to Desmosterol-d6 as a Deuterated Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Desmosterol-d6 as a deuterated internal standard in quantitative mass spectrometry. It provides a comprehensive overview of its application, particularly in the precise measurement of desmosterol and other sterols, crucial for research in metabolic diseases, neurodegenerative disorders, and drug development. This document details the underlying principles, experimental protocols, and data interpretation, serving as an essential resource for enhancing the accuracy and robustness of analytical methods.

Introduction: The Imperative for Accuracy in Quantitative Analysis

In quantitative mass spectrometry, especially when analyzing complex biological matrices, achieving high accuracy and precision is paramount. Analytical variability can arise from multiple sources, including sample preparation, instrument performance, and matrix effects.[1] The use of an internal standard (IS) is a fundamental strategy to correct for these variations. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.[2]

Deuterated internal standards, which are isotopically labeled analogs of the analyte with one or more hydrogen atoms replaced by deuterium, are widely regarded as the gold standard for quantitative bioanalysis.[1] Their near-identical chemical behavior to the unlabeled analyte ensures they co-elute and experience similar ionization efficiencies, effectively compensating for analytical inconsistencies.[2] this compound, a deuterated form of desmosterol, serves this purpose for the quantification of endogenous desmosterol and is a valuable tool in broader sterol analysis.[3]

Desmosterol: A Key Intermediate in Cholesterol Biosynthesis and Signaling

Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis. The conversion of desmosterol to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). Beyond its role as a biosynthetic intermediate, desmosterol has emerged as a significant signaling molecule, acting as an endogenous ligand for Liver X Receptors (LXRs). LXRs are critical regulators of lipid metabolism, and their activation by desmosterol influences cholesterol homeostasis and inflammatory responses. Accurate quantification of desmosterol is therefore essential for studying cholesterol metabolism, LXR signaling, and their roles in various physiological and pathological processes, including atherosclerosis and Alzheimer's disease.

The Bloch Pathway of Cholesterol Biosynthesis

The Bloch pathway is a major route for the de novo synthesis of cholesterol. The final step of this pathway is the reduction of desmosterol to cholesterol. Measuring desmosterol levels can provide insights into the rate of cholesterol synthesis via this pathway.

Bloch_Pathway Lanosterol Lanosterol Intermediates ...Multiple Steps... Lanosterol->Intermediates Desmosterol Desmosterol Intermediates->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 LXR_Signaling cluster_cell Macrophage Desmosterol Desmosterol LXR LXR Desmosterol->LXR binds LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR heterodimerizes with RXR RXR RXR->LXR_RXR LRE LXR Response Element (LRE) in DNA LXR_RXR->LRE binds to Target_Genes Target Gene Expression (e.g., ABCA1, SREBP-1c) LRE->Target_Genes activates IDMS_Workflow Start Biological Sample (e.g., Plasma, Tissue) Add_IS Spike with This compound (IS) Start->Add_IS Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

References

Desmosterol-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Desmosterol-d6, a deuterated form of desmosterol. This document is intended to serve as a core resource for researchers and professionals involved in drug development and various scientific fields where the accurate quantification and study of desmosterol are crucial.

Core Physical and Chemical Properties

This compound, also known as 24-dehydro Cholesterol-d6, is primarily utilized as an internal standard for the precise quantification of desmosterol in biological samples using mass spectrometry techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its structural similarity to the endogenous analyte, with the key difference of deuterium labeling, allows for accurate correction of sample loss during preparation and analytical variability.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value
IUPAC Name cholesta-5,24-dien-26,26,26,27,27,27-d6-3β-ol[1][2]
Synonyms 24-dehydrocholesterol-d6, this compound
CAS Number 1246298-67-8
Molecular Formula C27H38D6O
Formula Weight 390.7 g/mol
Property Value
Appearance Solid, White to off-white powder
Purity ≥98% (24-dehydro Cholesterol), ≥99% deuterated forms (d1-d6)
Formulation A solid
Melting Point Data not available for this compound. The melting point of unlabeled desmosterol is 121.5 °C.
Boiling Point Data not available for this compound.
Solubility DMF: 50 mg/ml, Ethanol: 0.25 mg/ml
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Biological Significance and Applications

Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis. Structurally, it differs from cholesterol only by a double bond at the C24 position. The conversion of desmosterol to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).

Defects in cholesterol synthesis can lead to a condition known as desmosterolosis, which is characterized by an accumulation of excess desmosterol. Desmosterol has also been shown to activate liver X receptor (LXR) target genes.

Due to its role in these critical biological pathways, the accurate measurement of desmosterol levels is essential in various research areas, including:

  • Metabolic studies: Investigating cholesterol metabolism and its dysregulation.

  • Neuroscience: Desmosterol transiently accumulates in the developing brain, constituting up to 30% of total brain sterol. Its levels are also being investigated in the context of Alzheimer's disease.

  • Inflammatory responses: Desmosterol has been found to integrate macrophage lipid metabolism and inflammatory responses.

  • Virology: this compound has been used as a substitute for desmosterol in hepatitis C virus (HCV) based viral assays.

Experimental Protocols and Methodologies

This compound is a critical tool for quantitative analysis. Below are general outlines of experimental approaches where this internal standard is employed.

Quantification of Desmosterol by LC-MS

A common application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of endogenous desmosterol in biological matrices such as plasma or tissue homogenates.

General Workflow:

  • Sample Preparation: A known amount of this compound is spiked into the biological sample.

  • Extraction: Lipids, including desmosterol and the internal standard, are extracted from the matrix using an appropriate organic solvent system.

  • Chromatographic Separation: The extracted lipids are separated using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using atmospheric pressure chemical ionization - APCI) and detected by a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Quantification: The peak area ratio of the analyte (desmosterol) to the internal standard (this compound) is used to calculate the concentration of desmosterol in the original sample, correcting for any variations during sample preparation and analysis.

Experimental Workflow for LC-MS Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) spike Spike with This compound sample->spike extract Lipid Extraction spike->extract hplc HPLC/UHPLC Separation extract->hplc ms Mass Spectrometry (APCI-MS) hplc->ms quant Quantification (Peak Area Ratio) ms->quant result Desmosterol Concentration quant->result

Caption: General workflow for the quantification of desmosterol using this compound as an internal standard in LC-MS.

Signaling and Metabolic Pathways

Desmosterol is a key intermediate in the Bloch pathway for cholesterol biosynthesis. Understanding this pathway is crucial for interpreting data related to desmosterol levels.

Bloch Pathway of Cholesterol Biosynthesis

bloch_pathway lanosterol Lanosterol intermediate1 ...Multiple Steps... lanosterol->intermediate1 Bloch Pathway desmosterol Desmosterol intermediate1->desmosterol dhcr24 DHCR24 desmosterol->dhcr24 cholesterol Cholesterol dhcr24->cholesterol Reduction at C24

Caption: Simplified diagram of the final step in the Bloch pathway of cholesterol biosynthesis, showing the conversion of desmosterol to cholesterol.

References

The Indispensable Role of Desmosterol-d6 in Advancing Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount. This technical guide delves into the critical applications of Desmosterol-d6, a deuterated analog of desmosterol, as an indispensable tool in modern lipidomics research. From its foundational use as an internal standard in mass spectrometry to its application in elucidating complex metabolic pathways, this compound empowers researchers to achieve robust and reproducible results. This document provides a comprehensive overview of its core applications, detailed experimental protocols, and visual representations of the biological pathways it helps to unravel.

Core Applications of this compound in Lipidomics

This compound serves as a cornerstone in a variety of lipidomics applications, primarily due to its chemical similarity to endogenous desmosterol, with the key distinction of a stable isotope label. This property makes it an ideal internal standard for quantitative analysis.

1. Gold Standard for Desmosterol Quantification: The most prevalent application of this compound is as an internal standard for the accurate measurement of desmosterol levels in diverse biological matrices, including plasma, cerebrospinal fluid (CSF), and tissue extracts.[1][2] By adding a known amount of this compound to a sample prior to processing, variations introduced during sample preparation, extraction, and analysis can be normalized, leading to highly accurate quantification of the endogenous analyte.[3]

2. Elucidating Cholesterol Biosynthesis: Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.[4][5] The enzyme 3β-hydroxysterol Δ24-reductase (DHCR24) catalyzes the conversion of desmosterol to cholesterol. This compound can be used in metabolic labeling studies to trace the flux through this terminal step of cholesterol synthesis, providing insights into the regulation of this critical pathway in various physiological and pathological states.

3. Investigating Liver X Receptor (LXR) Signaling: Desmosterol has been identified as a key endogenous ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating lipid metabolism and inflammation. By activating LXRs, desmosterol influences the expression of genes involved in cholesterol efflux and fatty acid synthesis. Studies utilizing this compound can help to dissect the specific roles of desmosterol in LXR activation and its downstream effects.

4. Probing the Sterol Regulatory Element-Binding Protein (SREBP) Pathway: In addition to its role as an LXR agonist, desmosterol can also modulate the Sterol Regulatory Element-Binding Protein (SREBP) pathway. The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. Desmosterol has been shown to inhibit the processing of SREBP-2, thereby reducing the expression of its target genes.

Quantitative Data for Mass Spectrometry-Based Analysis

The use of this compound as an internal standard is reliant on the ability to distinguish it from its endogenous counterpart by mass spectrometry. The following tables summarize key quantitative parameters for the analysis of desmosterol and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Desmosterol367.3147.1Positive APCI
Desmosterol367.4147.1Positive APCI
This compound373.3-Positive APCI (SIM)
Desmosterol441 [M+-CH3]-GC-MS (SIM)
This compound447 [M+-CH3]-GC-MS (SIM)

Table 1: Selected Reaction Monitoring (SRM) and Selected Ion Monitoring (SIM) transitions for Desmosterol and this compound.

Analytical PlatformCalibration RangeCorrelation Coefficient (r²)Reference
LC/APCI-MS10–30,000 ng/ml (in human plasma)> 0.999

Table 2: Example of a calibration curve for the quantification of desmosterol using this compound as an internal standard.

Experimental Protocols

The following are detailed methodologies for the quantification of desmosterol in biological samples using this compound as an internal standard. These protocols are based on established methods in the literature.

Protocol 1: Quantification of Desmosterol in Human Plasma using LC-MS/MS

This protocol outlines the steps for extracting and quantifying desmosterol from human plasma.

1. Sample Preparation and Internal Standard Spiking:

  • Thaw frozen human plasma samples on ice.
  • To a 100 µL aliquot of plasma, add a known amount of this compound (e.g., 1 µg) dissolved in ethanol.

2. Saponification:

  • Add 100 µL of 50% (w/v) potassium hydroxide to the plasma sample.
  • Vortex thoroughly and incubate at 70°C for 60 minutes to hydrolyze cholesteryl esters.

3. Liquid-Liquid Extraction:

  • After cooling, add 2 mL of hexane and 0.5 mL of phosphate-buffered saline (PBS, pH 6.8).
  • Vortex vigorously and centrifuge to separate the phases.
  • Carefully transfer the upper organic (hexane) layer to a clean tube.
  • Repeat the hexane extraction on the aqueous layer and pool the organic extracts.

4. Sample Derivatization (for GC-MS, if applicable):

  • Dry the pooled hexane extract under a stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for LC-MS analysis or proceed with derivatization for GC-MS analysis (e.g., with BSTFA + 1% TMCS).

5. LC-MS/MS Analysis:

  • Chromatography: Employ a C18 reversed-phase column for separation.
  • Mobile Phase: Use a gradient of acetonitrile/water and isopropanol/acetonitrile, both containing ammonium formate and formic acid.
  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
  • Detection: Monitor the specific precursor-to-product ion transitions for desmosterol and this compound as detailed in Table 1.

Protocol 2: Experimental Workflow for Cellular Sterol Analysis

This workflow describes the general steps for treating cultured cells and analyzing changes in sterol profiles.

G cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Treat with Compound of Interest (e.g., DHCR24 inhibitor) A->B C Harvest Cells B->C D Add this compound (Internal Standard) C->D E Lipid Extraction (e.g., Folch Method) D->E F LC-MS/MS or GC-MS Analysis E->F G Data Processing & Quantification F->G

Caption: A generalized workflow for studying cellular sterol metabolism.

Visualizing the Molecular Pathways

Understanding the biological context of desmosterol is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate the key signaling pathways in which desmosterol plays a regulatory role.

The Bloch Pathway of Cholesterol Biosynthesis

This pathway highlights the final steps in cholesterol synthesis, where this compound is instrumental for studying the conversion of desmosterol to cholesterol.

G Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps Desmosterol Desmosterol Zymosterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol Reduction of C24-25 double bond DHCR24 DHCR24 Desmosterol->DHCR24 DHCR24->Cholesterol

Caption: The terminal steps of the Bloch pathway for cholesterol biosynthesis.

Regulation of Lipid Homeostasis by Desmosterol

This diagram illustrates the dual regulatory role of desmosterol on the LXR and SREBP signaling pathways.

G cluster_lxr LXR Pathway cluster_srebp SREBP Pathway Desmosterol Desmosterol LXR LXR Desmosterol->LXR Activates SREBP SREBP-2 Processing Desmosterol->SREBP Inhibits LXR_target LXR Target Genes (e.g., ABCA1) LXR->LXR_target Chol_efflux Increased Cholesterol Efflux LXR_target->Chol_efflux SREBP_target SREBP Target Genes (e.g., HMGCR, LDLR) SREBP->SREBP_target Chol_synthesis Decreased Cholesterol Synthesis SREBP_target->Chol_synthesis

Caption: Desmosterol's dual role in regulating lipid metabolism pathways.

References

Understanding the Isotopic Purity of Desmosterol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Desmosterol-d6, a crucial internal standard for the accurate quantification of its non-labeled counterpart, desmosterol, in various biological matrices. Understanding the isotopic distribution of this deuterated standard is paramount for ensuring the precision and reliability of mass spectrometry-based analytical methods in research, clinical diagnostics, and drug development.

Introduction to this compound

This compound (cholesta-5,24-dien-3β-ol-26,26,26,27,27,27-d6) is a stable isotope-labeled form of desmosterol, an immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.[1][2] Its chemical formula is C₂₇H₃₈D₆O, and it has a molecular weight of approximately 390.7 g/mol .[1][2] Due to its structural similarity and distinct mass from endogenous desmosterol, this compound serves as an ideal internal standard for quantification by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

Isotopic Purity Data

The isotopic purity of a deuterated standard is a critical parameter that defines its quality. It refers to the percentage of the molecules that contain the specified number of deuterium atoms. Commercially available this compound is characterized by a high degree of deuterium incorporation. The following table summarizes the typical isotopic purity specifications from leading suppliers.

ParameterSpecificationSource
Deuterated Forms (d₁-d₆)≥99%Cayman Chemical
Non-deuterated Form (d₀)≤1%Cayman Chemical
Purity (by TLC)>99%Avanti Polar Lipids

This high level of enrichment ensures a minimal contribution from the d₀ isotopologue to the signal of the endogenous, non-labeled desmosterol, thereby enhancing the accuracy of quantification.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the distribution of deuterated species and the location of the deuterium atoms.

Mass Spectrometry Analysis

High-resolution mass spectrometry is a powerful tool for quantifying the relative abundance of each isotopologue (d₀ to d₆) of this compound.

3.1.1. Sample Preparation

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.

3.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight) coupled with a liquid chromatography system.

  • Chromatographic Column: A C18 reverse-phase column is typically used for the separation of sterols.

  • Mobile Phase: A gradient of methanol and water is commonly employed.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire full scan mass spectra over a relevant m/z range to include all expected isotopologues. The M-17 (loss of OH) fragment is often monitored for sterols.

  • Monitored Ions:

    • Desmosterol (d₀): m/z 367.3

    • This compound (d₆): m/z 373.3

3.1.3. Data Analysis

  • Extract the ion chromatograms for each of the expected isotopologues (d₀ to d₆).

  • Integrate the peak area for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides confirmation of the deuterium labeling positions and can be used to estimate isotopic enrichment.

3.2.1. Sample Preparation

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

3.2.2. ¹H NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure: Acquire a standard proton (¹H) NMR spectrum.

  • Analysis: The absence or significant reduction of proton signals at the C26 and C27 positions of the desmosterol side chain confirms successful deuteration at these sites. The presence of any residual proton signals can be integrated and compared to a non-deuterated standard to estimate the level of isotopic enrichment.

3.2.3. ²H NMR Analysis

  • Procedure: Acquire a deuterium (²H) NMR spectrum.

  • Analysis: The presence of a signal in the ²H NMR spectrum confirms the incorporation of deuterium into the molecule.

Visualizing the Workflow

The following diagrams illustrate the key workflows for assessing the isotopic purity of this compound.

Isotopic_Purity_Workflow_MS cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (1 mg/mL) prep_work Prepare Working Solution (1 µg/mL) prep_stock->prep_work lc_separation C18 RP-HPLC Separation prep_work->lc_separation ms_ionization APCI/ESI Ionization lc_separation->ms_ionization ms_detection High-Resolution MS Detection ms_ionization->ms_detection data_extraction Extract Ion Chromatograms (d0-d6) ms_detection->data_extraction data_integration Integrate Peak Areas data_extraction->data_integration data_calculation Calculate Isotopic Distribution data_integration->data_calculation result result data_calculation->result Isotopic Purity Report

Mass Spectrometry Workflow for Isotopic Purity.

Isotopic_Purity_Workflow_NMR cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Interpretation prep_nmr Dissolve 5-10 mg in CDCl3 h1_nmr Acquire ¹H NMR Spectrum prep_nmr->h1_nmr h2_nmr Acquire ²H NMR Spectrum (Optional) prep_nmr->h2_nmr analyze_h1 Analyze for residual proton signals at C26/C27 h1_nmr->analyze_h1 confirm_h2 Confirm deuterium presence h2_nmr->confirm_h2 result_nmr result_nmr analyze_h1->result_nmr Confirmation of Deuteration Sites & Enrichment Estimation confirm_h2->result_nmr

NMR Workflow for Isotopic Purity.

Conclusion

The high isotopic purity of commercially available this compound, typically exceeding 99% for deuterated forms, makes it an excellent internal standard for the sensitive and accurate quantification of desmosterol. The methodologies outlined in this guide, employing high-resolution mass spectrometry and NMR spectroscopy, provide a robust framework for researchers to verify the isotopic integrity of their standards, ensuring the validity of their experimental results. Adherence to these analytical principles is fundamental for high-quality research in the fields of lipidomics, metabolic studies, and clinical diagnostics.

References

The Indispensable Role of Deuterated Standards: A Technical Guide to Desmosterol-d6 in Quantitative Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in the fields of lipidomics and drug development, the accuracy and reliability of experimental data are paramount. This technical guide delves into the critical role of isotopically labeled internal standards, specifically focusing on the comparison between Desmosterol-d6 and its non-deuterated counterpart, desmosterol, in experimental settings. The use of deuterated standards is not merely a methodological preference but a fundamental necessity for robust and reproducible quantification, especially when employing sensitive techniques like mass spectrometry.

Core Principles: The Advantage of Isotope Dilution

Isotope dilution mass spectrometry (IDMS) is a gold standard for quantitative analysis.[1] This technique involves the addition of a known quantity of an isotopically labeled version of the analyte of interest (e.g., this compound) to a sample at the earliest stage of preparation.[1] This "internal standard" is chemically identical to the endogenous analyte (desmosterol) but has a different mass due to the incorporation of stable isotopes like deuterium.[1]

The fundamental principle is that the deuterated standard will behave identically to the non-deuterated analyte throughout the entire experimental workflow, including extraction, derivatization, chromatography, and ionization.[2] By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the deuterated internal standard, any variations or losses that occur during the experimental process can be effectively normalized. This leads to a significant improvement in the accuracy and precision of the quantification.[2]

Data Presentation: Quantitative Comparison

The primary advantage of using this compound as an internal standard is the mitigation of matrix effects. The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix. This can lead to either ion suppression or enhancement, compromising the accuracy of the results. A deuterated internal standard, co-eluting with the analyte, experiences the same matrix effects, allowing for accurate correction.

Parameter Desmosterol with this compound Internal Standard Desmosterol without Internal Standard (Expected Outcome)
Linearity (R²) >0.99Variable, susceptible to matrix effects
Accuracy (% Bias) Within ±15%Can be significantly >15% due to matrix effects
Precision (%RSD) <15%Often >15%, showing higher variability
Recovery High and consistentVariable and potentially incomplete
Matrix Effect Significantly minimizedProne to ion suppression or enhancement

Table 1. Comparison of Expected Performance Metrics. This table summarizes the expected performance of a quantitative assay for desmosterol with and without the use of a deuterated internal standard like this compound, based on established principles of bioanalytical method validation.

The following table presents validation data from a published LC-MS method for the quantification of sterol intermediates, including desmosterol, highlighting the performance achievable with this methodology.

Sterol Intermediate LOD (ng/mL) LOQ (ng/mL) Linearity (R²) Accuracy (% Recovery) Repeatability (%RSD)
Zymosterol3.510.60.999995.23.5
Desmosterol 4.5 13.6 0.9997 96.1 4.5
Lathosterol5.215.70.9997101.25.2

Table 2. Validation Data for Sterol Intermediates using LC-MS. This table shows the limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and repeatability for the analysis of various sterol intermediates, including desmosterol.

Experimental Protocols

Protocol 1: Quantification of Desmosterol in Biological Samples using Isotope Dilution LC-MS

This protocol outlines a general procedure for the quantification of desmosterol in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of the biological sample, add a known amount of this compound (e.g., 1 µg) in a suitable solvent.

  • Perform saponification to hydrolyze any desmosteryl esters by adding 100 µL of 50% potassium hydroxide and incubating at 70°C for 60 minutes.

  • Perform liquid-liquid extraction by adding 2 mL of hexane and 0.5 mL of phosphate-buffered saline (pH 6.8). Vortex thoroughly and centrifuge to separate the phases.

  • Carefully transfer the upper organic phase (containing the sterols) to a clean tube.

  • Dry the organic extract under a stream of nitrogen gas.

2. Derivatization (for GC-MS):

  • Reconstitute the dried extract in a suitable solvent (e.g., pyridine).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., methanol/isopropanol).

  • Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18 reversed-phase).

  • Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.

  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both desmosterol and this compound. For example, for desmosterol, the transition m/z 367.3 → [product ion] and for this compound, m/z 373.3 → [product ion] might be used.

4. Data Analysis:

  • Calculate the peak area ratio of desmosterol to this compound.

  • Generate a calibration curve using known concentrations of non-deuterated desmosterol spiked with the same amount of this compound as the samples.

  • Determine the concentration of desmosterol in the samples by interpolating their peak area ratios on the calibration curve.

Visualization of Key Pathways and Workflows

Cholesterol Biosynthesis: The Bloch Pathway

Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis. The final step in this pathway is the reduction of the C24-C25 double bond in desmosterol by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).

G cluster_0 Bloch Pathway (Late Stages) Lanosterol Lanosterol Intermediates_1 ...Multiple Enzymatic Steps... Lanosterol->Intermediates_1 Multiple Enzymes 7-Dehydrodesmosterol 7-Dehydrodesmosterol Intermediates_1->7-Dehydrodesmosterol Desmosterol Desmosterol 7-Dehydrodesmosterol->Desmosterol 7-dehydrocholesterol reductase Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 G cluster_0 LXR Signaling Pathway Desmosterol Desmosterol LXR_RXR LXR/RXR Heterodimer Desmosterol->LXR_RXR Binds to and activates LXR_Target_Genes LXR Target Genes (e.g., ABCA1, ABCG1) LXR_RXR->LXR_Target_Genes Induces transcription of Cholesterol_Efflux Increased Cholesterol Efflux LXR_Target_Genes->Cholesterol_Efflux Promotes G Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Sample_Preparation 2. Sample Preparation - Homogenization - Addition of this compound - Lipid Extraction Sample_Collection->Sample_Preparation LC_MS_Analysis 3. LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometry Detection Sample_Preparation->LC_MS_Analysis Data_Processing 4. Data Processing - Peak Integration - Quantification using  Internal Standard LC_MS_Analysis->Data_Processing Biological_Interpretation 5. Biological Interpretation Data_Processing->Biological_Interpretation

References

The Pivotal Role of Desmosterol and Its Deuterated Analog in Cellular Metabolism and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desmosterol, the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis, has emerged from the shadow of its well-known successor to be recognized as a critical signaling molecule and a master regulator of lipid metabolism.[1] Its unique biological functions extend beyond its role as a mere intermediate, implicating it in a spectrum of physiological and pathological processes, including neurodevelopment, inflammation, and cancer.[2][3] The advent of stable isotope labeling, particularly the use of deuterated desmosterol analogs, has further revolutionized the study of its metabolic fate and flux, offering unprecedented insights for therapeutic intervention and drug development. This technical guide provides a comprehensive overview of the biological significance of desmosterol, the utility of its deuterated analogs, detailed experimental protocols, and a summary of key quantitative data.

Biological Significance of Desmosterol

Desmosterol (cholesta-5,24-dien-3β-ol) is structurally similar to cholesterol, with the key difference being an additional double bond at the C24 position in its side chain.[1] This subtle structural variance imparts distinct biological activities.

Cholesterol Biosynthesis

Desmosterol is the final intermediate in the Bloch pathway of cholesterol synthesis, where it is converted to cholesterol by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).[2] The regulation of DHCR24 activity is a critical control point in cholesterol homeostasis.

Regulation of Lipid Metabolism

Desmosterol is a potent endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a central role in regulating cholesterol, fatty acid, and glucose metabolism. Activation of LXR by desmosterol initiates a signaling cascade that promotes cholesterol efflux and inhibits inflammatory responses in macrophages. Furthermore, desmosterol can modulate the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which governs the expression of genes involved in cholesterol and fatty acid synthesis.

Neurodevelopment and Function

During brain development, there is a transient but significant accumulation of desmosterol, suggesting a specific role in this process. Desmosterol is crucial for proper neuronal arborization and synaptic development. Dysregulation of desmosterol metabolism, as seen in the rare genetic disorder desmosterolosis caused by mutations in the DHCR24 gene, leads to severe neurological deficits.

Inflammation and Immunity

Desmosterol exhibits significant immunomodulatory properties. By activating LXR, it can suppress pro-inflammatory gene expression in macrophages. Inhibition of DHCR24, leading to an accumulation of desmosterol, has been shown to increase the biosynthesis of anti-inflammatory polyunsaturated fatty acids (PUFAs).

Role in Disease
  • Nonalcoholic Steatohepatitis (NASH): Elevated levels of desmosterol in the serum and liver are associated with the severity of NASH, suggesting it could serve as a biomarker for disturbed liver cholesterol metabolism.

  • Cancer: The role of desmosterol in cancer is complex and appears to be context-dependent. Some studies suggest that elevated desmosterol levels may be associated with certain cancers, while others explore the therapeutic potential of targeting DHCR24.

  • Demyelinating Diseases: Desmosterol plays a role in repairing inflamed, demyelinated lesions, as seen in conditions like multiple sclerosis, by activating LXR signaling which promotes remyelination.

Deuterated Desmosterol: A Powerful Tool in Metabolic Research

The use of deuterated analogs of desmosterol, where one or more hydrogen atoms are replaced by deuterium, provides a powerful tool for tracing its metabolic fate and quantifying its turnover in biological systems. Deuterium is a non-radioactive, stable isotope of hydrogen, making it safe for use in a wide range of in vitro and in vivo studies.

Advantages of Deuterium Labeling
  • Non-invasive Tracing: Deuterated compounds can be administered to cells or organisms, and their incorporation into various lipid species can be tracked over time using mass spectrometry.

  • Kinetic Studies: This approach allows for the determination of the rates of synthesis, conversion, and degradation of desmosterol and its metabolites.

  • Flux Analysis: It enables the quantitative analysis of metabolic pathways involving desmosterol, providing insights into how these pathways are altered in disease states.

  • Structural Biology: Deuterated lipids can simplify nuclear magnetic resonance (NMR) spectra, aiding in the structural analysis of membrane proteins and their interactions with sterols.

Quantitative Data Summary

The following tables summarize key quantitative data related to desmosterol levels in various biological contexts.

ConditionTissue/FluidAnalyteFold Change/CorrelationReference
Nonalcoholic Steatohepatitis (NASH)SerumDesmosterolHigher in NASH vs. simple steatosis (P = 0.002)
Nonalcoholic Steatohepatitis (NASH)LiverDesmosterolPositively correlated with steatosis and inflammation (P < 0.05)
Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)SerumDesmosterolSignificantly different by inflammation grade (P = 0.004)
Developing Mouse Brain (P0)BrainDesmosterolSecond most abundant sterol
Dhcr24-KO Mice (P0)BrainDesmosterolAlmost entirely replaced cholesterol

Table 1: Desmosterol Levels in Disease and Development

Cell LineTreatmentEffectReference
J774 Macrophages (DHCR24-deficient)DesmosterolSustains cell proliferation in the absence of cholesterol
J774 Macrophages (DHCR24-deficient)DesmosterolSuppresses SREBP processing and activates LXR-targeted genes

Table 2: In Vitro Effects of Desmosterol

Experimental Protocols

Quantification of Desmosterol by GC-MS

This protocol outlines a general method for the quantification of desmosterol in cell pellets using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Cell pellet

  • Internal standard (e.g., deuterated desmosterol)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • 1 M KOH in methanol

  • Hexane

  • Pyridine

  • BSTFA + 1% TMCS (derivatizing agent)

  • GC-MS system with a suitable capillary column

Procedure:

  • Lipid Extraction (Folch Method):

    • Resuspend the cell pellet in deionized water and add the internal standard.

    • Add chloroform:methanol (2:1) and vortex vigorously.

    • Add 0.9% NaCl solution to induce phase separation and centrifuge.

    • Collect the lower organic phase.

  • Saponification:

    • Evaporate the solvent from the organic phase under nitrogen.

    • Add 1 M KOH in methanol and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.

  • Non-saponifiable Lipid Extraction:

    • Add water and hexane to the saponified sample, vortex, and centrifuge.

    • Collect the upper hexane layer and repeat the extraction.

  • Derivatization:

    • Evaporate the pooled hexane fractions to dryness.

    • Add pyridine and BSTFA + 1% TMCS, cap tightly, and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature program to separate the TMS derivatives of desmosterol and cholesterol.

    • Monitor characteristic ions for desmosterol (e.g., m/z 384 for the underivatized molecule, specific fragments for the TMS derivative) and the internal standard for quantification.

Quantification of Desmosterol by LC-MS

This protocol provides a general workflow for the quantification of desmosterol from cell or plasma extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Dried lipid extract

  • Internal standard (e.g., deuterated desmosterol)

  • LC-MS system with a C18 column

  • Mobile phase solvents (e.g., water with formic acid and acetonitrile)

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable injection solvent.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program to separate desmosterol from other lipids.

  • MS Detection:

    • Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific molecular ions or fragment ions of desmosterol (e.g., m/z 367.3 [M+H–H2O]+) and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of desmosterol.

    • Calculate the concentration of desmosterol in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Metabolic Labeling with Deuterated Precursors

This protocol describes a general approach for studying desmosterol metabolism using a deuterated precursor like deuterium oxide (D2O).

Materials:

  • Cell culture or animal model

  • Deuterium oxide (D2O) or other deuterated precursors

  • Lipid extraction and analysis reagents (as in 4.1 or 4.2)

  • High-resolution mass spectrometer

Procedure:

  • Labeling:

    • For cell culture, replace a portion of the water in the culture medium with D2O.

    • For animal studies, provide D2O in the drinking water.

  • Time Course:

    • Collect samples (cells, tissues, or biofluids) at various time points after initiating labeling.

  • Lipid Extraction and Analysis:

    • Extract lipids from the collected samples.

    • Analyze the lipid extracts by high-resolution LC-MS to determine the incorporation of deuterium into desmosterol and other lipids.

  • Data Analysis:

    • Calculate the rate of deuterium incorporation to determine the turnover rate of desmosterol.

    • Analyze the distribution of deuterated isotopologues to gain insights into the biosynthetic pathways.

Signaling Pathways and Experimental Workflows

Cholesterol_Biosynthesis_Bloch_Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Desmosterol Desmosterol Lanosterol->Desmosterol Multiple steps Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 Statins Statins HMG-CoA reductase HMG-CoA reductase Statins->HMG-CoA reductase

Desmosterol_Signaling_Pathways cluster_LXR LXR Pathway cluster_SREBP SREBP Pathway Desmosterol Desmosterol LXR LXR RXR RXR LXR/RXR Heterodimer LXR/RXR Heterodimer LXR Target Genes (e.g., ABCA1) LXR Target Genes (e.g., ABCA1) Cholesterol Efflux Cholesterol Efflux Anti-inflammatory Response Anti-inflammatory Response SCAP SCAP SREBP SREBP SCAP/SREBP Complex SCAP/SREBP Complex Golgi Golgi Processed SREBP Processed SREBP SREBP Target Genes (e.g., HMGCR, LDLR) SREBP Target Genes (e.g., HMGCR, LDLR) Cholesterol & Fatty Acid Synthesis Cholesterol & Fatty Acid Synthesis

Deuterium_Labeling_Workflow Administer Deuterated Precursor (e.g., D2O) Administer Deuterated Precursor (e.g., D2O) In Vivo (Animal Model) or In Vitro (Cell Culture) In Vivo (Animal Model) or In Vitro (Cell Culture) Administer Deuterated Precursor (e.g., D2O)->In Vivo (Animal Model) or In Vitro (Cell Culture) Time-course Sample Collection Time-course Sample Collection In Vivo (Animal Model) or In Vitro (Cell Culture)->Time-course Sample Collection Lipid Extraction Lipid Extraction Time-course Sample Collection->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Determine Turnover Rates & Metabolic Flux Determine Turnover Rates & Metabolic Flux Data Analysis->Determine Turnover Rates & Metabolic Flux

Conclusion

Desmosterol has transitioned from being viewed as a simple cholesterol precursor to a bioactive lipid with profound implications for cellular signaling and disease pathogenesis. Its ability to modulate key metabolic and inflammatory pathways through LXR and SREBP highlights its potential as a therapeutic target. The use of deuterated desmosterol analogs in metabolic studies offers a sophisticated and powerful approach to unravel the complexities of its metabolism and its role in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals seeking to explore the multifaceted world of desmosterol and its significant biological roles.

References

A Technical Guide to High-Purity Desmosterol-d6 for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available sources of high-purity Desmosterol-d6, a crucial internal standard for the accurate quantification of desmosterol in various biological matrices. This document outlines the technical specifications from leading suppliers, detailed experimental protocols for its application, and visual representations of its biological context and analytical workflows.

Commercial Sources and Specifications of High-Purity this compound

High-purity this compound is available from several reputable suppliers, catering to the needs of researchers in academia and the pharmaceutical industry. The following table summarizes the key quantitative data from prominent commercial sources, facilitating a direct comparison of their product offerings.

SupplierProduct NumberChemical PurityIsotopic Enrichment (Deuterium Incorporation)FormulationStorage TemperatureStability
Avanti Polar Lipids (dist. by Merck/Sigma-Aldrich) 700040P>99% (TLC)[1]Not explicitly specified, sold as cholesta-5,24-dien-3β-ol-d6[1]Powder[1]-20°C[1]≥ 1 Year[2]
Cayman Chemical 26777≥98% (24-dehydro Cholesterol)≥99% deuterated forms (d1-d6); ≤1% d0Solid-20°C≥ 4 years
MedChemExpress HY-113224S≥98%≥99%Solid-20°C (1 month), -80°C (6 months)1 month at -20°C, 6 months at -80°C
InvivoChem V4146≥98%Not explicitly specifiedCrystalline Solid-20°CNot specified

Experimental Protocols for the Application of this compound

This compound is primarily utilized as an internal standard in mass spectrometry-based assays for the precise quantification of endogenous desmosterol. Its stable isotope label allows for correction of sample loss during preparation and variations in instrument response.

Quantification of Desmosterol in Plasma and CSF by LC-MS

This protocol is adapted from methodologies developed for biomarker studies in Alzheimer's disease.

2.1.1. Sample Preparation

  • Internal Standard Spiking: To 100 µL of plasma or cerebrospinal fluid (CSF), add a known amount of this compound (e.g., 100 ng for CSF, 1 µg for plasma) dissolved in ethanol.

  • Saponification: Add 100 µL of 50% (w/v) potassium hydroxide to the sample, mix thoroughly, and incubate at 70°C for 60 minutes to hydrolyze sterol esters.

  • Lipid Extraction: After cooling, add 2 mL of hexane and 0.5 mL of phosphate-buffered saline (PBS, pH 6.8) and mix well. Centrifuge for 10 minutes at 2,000 x g to separate the phases.

  • Collection of Organic Phase: Carefully transfer the upper organic (hexane) phase to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., ethanol or methanol/isopropanol).

2.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 4.6 mm ID × 250 mm) to achieve separation of desmosterol from other sterols. A typical mobile phase gradient could involve water-methanol and methanol.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode with an atmospheric pressure chemical ionization (APCI) source. Use selected ion monitoring (SIM) to detect the specific m/z values for desmosterol and this compound.

    • Desmosterol: m/z 367.3

    • This compound: m/z 373.3

  • Quantification: Construct a calibration curve using known concentrations of unlabeled desmosterol and a fixed concentration of this compound. The ratio of the peak area of the analyte to the internal standard is used for quantification.

Analysis of Brain Tissue Sterols by LC-MS

This protocol is based on methods used in neurodegenerative disease research.

2.2.1. Sample Preparation

  • Homogenization: Homogenize brain tissue specimens (60-140 mg) in 3.0 mL of cold chloroform/methanol (2:1, v/v).

  • Internal Standard Addition: Add a known amount of this compound (e.g., 250 ng) to the homogenate.

  • Lipid Extraction (Folch Method): Perform a classical Folch lipid extraction by adding water to create a biphasic system and collecting the lower chloroform phase containing the lipids.

  • Drying and Saponification: Dry the chloroform extract and then saponify the residue with ethanolic KOH to hydrolyze any sterol esters.

  • Final Extraction and Reconstitution: Extract the non-saponifiable lipids with hexane, dry the extract, and reconstitute it in ethanol for LC-MS analysis.

2.2.2. LC-MS Analysis

  • Chromatography and Mass Spectrometry: The LC-MS parameters are similar to those described for plasma and CSF analysis, monitoring the respective m/z values for desmosterol and its deuterated internal standard.

Signaling Pathways and Experimental Workflows

Desmosterol is a key intermediate in the Bloch pathway of cholesterol biosynthesis and plays a significant role in the regulation of lipid metabolism through its interaction with Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

Cholesterol Biosynthesis: The Bloch Pathway

The following diagram illustrates the final steps of the Bloch pathway, highlighting the conversion of desmosterol to cholesterol.

Bloch_Pathway Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps 5a-cholesta-7,24-dien-3b-ol 5a-cholesta-7,24-dien-3b-ol Zymosterol->5a-cholesta-7,24-dien-3b-ol 3-beta-hydroxysteroid-delta(8),delta(7)-isomerase 7-Dehydrodesmosterol 7-Dehydrodesmosterol 5a-cholesta-7,24-dien-3b-ol->7-Dehydrodesmosterol Lathosterol oxidase Desmosterol Desmosterol 7-Dehydrodesmosterol->Desmosterol 7-dehydrocholesterol reductase Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 (24-dehydrocholesterol reductase)

Caption: The Bloch Pathway for Cholesterol Biosynthesis.

Regulatory Role of Desmosterol in Lipid Metabolism

Desmosterol acts as an endogenous ligand for LXRs, influencing the expression of genes involved in cholesterol transport and homeostasis. It also inhibits the processing of SREBPs, which are master regulators of cholesterol and fatty acid synthesis.

Desmosterol_Regulation cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum LXR LXR LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXR_target_genes LXR Target Genes (e.g., ABCA1, ABCG1) LXR_RXR->LXR_target_genes Induces Transcription SREBP_target_genes SREBP Target Genes (e.g., HMGCR, FASN) SCAP SCAP SCAP_SREBP SCAP/SREBP Complex SCAP->SCAP_SREBP SREBP SREBP SREBP->SCAP_SREBP SCAP_SREBP->SREBP_target_genes Transcription (inhibited by Desmosterol) Desmosterol Desmosterol Desmosterol->LXR Activates Desmosterol->SCAP Binds to

Caption: Desmosterol's dual regulatory role in lipid metabolism.

Experimental Workflow for Lipidomics Analysis using this compound

The following diagram outlines a typical workflow for quantitative lipidomics experiments employing this compound as an internal standard.

Lipidomics_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extraction Saponification Saponification (optional, to hydrolyze esters) Extraction->Saponification LC_MS LC-MS Analysis (C18 column, APCI source) Saponification->LC_MS Data_Acquisition Data Acquisition (SIM of Desmosterol and this compound ions) LC_MS->Data_Acquisition Quantification Quantification (Peak area ratio vs. standard curve) Data_Acquisition->Quantification Result Concentration of Desmosterol in sample Quantification->Result

Caption: A typical lipidomics workflow using this compound.

Conclusion

High-purity this compound is an indispensable tool for researchers investigating the role of desmosterol in health and disease. Its commercial availability from multiple suppliers with well-defined specifications, coupled with established and validated experimental protocols, enables accurate and reproducible quantification in complex biological samples. The understanding of its role in key metabolic pathways further underscores its importance in lipidomics and drug development research. This guide provides a foundational resource for scientists and professionals to effectively source and utilize this compound in their studies.

References

A Technical Guide to the Safe Handling and Storage of Desmosterol-d6 Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for Desmosterol-d6 powder. Given that this material should be considered hazardous until more information is available, this guide synthesizes available data with established best practices for handling deuterated compounds and chemical powders in a laboratory setting.[1]

Compound Identification and Physicochemical Properties

This compound is the deuterated form of Desmosterol, an immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.[2][3] It is commonly used as an internal standard for the quantification of Desmosterol by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms 24-dehydro Cholesterol-d6, cholesta-5,24-dien-26,26,26,27,27,27-d6-3β-ol
CAS Number 1246298-67-8
Molecular Formula C₂₇H₃₈D₆O
Formula Weight 390.7 g/mol
Physical Form Solid powder
Purity ≥98-99%
Deuterium Incorporation ≥99% deuterated forms (d₁-d₆)
Solubility DMF: 50 mg/ml; Ethanol: 0.25 mg/ml
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Hazard Identification and Toxicological Information

As of this writing, specific toxicological data for this compound is not publicly available. Suppliers issue a standard warning that the material should be considered hazardous until further information becomes available. Therefore, it is imperative to treat this compound with caution and assume it may possess unknown hazards.

General Safety Precautions:

  • Do not ingest or inhale.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands and any exposed skin thoroughly after handling.

  • This product is for research use only and is not intended for human or veterinary use.

Deuterated compounds are generally considered non-radioactive and safe for laboratory research use. However, the replacement of hydrogen with deuterium can alter the pharmacokinetic and toxicity profile of a drug compared to its non-deuterated counterpart.

Risk Assessment

Before handling this compound, a thorough risk assessment must be conducted. This process involves identifying potential hazards and implementing appropriate control measures to minimize risk.

RiskAssessment cluster_prep Preparation & Evaluation cluster_action Implementation & Response sds Step 1: Review SDS & Available Literature identify Step 2: Identify Hazards (Toxicity, Reactivity, Physical Form) sds->identify Gather Information assess Step 3: Assess Exposure Risk (Quantity, Frequency, Procedure) identify->assess Analyze Hazards controls Step 4: Implement Controls (Engineering, Administrative, PPE) assess->controls Mitigate Risks emergency Step 5: Plan for Emergencies (Spills, Exposure) controls->emergency proceed Step 6: Proceed with Work (Follow Safe Handling Protocol) controls->proceed Safe Path emergency->proceed

Caption: Workflow for conducting a chemical risk assessment.

Safe Handling Procedures and Engineering Controls

Due to its form as a fine powder and the lack of toxicological data, this compound should be handled with appropriate engineering controls to prevent inhalation and contamination.

Engineering Controls
  • Weighing and Aliquoting: All manipulations of the powder, especially weighing, must be performed within a containment device such as a chemical fume hood, a containment ventilated enclosure (CVE), or a biological safety cabinet (BSC) to prevent the generation and dispersal of aerosols.

  • Ventilation: Ensure work is performed in a well-ventilated laboratory.

Handling Practices
  • Equilibration: Before opening, allow the sealed container to warm to room temperature to prevent condensation from accumulating on the cold powder.

  • Transfer: Use a spatula to handle the powder and avoid generating dust. Avoid pouring the powder directly from the bottle.

  • Container Management: Keep the container tightly sealed when not in use.

  • Housekeeping: Work surfaces should be decontaminated after use. Wet cleaning methods or a HEPA-filtered vacuum are recommended over dry sweeping.

HandlingWorkflow receive Receive & Inspect (Check for damage) equilibrate Equilibrate to Room Temp (Prevents condensation) receive->equilibrate contain Transfer to Containment (e.g., Fume Hood) equilibrate->contain ppe Don Appropriate PPE contain->ppe weigh Weigh Powder (Minimize dust) ppe->weigh reconstitute Reconstitute Solution (Add solvent to powder) weigh->reconstitute store Store Solution (Tightly sealed, -20°C) reconstitute->store decon Decontaminate & Clean (Work area, equipment) store->decon dispose Dispose of Waste Properly decon->dispose

Caption: General workflow for safely handling this compound powder.

Experimental Protocols: Reconstitution of this compound

The following is a general protocol for preparing a stock solution. This protocol is for reference only and should be adapted based on your specific experimental needs and risk assessment.

  • Preparation:

    • Allow the vial of this compound powder to reach room temperature before opening.

    • Perform all work inside a certified chemical fume hood or other containment device.

    • Don appropriate PPE (see Section 6.0).

  • Reconstitution:

    • Using a calibrated pipette with a chemically compatible tip, add the desired volume of an appropriate solvent (e.g., DMF, Ethanol) to the vial. Add the solvent slowly to avoid splashing.

    • Tightly cap the vial.

    • Gently vortex or sonicate the vial until the powder is completely dissolved. A clear solution with no visible particulate matter should be obtained.

    • For long-term stability of solutions, it is recommended to use an inert gas like argon or nitrogen to purge the solvent and the headspace of the vial.

  • Storage:

    • If the original vial is not suitable for long-term liquid storage, transfer the solution to a clean glass vial with a Teflon-lined cap.

    • Store the solution at -20°C, protected from light.

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Change gloves frequently and immediately if contaminated.
Body Protection A laboratory coat.Protects skin and clothing from contamination.
Respiratory An N95 or higher-rated respirator may be required.Necessary when handling powders outside of a containment device or if the risk assessment indicates a high potential for aerosolization.

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound.

  • Powder: Store the solid powder at or below -20°C in a tightly sealed container.

  • Solutions: Store solutions in organic solvents at -20°C in glass vials with Teflon-lined caps. To prevent degradation and hydrogen-deuterium exchange, store solutions under an inert atmosphere (argon or nitrogen) and protect them from light.

  • Degradation: Be aware of potential degradation pathways for deuterated compounds, such as hydrogen-deuterium exchange with atmospheric moisture or protic solvents, and light-catalyzed degradation.

Accidental Release and First Aid Measures

  • Spills: In case of a powder spill, avoid creating dust. If inside a fume hood, decontaminate the area using a wet wipe or a HEPA vacuum. If a spill occurs outside of a containment device, evacuate the area and follow your institution's emergency procedures for hazardous chemical spills.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal Considerations

Dispose of unused this compound and any contaminated materials (e.g., vials, pipette tips, gloves) as hazardous chemical waste. All disposal methods must be in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

References

Methodological & Application

Application Note: Quantification of Sterols using Desmosterol-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are essential lipids involved in numerous physiological processes, including membrane structure, signaling, and as precursors for hormones and bile acids. Desmosterol is a key intermediate in the Bloch pathway of cholesterol biosynthesis and has been identified as a potential biomarker for various diseases, including Alzheimer's disease.[1] Accurate quantification of desmosterol and other related sterols in biological matrices is crucial for understanding their roles in health and disease. This application note provides a detailed protocol for the analysis of sterols in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) with Desmosterol-d6 as an internal standard.

Cholesterol Biosynthesis: The Bloch Pathway

Desmosterol is the immediate precursor to cholesterol in one of the two main cholesterol biosynthesis pathways, the Bloch pathway. Understanding this pathway is essential for interpreting the significance of desmosterol levels.

Cholesterol_Biosynthesis cluster_synthesis Bloch Pathway Lanosterol Lanosterol Intermediates Intermediates Lanosterol->Intermediates Multiple Steps Desmosterol Desmosterol Intermediates->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24

Caption: The Bloch pathway of cholesterol biosynthesis, highlighting the conversion of lanosterol to cholesterol via desmosterol.

Experimental Protocol

This protocol outlines a robust method for the extraction and quantification of sterols from human plasma.

Materials and Reagents
  • This compound (Internal Standard)

  • Sterol standards (Desmosterol, Cholesterol, etc.)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Potassium hydroxide (KOH)

  • Phosphate-buffered saline (PBS)

  • Ultrapure water

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of human plasma, add 1 µg of this compound internal standard.

  • Add 100 µL of 50% potassium hydroxide solution.

  • Vortex thoroughly and incubate at 70°C for 60 minutes for saponification.

  • After cooling, add 2 mL of hexane and 0.5 mL of PBS (pH 6.8).

  • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes.

  • Carefully transfer the upper organic (hexane) layer to a clean tube.

  • Repeat the hexane extraction (steps 4-6) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 200 µL of isopropanol for LC-MS/MS analysis.

Experimental Workflow

Experimental_Workflow Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Saponification Saponification (KOH, 70°C) Add_IS->Saponification LLE Liquid-Liquid Extraction (Hexane) Saponification->LLE Evaporation Evaporation (Nitrogen) LLE->Evaporation Reconstitution Reconstitution (Isopropanol) Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: Workflow for the preparation and analysis of sterols from plasma samples.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterSetting
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile:Methanol (80:20, v/v) with 0.1% Formic Acid
Gradient Isocratic or gradient elution (method dependent)
Flow Rate 0.6 mL/min
Column Temperature 30°C
Injection Volume 10 µL

Mass Spectrometry:

ParameterSetting
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
Ion Source Temp. 300°C
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Desmosterol367.4147.1[1]
Lathosterol369.3161.1[1]
Lanosterol409.4109.1[1]
This compound (IS) 373.3 (Optimize in lab, e.g., 355.3)

Note: The product ion for this compound should be determined and optimized in the user's laboratory. The precursor ion is based on available data.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of sterols.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/mL)
Desmosterol0.1 - 10>0.99[1]
Lathosterol0.1 - 10>0.99
Lanosterol0.1 - 10>0.99

Table 2: Method Validation Parameters

ParameterDesmosterolLathosterolLanosterol
LLOQ (µg/mL) 0.10.10.1
Intra-day Precision (%RSD) < 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%85 - 115%

Data presented are representative values from published methods and should be verified by the end-user.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of desmosterol and other sterols in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and reproducible, making it a valuable tool for researchers and professionals in drug development and clinical research. The provided workflows and data tables offer a solid foundation for implementing this analytical method in the laboratory.

References

Revolutionizing Sterol Analysis: Desmosterol-d6 as a Robust Internal Standard for GC-MS Quantification

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for lipidomic research and drug development, the use of Desmosterol-d6 as an internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) analysis offers a highly accurate and reliable method for the quantification of desmosterol. This application note provides detailed protocols and validation data for researchers, scientists, and professionals in drug development, establishing a new benchmark for precision in sterol analysis.

Desmosterol, a critical intermediate in the Bloch pathway of cholesterol biosynthesis, is gaining prominence as a biomarker in various physiological and pathological processes, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2][3] Accurate quantification of desmosterol is paramount for understanding its role in these conditions and for the development of targeted therapeutics. The stable isotope-labeled this compound serves as an ideal internal standard, correcting for variations in sample preparation and instrument response, thereby ensuring the integrity of quantitative data.

Introduction to the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. For non-volatile molecules like sterols, a derivatization step, typically silylation, is employed to increase their volatility and thermal stability.[4] The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification. This internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical properties ensure they behave almost identically during sample processing and analysis.

This application note outlines a comprehensive protocol for the quantification of desmosterol in biological matrices, specifically plasma, using this compound as an internal standard. The methodology covers sample preparation, including saponification and extraction, derivatization, and GC-MS analysis. Furthermore, it presents key validation data, demonstrating the method's linearity, precision, and recovery.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible results. The following procedure is optimized for the extraction of desmosterol from plasma samples.

Materials:

  • Plasma sample

  • This compound internal standard solution (in ethanol)

  • 50% Potassium Hydroxide (KOH) solution

  • Hexane

  • Phosphate-Buffered Saline (PBS), pH 6.8

  • Nitrogen gas supply

Procedure:

  • To 100 µL of plasma, add a known amount of this compound internal standard (e.g., 1 µg).[5]

  • Add 100 µL of 50% KOH solution to the plasma-internal standard mixture.

  • Vortex the mixture thoroughly and incubate at 70°C for 60 minutes to saponify the sterol esters.

  • After cooling to room temperature, add 2 mL of hexane and 0.5 mL of PBS (pH 6.8).

  • Vortex vigorously to extract the non-saponifiable lipids, including desmosterol and the internal standard, into the hexane layer.

  • Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

Derivatization

Silylation is a common derivatization technique for sterols, converting the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.

Materials:

  • Dried lipid extract from the previous step

  • Silylating reagent (e.g., Pyridine:Hexamethyldisilazane:Trimethylchlorosilane, 9:3:1 v/v/v)

  • n-Decane

Procedure:

  • To the dried lipid extract, add 1 mL of the TMS reagent.

  • Incubate the mixture at 65°C for 1 hour to ensure complete derivatization.

  • Evaporate the derivatization reagent under a stream of nitrogen.

  • Re-dissolve the derivatized sterols in an appropriate volume of n-decane (e.g., 100 µL) for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are provided as a guideline and may require optimization based on the specific instrument and column used.

ParameterCondition
Gas Chromatograph
ColumnDB-XLB fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier GasHelium at a constant flow rate of 1 mL/min
Injection ModeSplitless
Injector Temperature280°C
Oven Temperature ProgramInitial temperature of 150°C for 1 min, ramp at 20°C/min to 250°C and hold for 55 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions MonitoredDesmosterol-TMS: m/z 441 [M+-CH3] this compound-TMS: m/z 447 [M+-CH3]

Data Presentation

The use of this compound as an internal standard allows for the generation of a calibration curve by plotting the peak area ratio of desmosterol to this compound against the concentration of desmosterol standards. The concentration of desmosterol in unknown samples can then be determined from this curve.

Table 1: Method Validation Data for Desmosterol Quantification using GC-MS

ParameterResult
Linearity (Concentration Range) 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Intra-day Precision (RSD%) < 7.9%
Inter-day Precision (RSD%) < 9.8%
Recovery 89.5% - 106.3%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways involving desmosterol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is saponification Saponification (KOH, 70°C) add_is->saponification extraction Hexane Extraction saponification->extraction dry_down1 Evaporation (N2) extraction->dry_down1 add_tms Add TMS Reagent dry_down1->add_tms incubation Incubation (65°C) add_tms->incubation dry_down2 Evaporation (N2) incubation->dry_down2 reconstitute Reconstitute in n-Decane dry_down2->reconstitute gc_ms GC-MS (SIM Mode) reconstitute->gc_ms data_analysis Data Analysis gc_ms->data_analysis

Caption: Experimental workflow for the GC-MS quantification of desmosterol.

signaling_pathways cluster_cholesterol Cholesterol Biosynthesis (Bloch Pathway) cluster_lxr LXR Signaling Pathway cluster_srebp SREBP Pathway Regulation Zymosterol Zymosterol Desmosterol Desmosterol Zymosterol->Desmosterol Multiple Steps Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 LXR LXR Desmosterol->LXR binds & activates SREBP2 SREBP-2 Processing Desmosterol->SREBP2 inhibits LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE in DNA LXR_RXR->LXRE binds TargetGenes Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->TargetGenes regulates Cholesterol_Efflux Cholesterol Efflux TargetGenes->Cholesterol_Efflux promotes HMGCR HMG-CoA Reductase Expression SREBP2->HMGCR regulates Cholesterol_Synthesis Cholesterol Synthesis HMGCR->Cholesterol_Synthesis promotes

Caption: Key signaling pathways involving desmosterol.

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of desmosterol by GC-MS. The detailed protocol and validation data presented in this application note offer a robust framework for researchers in various fields. This methodology will facilitate a deeper understanding of the role of desmosterol in health and disease, ultimately aiding in the development of novel diagnostic and therapeutic strategies. The precise and accurate measurement of this key sterol intermediate is a critical step forward in lipidomic research.

References

Application Notes and Protocols for Sample Preparation of Brain Tissue with Desmosterol-d6 Spiking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of sterols, such as desmosterol, in brain tissue is crucial for understanding neurological health and disease. Desmosterol is a key intermediate in the Bloch pathway of cholesterol biosynthesis and has been implicated in various neurological processes and disorders, including Alzheimer's disease.[1][2] Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for the sensitive and specific quantification of sterols. The use of a stable isotope-labeled internal standard, such as Desmosterol-d6, is essential for correcting for sample loss during preparation and for variations in instrument response, ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the preparation of brain tissue samples for the quantitative analysis of desmosterol using this compound as an internal standard. Three widely used lipid extraction methods are described: the Folch method, the Bligh-Dyer method, and a more recent method using methyl-tert-butyl ether (MTBE).

Quantitative Data Summary

The following table summarizes representative concentrations of desmosterol reported in human and mouse brain tissue. These values can serve as a reference for expected concentrations in experimental samples.

SpeciesBrain RegionConditionDesmosterol Concentration (ng/mg tissue)Analytical MethodReference
HumanFrontal Lobe (Gray Matter)Non-Alzheimer's Disease3.61LC-MS[1]
HumanFrontal Lobe (Gray Matter)Alzheimer's Disease1.67LC-MS[1]
HumanCerebellumControl10.7 ± 1.2 (SEM)LC-MS[3]
HumanPrefrontal CortexControl10.7 ± 0.8 (SEM)LC-MS
HumanCerebellumDepressed8.9 ± 1.6 (SEM)LC-MS
HumanPrefrontal CortexDepressed8.9 ± 1.2 (SEM)LC-MS
MouseWhole BrainWild Type (P0)~440LC-MS/MS
MouseWhole BrainDhcr24-KO (P0)Almost entirely replaced cholesterolHPLC-MS/MS
MouseStriatum, Thalamus, etc.Wild TypeVaries by region (areal density)µLESA-LC-MS

Experimental Protocols

Brain Tissue Homogenization

This is the initial step for all subsequent lipid extraction methods.

Materials:

  • Frozen brain tissue sample

  • Ice-cold 0.9% NaCl solution (saline)

  • Potter-Elvehjem tissue grinder or bead-based homogenizer

  • Chilled glass tubes

  • Calibrated analytical balance

Protocol:

  • On a cold surface, accurately weigh the frozen brain tissue (typically 50-100 mg).

  • Finely chop the tissue into small pieces using a clean scalpel.

  • Transfer the tissue pieces to a pre-chilled glass homogenizer or a 2 mL homogenization tube containing ceramic beads.

  • Add ice-cold saline to the tissue. A common ratio is 1:10 (w/v), for example, 1 mL of saline for 100 mg of tissue.

  • Homogenize the tissue on ice until a uniform suspension is achieved. For a Potter-Elvehjem homogenizer, this may take 10-15 strokes. For a bead beater, follow the manufacturer's instructions (e.g., 2-3 cycles of 20-30 seconds at 5000-6000 rpm).

  • The resulting homogenate is now ready for spiking with the internal standard and lipid extraction.

This compound Internal Standard Spiking

Materials:

  • This compound stock solution in ethanol (e.g., 1 µg/mL)

  • Brain tissue homogenate

Protocol:

  • To the brain tissue homogenate, add a known amount of this compound internal standard. A typical spiking amount is 250 ng of this compound per sample. The exact amount should be optimized based on the expected endogenous desmosterol concentration and the sensitivity of the mass spectrometer.

  • Vortex the mixture thoroughly for 10-15 seconds to ensure even distribution of the internal standard.

Lipid Extraction Protocols

Choose one of the following methods for lipid extraction.

This is a classic and robust method for total lipid extraction.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge tubes (glass, Teflon-lined caps)

  • Centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Protocol:

  • To the homogenate containing the this compound, add a mixture of chloroform and methanol (2:1, v/v) to achieve a final solvent-to-tissue ratio of 20:1 (v/v/w). For 100 mg of tissue in 1 mL of saline, this would mean adding 19 mL of the chloroform:methanol mixture.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Agitate the mixture on an orbital shaker at room temperature for 15-20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the extract (e.g., 4 mL for 20 mL of extract).

  • Vortex again for 1-2 minutes to induce phase separation.

  • Centrifuge the mixture at 2,000 x g for 10 minutes to facilitate the separation of the two phases.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the upper aqueous phase and the protein interface.

  • Dry the collected chloroform phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • The dried lipid extract is now ready for reconstitution and analysis.

This method is a modification of the Folch method and is suitable for smaller sample sizes.

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge tubes (glass, Teflon-lined caps)

  • Centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Protocol:

  • To 1 volume of the spiked tissue homogenate (e.g., 1 mL), add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture (i.e., 3.75 mL).

  • Vortex thoroughly for 1 minute.

  • Add 1.25 volumes of chloroform (i.e., 1.25 mL) and vortex for 1 minute.

  • Add 1.25 volumes of deionized water (i.e., 1.25 mL) and vortex for 1 minute.

  • Centrifuge the mixture at 1,000 x g for 5-10 minutes to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.

  • The dried extract is ready for the next step.

This is a more modern and less toxic alternative to chloroform-based methods.

Materials:

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Deionized water

  • Centrifuge tubes (glass, Teflon-lined caps)

  • Centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Protocol:

  • To the spiked tissue homogenate (e.g., 200 µL), add 1.5 mL of methanol.

  • Vortex the mixture.

  • Add 5 mL of MTBE and incubate on a shaker for 1 hour at room temperature.

  • Induce phase separation by adding 1.25 mL of deionized water.

  • Incubate for 10 minutes at room temperature.

  • Centrifuge at 1,000 x g for 10 minutes.

  • The lipids will be in the upper MTBE phase. Carefully collect the upper phase.

  • Dry the collected MTBE phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • The dried lipid extract is now ready for analysis.

Saponification (Optional)

For the analysis of total desmosterol (free and esterified), a saponification step is required to hydrolyze the steryl esters.

Materials:

  • Ethanolic potassium hydroxide (KOH) solution (e.g., 1 M)

  • Hexane

  • Deionized water

Protocol:

  • Reconstitute the dried lipid extract in 2 mL of ethanolic KOH.

  • Incubate at 60-70°C for 1 hour.

  • After cooling, add 2 mL of deionized water and 4 mL of hexane.

  • Vortex vigorously to extract the non-saponifiable lipids (including desmosterol) into the hexane phase.

  • Centrifuge to separate the phases.

  • Collect the upper hexane phase.

  • Repeat the hexane extraction on the aqueous phase one more time and combine the hexane extracts.

  • Wash the combined hexane extract with deionized water until the pH is neutral.

  • Dry the final hexane extract under nitrogen.

Sample Reconstitution and LC-MS Analysis

Protocol:

  • Reconstitute the final dried lipid extract in a suitable solvent for your LC-MS system (e.g., 100-200 µL of methanol or isopropanol).

  • Transfer the reconstituted sample to an autosampler vial.

  • Analyze the sample using a validated LC-MS/MS method for the quantification of desmosterol and this compound. Monitor the appropriate precursor and product ion transitions for both analytes.

Visualizations

experimental_workflow cluster_start Sample Collection cluster_homogenization Homogenization cluster_spiking Internal Standard Spiking cluster_extraction Lipid Extraction cluster_analysis Analysis start Brain Tissue Collection (Flash Frozen) weigh Weigh Frozen Tissue start->weigh homogenize Homogenize in Ice-Cold Saline weigh->homogenize spike Spike with this compound homogenize->spike extraction_choice Choose Extraction Method spike->extraction_choice folch Folch Method (Chloroform:Methanol) extraction_choice->folch bligh_dyer Bligh-Dyer Method (Chloroform:Methanol) extraction_choice->bligh_dyer mtbe MTBE Method extraction_choice->mtbe dry_extract Dry Lipid Extract folch->dry_extract bligh_dyer->dry_extract mtbe->dry_extract reconstitute Reconstitute in LC-MS Compatible Solvent dry_extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantify Quantify Desmosterol lcms->quantify

Caption: Experimental Workflow for Brain Tissue Sample Preparation.

cholesterol_biosynthesis cluster_pathway Bloch Pathway (simplified) lanosterol Lanosterol intermediate_steps Multiple Enzymatic Steps lanosterol->intermediate_steps desmosterol Desmosterol intermediate_steps->desmosterol dhcr24 DHCR24 desmosterol->dhcr24 cholesterol Cholesterol dhcr24->cholesterol

Caption: Simplified Cholesterol Biosynthesis Pathway showing Desmosterol.

References

Application Note: Desmosterol-d6 for Absolute Quantification of Desmosterol in Lipid Profiling by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmosterol (cholesta-5,24-dien-3β-ol) is a critical intermediate in the cholesterol biosynthesis pathway and a potent signaling molecule. As the immediate precursor to cholesterol in the Bloch pathway, it is converted by the enzyme 3β-hydroxysterol-Δ24-reductase (DHCR24).[1][2][3] Beyond its role as a biosynthetic intermediate, desmosterol functions as an endogenous ligand for the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammation.[1][2] Accurate quantification of desmosterol is crucial for studying cholesterol homeostasis, investigating diseases like Alzheimer's disease and desmosterolosis, and for developing drugs targeting the DHCR24 enzyme.

Stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for absolute quantification of lipids. Desmosterol-d6, a deuterated analog of desmosterol, serves as an ideal internal standard for this purpose. It is chemically identical to the endogenous analyte, ensuring it co-elutes chromatographically and exhibits similar ionization efficiency. However, its increased mass allows it to be distinguished by the mass spectrometer. This enables precise correction for analyte loss during sample preparation and for variations in instrument response, leading to highly accurate and reproducible quantification.

Experimental Workflow

The overall workflow for the absolute quantification of desmosterol involves sample preparation, including lipid extraction and saponification, followed by instrumental analysis using LC-MS/MS and subsequent data processing.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Biological Sample (Cells, Plasma, Tissue) Spike Spike with This compound (Internal Std.) Sample->Spike Extract Lipid Extraction (e.g., Folch/Bligh-Dyer) Spike->Extract Saponify Saponification (Optional) (Hydrolyzes steryl esters) Extract->Saponify Dry Dry Down & Reconstitute Saponify->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Cal Generate Calibration Curve (Analyte/IS Area Ratio vs. Conc.) LCMS->Cal Quant Absolute Quantification of Desmosterol Cal->Quant

Caption: General workflow for desmosterol quantification.

Detailed Protocol

This protocol provides a method for the absolute quantification of total desmosterol (free and esterified) in cultured cells.

Materials and Reagents
  • Standards: Desmosterol (analytical grade), this compound (Cayman Chemical or equivalent)

  • Solvents (HPLC or Optima grade): Methanol, Chloroform, Isopropanol, Hexane, Ethanol, Water

  • Reagents: Phosphate-buffered saline (PBS), Potassium hydroxide (KOH), Butylated hydroxytoluene (BHT), Ammonium acetate

  • Consumables: Glass tubes with Teflon-lined caps, pipettes, autosampler vials with inserts, C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.9 µm).

Sample Preparation
  • Cell Harvesting: Harvest approximately 1–5 million cells. Wash cells twice with cold PBS and transfer the cell suspension to a 16x100mm glass tube.

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 250 ng) in ethanol to each sample tube. This standard will account for procedural losses.

  • Lipid Extraction (Folch Method):

    • To the cell suspension, add Chloroform:Methanol (2:1, v/v) to achieve a final solvent ratio of 8:4:3 (Chloroform:Methanol:Water).

    • Vortex vigorously for 2 minutes to form a single phase.

    • Centrifuge at ~1500 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Saponification (to measure total desmosterol):

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Add 2 mL of freshly prepared 1 M ethanolic KOH containing 0.1% BHT to prevent auto-oxidation.

    • Incubate at 60°C for 1 hour to hydrolyze steryl esters into free sterols.

  • Sterol Re-extraction:

    • After cooling, add 1 mL of water and 3 mL of hexane to the tube.

    • Vortex thoroughly and centrifuge for 5 minutes.

    • Transfer the upper hexane layer to a clean tube. Repeat the hexane extraction on the lower aqueous layer and combine the hexane fractions.

  • Final Preparation: Dry the combined hexane extracts under nitrogen. Reconstitute the dried sterol residue in 200 µL of a suitable injection solvent (e.g., Methanol/Isopropanol 1:1) and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Analysis is performed using a triple quadrupole mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source, which is highly effective for sterol analysis. Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection.

Table 1: Recommended LC-MS/MS Parameters

Parameter Setting
LC System
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase A Water:Methanol (5:95) with 5 mM Ammonium Acetate
Mobile Phase B Methanol:Isopropanol (50:50) with 5 mM Ammonium Acetate
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Volume 5 µL
Gradient 0% B to 100% B over 10 min, hold 5 min, re-equilibrate
MS System
Ionization Mode Positive APCI
Vaporizer Temp 400°C
Capillary Temp 250°C
MRM Transitions
Desmosterol Q1: 367.3 m/z -> Q3: (Product ion, e.g., 147.1 m/z)
This compound Q1: 373.3 m/z -> Q3: (Corresponding product ion)

Note: Product ions and collision energies should be optimized for the specific instrument used.

Calibration and Quantification
  • Prepare a series of calibration standards by adding varying known amounts of the desmosterol standard (e.g., 5 ng to 1000 ng) to tubes.

  • Spike each calibrator with the same fixed amount of this compound used for the samples (e.g., 250 ng).

  • Process these standards using the same extraction procedure as the samples.

  • Generate a calibration curve by plotting the peak area ratio (Desmosterol / this compound) against the concentration of desmosterol.

  • Calculate the concentration of desmosterol in the biological samples by interpolating their measured peak area ratios from the linear regression of the calibration curve.

Quantitative Data Presentation

The following tables provide examples of expected quantitative data.

Table 2: Example Calibration Curve Data

Desmosterol Conc. (ng/mL) Desmosterol Area This compound Area Peak Area Ratio (Analyte/IS)
10 18,550 455,800 0.041
50 95,100 461,200 0.206
100 198,300 459,500 0.432
250 510,500 465,100 1.098
500 998,700 458,900 2.176
1000 2,050,100 462,400 4.434

A linear regression (R² > 0.99) should be achieved.

Table 3: Example Quantification in Cell Lysates

Sample ID Peak Area Ratio (Analyte/IS) Desmosterol Conc. (ng/mL) Total Desmosterol (ng/10⁶ cells)
Control Cells 1 0.355 81.2 40.6
Control Cells 2 0.371 84.9 42.5
Treated Cells 1 1.542 352.1 176.1
Treated Cells 2 1.610 367.8 183.9

Assuming 2x10⁶ cells were extracted into a final volume of 200 µL.

Desmosterol in the Cholesterol Biosynthesis Pathway

Desmosterol is the final intermediate in the Bloch pathway of cholesterol synthesis. Inhibition of the DHCR24 enzyme leads to an accumulation of desmosterol and a reduction in cholesterol levels. This pathway is a key target in drug development for metabolic and inflammatory diseases.

G Zymosterol Zymosterol Intermediate1 Cholesta-7,24-dien-3beta-ol Zymosterol->Intermediate1 EBP Intermediate2 Cholesta-5,7,24-trien-3beta-ol Intermediate1->Intermediate2 SC5D Desmosterol Desmosterol Intermediate2->Desmosterol LBR/TM7SF2 DHCR24 DHCR24 (Enzyme) Desmosterol->DHCR24 Cholesterol Cholesterol DHCR24->Cholesterol

Caption: Late stage of the Bloch cholesterol biosynthesis pathway.

References

Application Note and Protocol: Derivatization of Desmosterol-d6 for Enhanced GC-MS Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmosterol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its levels in biological samples can serve as a biomarker for cholesterol synthesis rates, making it relevant in studies of metabolic disorders and the effects of cholesterol-lowering drugs.[1][2] For accurate quantification of desmosterol using mass spectrometry, a stable isotope-labeled internal standard, such as Desmosterol-d6, is employed.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of sterols due to its high resolving power.[3][4] However, the analysis of free sterols like desmosterol by GC-MS can be challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. Derivatization is a crucial step to enhance the volatility and thermal stability of sterols, leading to improved chromatographic peak shape, increased sensitivity, and more reliable quantification.

The most common derivatization method for sterols is silylation, which involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely used and effective silylating agent. This procedure converts this compound to its more volatile and stable TMS ether derivative, enabling enhanced detection and quantification by GC-MS.

Data Presentation

The derivatization of this compound to its TMS ether significantly enhances its detectability by GC-MS. The following table summarizes the expected improvements based on established principles of sterol analysis.

ParameterUnderivatized this compoundDerivatized this compound (TMS Ether)Rationale for Improvement
Volatility LowHighThe TMS group replaces the polar hydroxyl group, reducing intermolecular hydrogen bonding and increasing vapor pressure.
Thermal Stability Prone to degradationHighThe TMS ether is more stable at the high temperatures used in the GC inlet and column, preventing on-column degradation.
Peak Shape Broad, tailing peaksSharp, symmetrical peaksImproved volatility and reduced interaction with the stationary phase lead to better chromatography.
Signal Intensity LowerHigherSharper peaks result in a higher signal-to-noise ratio and greater peak height for the same amount of analyte.
Limit of Detection (LOD) HigherLowerIncreased signal intensity and reduced baseline noise allow for the detection of smaller quantities of the analyte.
Limit of Quantification (LOQ) HigherLowerImproved precision and accuracy at lower concentrations enable reliable quantification of trace amounts.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the derivatization of this compound.

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Hexane or Ethyl Acetate (GC grade)

  • Reacti-Vials™ or other suitable glass reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

  • Gas-tight syringes for reagent handling

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Protocol for Silylation of this compound

This protocol is designed for the derivatization of a dried sample containing this compound. It is critical to ensure that all glassware and solvents are anhydrous, as the presence of moisture can deactivate the silylating reagent.

  • Sample Preparation:

    • Ensure the sample containing this compound is in a clean, dry glass reaction vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all residual water.

  • Reagent Addition:

    • To the dried sample residue, add 50 µL of anhydrous pyridine to dissolve the sterol.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction:

    • Tightly cap the vial and vortex briefly to ensure thorough mixing.

    • Incubate the vial in a heating block or oven at 60-70°C for 1 hour to facilitate the derivatization reaction.

  • Sample Finalization:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. Alternatively, the derivatization reagents can be evaporated under a gentle stream of nitrogen at a low temperature, and the residue redissolved in hexane or ethyl acetate to a desired concentration before injection. This can help to prolong the life of the GC injector liner.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of derivatized sterols. These should be optimized for the specific instrument and application.

  • Injector Temperature: 250-280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 20°C/min to 250°C

    • Ramp 2: 10°C/min to 280°C, hold for 15 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for this compound-TMS: m/z 447 [M+-CH3]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output start Sample containing This compound dry Evaporate to Dryness (Nitrogen Stream) start->dry add_reagents Add Anhydrous Pyridine and BSTFA + 1% TMCS dry->add_reagents react Vortex and Incubate (60-70°C for 1 hour) add_reagents->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject detect GC Separation and MS Detection (SIM Mode) inject->detect data Quantitative Data detect->data

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

derivatization_reaction cluster_reactants Reactants cluster_products Products desmosterol This compound (with -OH group) tms_ether This compound-TMS Ether (Volatile Derivative) desmosterol->tms_ether Silylation Reaction (60-70°C) bstfa BSTFA + 1% TMCS (Silylating Agent) bstfa->tms_ether Silylation Reaction (60-70°C) byproducts Volatile Byproducts

Caption: Silylation reaction of this compound to form its TMS ether derivative.

References

Application Notes and Protocols: Stability of Desmosterol-d6 in Various Solvents and Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmosterol-d6 is a deuterated analog of Desmosterol, an immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.[1][2] Due to its structural similarity and distinct mass, this compound is an ideal internal standard for the quantification of endogenous Desmosterol and other sterols in complex biological matrices using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][3] The accuracy and reproducibility of these quantitative assays are critically dependent on the stability of the internal standard. This document provides a comprehensive overview of the stability of this compound in different solvents and under various storage conditions, along with detailed protocols for stability assessment.

Factors Influencing this compound Stability

The stability of deuterated compounds like this compound is influenced by the same factors as their non-deuterated counterparts, including temperature, light, and humidity. As an unsaturated sterol, this compound is particularly susceptible to oxidation and hydrolysis. Key considerations for maintaining its integrity include:

  • Temperature: Lower temperatures are crucial for long-term stability.

  • Solvent Choice: The polarity and purity of the solvent can impact stability.

  • Light Exposure: Protection from light, especially UV radiation, is essential to prevent photodegradation.

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Container Type: Glass containers with Teflon-lined closures are recommended to avoid contamination from plasticizers.

Recommended Storage Conditions

Based on best practices for deuterated and unsaturated lipids, the following storage conditions are recommended for this compound.

FormTemperatureDurationContainerAdditional Notes
Solid (Powder) -20°C≥ 4 yearsAmber glass vial with Teflon-lined capAllow the vial to warm to room temperature before opening to prevent condensation and subsequent hydrolysis.
Organic Solution -20°C ± 4°CUp to 1 monthAmber glass vial with Teflon-lined capFor longer-term storage, -80°C is recommended (up to 6 months). Avoid repeated freeze-thaw cycles.
Aqueous Suspension Not Recommended for Long-Term Storage--Prone to hydrolysis over time.

Table 1: Recommended Storage Conditions for this compound.

Solvent Selection and Solubility

The choice of solvent is critical for preparing stable stock and working solutions of this compound. While specific solubility data for this compound is not extensively published, data for non-deuterated Desmosterol provides a strong indication of suitable solvents. The solubility of Desmosterol generally increases with temperature.

SolventSolubility Information
Ethanol Desmosterol is soluble in ethanol. Cholesterol-d6 is also soluble in ethanol (20 mg/mL with sonication).
Methanol Desmosterol is soluble in methanol.
DMF 24-dehydro Cholesterol-d6 (an isomer) is highly soluble in DMF (50 mg/mL).
DMSO Cholesterol-d6 has limited solubility in DMSO (1 mg/mL with sonication and warming). DMSO is hygroscopic, which can impact the stability of the dissolved compound.
Ethyl Acetate Desmosterol exhibits high solubility in ethyl acetate.
Acetonitrile Desmosterol has lower solubility in acetonitrile compared to other organic solvents.
Hexane Used for the extraction of sterols after saponification.
Chloroform/Methanol A 2:1 mixture is commonly used for the homogenization and extraction of sterols from biological tissues.

Table 2: Solvent Information for Desmosterol and Related Compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Ethanol (200 proof, anhydrous)

  • Amber glass vial with a Teflon-lined screw cap

  • Calibrated analytical balance

  • Glass syringe or calibrated pipette

  • Vortex mixer

  • Sonicator

Procedure:

  • Allow the vial containing solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound (e.g., 1 mg) and transfer it to a clean amber glass vial.

  • Using a glass syringe or calibrated pipette, add the appropriate volume of ethanol to achieve a final concentration of 1 mg/mL.

  • Secure the Teflon-lined cap tightly.

  • Vortex the solution for 30 seconds to facilitate dissolution.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete solubilization.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Assessment of Short-Term and Long-Term Stability

This protocol outlines a method to evaluate the stability of this compound solutions under different conditions.

Objective: To determine the stability of this compound in a chosen solvent at various temperatures over time.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Chosen solvent (e.g., ethanol, methanol)

  • LC-MS/MS system

  • Amber glass autosampler vials with Teflon-lined caps

Procedure:

  • Preparation of Stability Samples:

    • Prepare a series of aliquots of the this compound working solution in amber glass vials.

    • Prepare a "fresh" or time-zero (T0) sample for immediate analysis.

  • Storage Conditions:

    • Short-Term (Bench-Top) Stability: Store a set of vials at room temperature (e.g., 22°C) and analyze at specific time points (e.g., 0, 2, 4, 8, 24 hours). This mimics sample processing conditions.

    • Long-Term Stability: Store sets of vials at different temperatures (e.g., 4°C, -20°C, and -80°C) and analyze at extended time points (e.g., 1, 2, 4 weeks, and 1, 3, 6 months).

    • Freeze-Thaw Stability: Subject a set of vials to multiple freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw unassisted at room temperature. Analyze after the final thaw.

  • Sample Analysis:

    • At each designated time point, analyze the stored samples and a freshly prepared standard of the same concentration by LC-MS/MS.

    • Quantify the peak area of this compound in each sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

    • The stability is often expressed as the percentage of the initial concentration. A common acceptance criterion is that the mean concentration of the stored samples should be within ±15% of the initial concentration.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions in Test Solvents prep_stock->prep_working aliquot Aliquot into Amber Vials prep_working->aliquot bench_top Bench-Top (Room Temp) aliquot->bench_top Expose to Conditions freeze_thaw Freeze-Thaw Cycles (-20°C / RT) aliquot->freeze_thaw Expose to Conditions long_term Long-Term (-20°C & -80°C) aliquot->long_term Expose to Conditions lcms LC-MS/MS Analysis at Predetermined Time Points bench_top->lcms Analyze Samples freeze_thaw->lcms Analyze Samples long_term->lcms Analyze Samples quant Quantify Peak Area lcms->quant compare Compare to Time-Zero Sample quant->compare calc Calculate % Recovery compare->calc report Generate Stability Report calc->report

Caption: Workflow for assessing this compound stability.

Desmosterol is a key intermediate in the Bloch pathway of cholesterol biosynthesis. Its conversion to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).

cholesterol_biosynthesis Simplified Bloch Pathway of Cholesterol Biosynthesis Lanosterol Lanosterol Intermediates ...Multiple Steps... Lanosterol->Intermediates Desmosterol Desmosterol Intermediates->Desmosterol DHCR24 DHCR24 Enzyme Desmosterol->DHCR24 Cholesterol Cholesterol DHCR24->Cholesterol Catalyzes Conversion

Caption: The role of Desmosterol in cholesterol synthesis.

Conclusion

Maintaining the stability of this compound is paramount for its effective use as an internal standard in quantitative bioanalysis. Proper handling and storage, including the use of appropriate solvents, low temperatures, and protection from light, are essential to prevent degradation. The protocols provided herein offer a framework for researchers to prepare and assess the stability of this compound solutions, ensuring the generation of accurate and reliable data in their studies. Regular stability testing is recommended as a crucial component of laboratory quality control procedures.

References

Optimizing Desmosterol-d6 Concentration for Accurate Sterol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals involved in sterol analysis using mass spectrometry.

Introduction:

The accurate quantification of sterols, such as desmosterol and cholesterol, is crucial for understanding various physiological and pathological processes. Desmosterol, a precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis, has emerged as a significant biomarker in several diseases, including Alzheimer's disease. Isotope dilution mass spectrometry (LC-MS/MS) is the gold standard for precise and accurate quantification of endogenous molecules like sterols. This method relies on the use of a stable isotope-labeled internal standard (IS), such as Desmosterol-d6, to correct for analyte loss during sample preparation and variations in instrument response. The selection of an optimal concentration of the internal standard is a critical step in method development to ensure the reliability and accuracy of the results. This document provides a detailed protocol for determining the optimal concentration of this compound for the quantification of desmosterol and its application in broader sterol analysis.

Key Principles of Internal Standardization

An ideal internal standard should have physicochemical properties very similar to the analyte of interest. Stable isotope-labeled standards like this compound are considered the gold standard because they co-elute with the endogenous analyte and experience similar ionization efficiency and matrix effects in the mass spectrometer. The fundamental principle is to add a known amount of the internal standard to all samples, standards, and quality controls at the beginning of the sample preparation process. The quantification is then based on the ratio of the analyte's response to the internal standard's response, which corrects for variations that can occur during sample handling and analysis.

Factors Influencing the Optimal Internal Standard Concentration

The optimal concentration of this compound should be chosen to:

  • Match the expected endogenous analyte concentration: The concentration of the internal standard should be in the same range as the expected concentration of the endogenous desmosterol in the samples being analyzed. This ensures a reliable response ratio and improves the precision of the measurement.

  • Provide a sufficient signal-to-noise ratio: The internal standard peak should be intense enough to be accurately and reproducibly detected by the mass spectrometer, typically with a signal-to-noise ratio of at least 100.

  • Avoid detector saturation: The concentration should not be so high that it saturates the detector of the mass spectrometer, which would lead to a non-linear response.

  • Minimize contribution to the analyte signal: The isotopic purity of the this compound should be high to minimize any contribution to the signal of the unlabeled desmosterol.

Experimental Protocol for Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a given biological matrix (e.g., plasma, brain tissue homogenate).

Materials:

  • This compound of high isotopic purity

  • Unlabeled desmosterol analytical standard

  • Biological matrix (e.g., pooled human plasma, tissue homogenate)

  • LC-MS/MS system with appropriate column and mobile phases

  • Standard laboratory equipment for sample preparation (pipettes, vials, centrifuges, etc.)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of unlabeled desmosterol in a suitable organic solvent (e.g., ethanol, methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in the same solvent at a concentration of 100 µg/mL.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of working solutions of both unlabeled desmosterol and this compound at various concentrations.

  • Determination of Endogenous Desmosterol Concentration (if unknown):

    • Analyze a pooled sample of the biological matrix without adding any internal standard to estimate the endogenous concentration of desmosterol. This can be done by comparing the response to a calibration curve of unlabeled desmosterol.

  • Experiment to Test Different this compound Concentrations:

    • Prepare a set of experiments using the pooled biological matrix.

    • In each experiment, spike a constant, mid-range concentration of unlabeled desmosterol (e.g., corresponding to the mid-point of the expected physiological range).

    • Spike varying concentrations of this compound into these samples. A suggested range to test is from 0.1x to 10x the estimated endogenous desmosterol concentration. For example, if the endogenous desmosterol concentration in plasma is approximately 1 µg/mL, test this compound concentrations of 0.1, 0.5, 1, 5, and 10 µg/mL.

    • Include a blank matrix sample (no analyte or IS) and a zero sample (matrix with IS only).

  • Sample Preparation and LC-MS/MS Analysis:

    • Perform the established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, saponification) on all samples.

    • Analyze the samples using the developed LC-MS/MS method.

  • Data Analysis and Selection of Optimal Concentration:

    • For each concentration of this compound tested, evaluate the following parameters:

      • Peak Area Response of this compound: The peak area should be consistent and well above the limit of detection.

      • Response Ratio (Unlabeled Desmosterol / this compound): This ratio should be close to 1 when the concentrations of the analyte and IS are similar.

      • Precision (%CV): Calculate the coefficient of variation for the response ratio across replicate injections. A lower %CV indicates better precision.

      • Accuracy: If a known amount of unlabeled desmosterol was spiked, calculate the accuracy of the measurement at each IS concentration.

    • Select the this compound concentration that provides the best combination of a stable and robust signal, good precision, and high accuracy for the quantification of the spiked unlabeled desmosterol.

Data Presentation

The results of the optimization experiment can be summarized in a table for easy comparison.

This compound Concentration (µg/mL)Mean this compound Peak Area (n=5)%CV of IS Peak AreaMean Response Ratio (Analyte/IS) (n=5)%CV of Response RatioAccuracy (%)
0.15.2 x 10^48.510.29.195.2
0.52.6 x 10^54.22.14.598.7
1.0 5.1 x 10^5 2.1 1.0 2.3 101.2
5.02.5 x 10^61.80.23.897.5
10.05.2 x 10^61.50.14.196.8

This table presents hypothetical data for illustrative purposes. The optimal concentration is highlighted in bold.

Signaling Pathway and Experimental Workflow Diagrams

Desmosterol Signaling Pathway

Desmosterol is not only a precursor to cholesterol but also an important signaling molecule that regulates lipid metabolism through its interaction with Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

Desmosterol_Signaling cluster_0 Cholesterol Biosynthesis (Bloch Pathway) cluster_1 Cellular Regulation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol Desmosterol Desmosterol Lanosterol->Desmosterol Desmosterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 LXR LXR Desmosterol->LXR Activates SREBP SREBP Desmosterol->SREBP Inhibits Cholesterol Efflux Genes (e.g., ABCA1, ABCG1) Cholesterol Efflux Genes (e.g., ABCA1, ABCG1) LXR->Cholesterol Efflux Genes (e.g., ABCA1, ABCG1) Upregulates Cholesterol Synthesis Genes (e.g., HMGCR) Cholesterol Synthesis Genes (e.g., HMGCR) SREBP->Cholesterol Synthesis Genes (e.g., HMGCR) Upregulates

Caption: Desmosterol's role in cholesterol biosynthesis and cellular regulation.

Experimental Workflow for Optimizing Internal Standard Concentration

The following diagram illustrates the logical flow of the experimental protocol described above.

IS_Optimization_Workflow start Start: Objective - Find Optimal IS Concentration prep_stocks Prepare Stock Solutions (Analyte & this compound) start->prep_stocks prep_matrix Prepare Pooled Biological Matrix prep_stocks->prep_matrix estimate_endogenous Estimate Endogenous Analyte Concentration prep_matrix->estimate_endogenous design_experiment Design Experiment: Spike fixed analyte & varying IS concentrations estimate_endogenous->design_experiment sample_prep Perform Sample Preparation (Extraction, etc.) design_experiment->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis: Evaluate Peak Area, Response Ratio, %CV, Accuracy lcms_analysis->data_analysis select_optimal Select Optimal IS Concentration data_analysis->select_optimal end End: Optimal Concentration Determined select_optimal->end

Caption: Workflow for optimizing this compound internal standard concentration.

Conclusion

The determination of the optimal concentration for an internal standard is a critical step in the development of a robust and reliable quantitative LC-MS/MS method. By following the systematic approach outlined in this application note, researchers can confidently select a this compound concentration that will ensure the highest quality data for their sterol analysis. This, in turn, will lead to more accurate and reproducible findings in studies investigating the role of desmosterol and other sterols in health and disease.

Application Notes and Protocols for Liquid-Liquid Extraction of Sterols with Desmosterol-d6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterols are a critical class of lipids involved in numerous physiological processes, including membrane structure, signaling, and as precursors to hormones and bile acids. Accurate quantification of sterols in biological samples is crucial for understanding various diseases and for the development of new therapeutics. Desmosterol, a precursor to cholesterol, has garnered significant interest as a biomarker for various conditions, including Alzheimer's disease and disorders of cholesterol biosynthesis.[1][2]

This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of sterols from biological matrices, utilizing Desmosterol-d6 as an internal standard for accurate quantification by mass spectrometry (MS). The use of a deuterated internal standard like this compound is essential to correct for analyte loss during sample preparation and for variations in instrument response, ensuring high accuracy and precision.[3][4][5]

Overview of the Extraction Workflow

The general workflow for the liquid-liquid extraction and quantification of sterols using this compound involves several key steps: sample preparation, addition of the internal standard, saponification to hydrolyze sterol esters, liquid-liquid extraction of the free sterols, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Data Processing Sample Biological Sample (e.g., Plasma, Serum, Tissue) Add_IS Spike with This compound Internal Standard Sample->Add_IS Saponification Saponification (Alkaline Hydrolysis) Add_IS->Saponification LLE Liquid-Liquid Extraction (e.g., with Hexane) Saponification->LLE Evaporation Evaporation of Solvent LLE->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for sterol extraction and analysis.

Experimental Protocols

Protocol for Sterol Extraction from Plasma/Serum

This protocol is adapted from methods described for the analysis of sterols in human plasma.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (e.g., 10 µg/mL in ethanol)

  • 50% Potassium Hydroxide (KOH) solution

  • Hexane (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 6.8

  • Ethanol (HPLC grade)

  • Glass centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of plasma or serum into a glass centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the this compound internal standard solution (e.g., containing 1 µg of this compound) to the plasma sample.

  • Saponification:

    • Add 100 µL of 50% KOH solution to the mixture.

    • Vortex thoroughly to mix.

    • Incubate the samples at 70°C for 60 minutes to hydrolyze the sterol esters.

  • Liquid-Liquid Extraction:

    • After incubation, allow the samples to cool to room temperature.

    • Add 2 mL of hexane and 0.5 mL of PBS (pH 6.8).

    • Vortex vigorously for 20-30 seconds to ensure thorough mixing and extraction of the sterols into the hexane layer.

    • Centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Repeat the extraction step by adding another 2 mL of hexane to the aqueous layer, vortexing, and centrifuging as before.

    • Combine the hexane extracts.

  • Solvent Evaporation: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis: The dried residue can be reconstituted in a suitable solvent for analysis. For GC-MS, this will typically involve a derivatization step. For LC-MS, the residue can be reconstituted in the initial mobile phase.

Protocol for Sterol Extraction from Cultured Cells

This protocol is a general guide based on methods for extracting sterols from cell cultures.

Materials:

  • Cultured cells

  • This compound internal standard solution

  • Chloroform:Methanol (1:2, v/v)

  • Phosphate-Buffered Saline (PBS)

  • Hydrolysis solution (e.g., 1 M NaOH in 90% ethanol)

  • Hexane or Cyclohexane (HPLC grade)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

Procedure:

  • Cell Harvesting: Harvest cultured cells and wash with PBS to remove media components. Determine the cell count for normalization.

  • Lysis and Internal Standard Addition:

    • Resuspend the cell pellet in a known volume of PBS.

    • Add the this compound internal standard.

    • Add 6 mL of chloroform:methanol (1:2, v/v) to lyse the cells and solubilize the lipids.

  • Initial Extraction:

    • Vortex the mixture thoroughly.

    • Centrifuge to pellet the insoluble material.

    • Transfer the supernatant to a new glass tube.

  • Phase Separation:

    • To the supernatant, add 2 mL of chloroform and 2 mL of PBS.

    • Vortex and centrifuge to separate the phases. The sterols will be in the lower chloroform layer.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase.

  • Saponification (Optional but recommended for total sterol analysis):

    • Evaporate the chloroform extract to dryness.

    • Add 1 mL of hydrolysis solution (e.g., 1 M NaOH in 90% ethanol) and incubate at 65°C for 1 hour.

  • Re-extraction of Free Sterols:

    • After saponification, add 0.5 mL of water and 3 mL of cyclohexane.

    • Vortex and centrifuge.

    • Collect the upper cyclohexane layer. Repeat the extraction with another 3 mL of cyclohexane.

  • Solvent Evaporation and Analysis: Pool the organic extracts, evaporate to dryness, and reconstitute for analysis as described in the previous protocol.

Data Presentation

The following tables summarize quantitative data from studies that have utilized methods similar to those described above for sterol analysis.

Table 1: Concentration of Sterols in HepG2 and HepG2 DHCR24 KO Cell Cultures

SterolHepG2 (ng/mL)HepG2 DHCR24 KO (ng/mL)
Mean ± SD Mean ± SD
Zymosterol192.8 ± 11.72446.1 ± 707.1
Dihydrolanosterol38.1 ± 3.00.0 ± 0.0
Zymostenol365.5 ± 38.125.8 ± 23.5
T-MAS148.5 ± 7.61535.9 ± 335.6
Lanosterol73.1 ± 3.8305.9 ± 65.1
7-dehydrodesmosterol36.0 ± 2.31411.6 ± 236.3
24-dehydrolathosterol57.0 ± 3.21414.0 ± 236.8
Desmosterol248.7 ± 19.8108156.4 ± 19170.1
Lathosterol842.9 ± 152.40.0 ± 0.0

*Data is normalized per 10^7 cells.

Table 2: Plasma Sterol Levels in Normal Subjects (Mean ± S.D., µmol/L)

SterolConcentration (µmol/L)
Cholestanol4.73 ± 2.57
Desmosterol2.37 ± 1.04
Lathosterol6.23 ± 3.14
Campesterol3.67 ± 1.95
Beta-sitosterol5.92 ± 3.62

Visualization of a Relevant Biological Pathway

Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis. The enzyme 3-hydroxysterol Δ24-reductase (DHCR24) catalyzes the final step, the conversion of desmosterol to cholesterol.

Cholesterol_Biosynthesis Lanosterol Lanosterol Intermediates ...Multiple Steps... Lanosterol->Intermediates Desmosterol Desmosterol Intermediates->Desmosterol DHCR24 DHCR24 Desmosterol->DHCR24 Cholesterol Cholesterol DHCR24->Cholesterol

Caption: Simplified Bloch pathway of cholesterol biosynthesis.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the liquid-liquid extraction of sterols from various biological samples for quantitative analysis. The use of this compound as an internal standard is critical for achieving accurate and reproducible results. These methods are applicable to a wide range of research areas, from fundamental studies of lipid metabolism to clinical research aimed at identifying and validating disease biomarkers. The choice between GC-MS and LC-MS will depend on the specific analytical requirements, such as the need for derivatization and the desired sensitivity and selectivity.

References

Application Note: Solid-Phase Extraction for Samples Containing Desmosterol-d6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desmosterol-d6 is a deuterated internal standard commonly used in mass spectrometry-based lipidomics to quantify desmosterol and other related sterols. Accurate quantification relies on effective sample cleanup to remove interfering substances from complex biological matrices. Solid-phase extraction (SPE) is a robust and widely adopted technique for the selective isolation and purification of sterols prior to analysis. This application note provides a detailed protocol for the cleanup of samples containing this compound using silica-based SPE cartridges. The methodology is designed for researchers, scientists, and drug development professionals working with sterol analysis in matrices such as plasma and cell extracts.

Principle of Solid-Phase Extraction

Solid-phase extraction operates on the principle of chromatography, where compounds in a liquid phase (the sample) are separated based on their affinity for a solid stationary phase. For sterol cleanup, a normal-phase SPE mechanism is typically employed. In this approach, a polar stationary phase, such as silica, is used. The sample is loaded in a non-polar solvent. Polar interfering substances are retained on the silica sorbent, while less polar compounds like sterols can be selectively washed and eluted.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the solid-phase extraction cleanup of samples containing this compound.

Materials and Reagents
  • SPE Cartridges: 100 mg Silica SPE Cartridges

  • Internal Standard: this compound in methanol or ethanol

  • Solvents (HPLC or equivalent grade):

    • Hexane

    • Toluene

    • Isopropanol

    • Methanol

    • Chloroform

    • Ethanol

  • Reagents:

    • Phosphate-buffered saline (PBS)

  • Equipment:

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

    • Glass vials

Sample Preparation: Lipid Extraction

Prior to SPE, lipids, including this compound, must be extracted from the biological matrix. A modified Bligh-Dyer method is commonly used.[1][2]

  • Sample Aliquoting: For plasma or cell suspension, use a defined volume (e.g., 100 µL of plasma or 5x10^6 to 1x10^7 cells).[1][3]

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the sample.

  • Lipid Extraction:

    • For plasma, a liquid-liquid extraction with hexane after saponification can be performed.[3]

    • For cells, a common method involves adding a mixture of chloroform and methanol (e.g., 1:1 or 1:2 v/v).

  • Phase Separation: After vortexing and centrifugation, the organic phase containing the lipids is collected.

  • Drying: The collected organic extract is dried under a stream of nitrogen.

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from established methods for sterol analysis.

  • Column Conditioning:

    • Place a 100 mg silica SPE cartridge on the vacuum manifold.

    • Condition the column by passing 2 mL of hexane through it using a slow vacuum. Do not let the column dry out completely.

  • Sample Loading:

    • Reconstitute the dried lipid extract in 1 mL of toluene.

    • Apply the reconstituted sample to the conditioned SPE cartridge.

    • Rinse the sample vial with an additional 1 mL of toluene and apply it to the column to ensure complete transfer.

    • Draw the sample through the column under a light vacuum and discard the eluate.

  • Wash Step:

    • Wash the column with 1 mL of hexane to elute non-polar interfering compounds.

    • Apply a light vacuum to pull the solvent through and discard the eluate.

  • Elution:

    • Elute the sterols, including this compound, with 8 mL of 30% isopropanol in hexane.

    • Collect the eluate in a clean glass vial.

  • Final Preparation for Analysis:

    • Evaporate the collected eluate to dryness under a stream of nitrogen, with gentle heating (e.g., 37°C).

    • Reconstitute the dried, purified extract in a suitable solvent for the analytical instrument (e.g., methanol or a mobile phase mimic for LC-MS analysis).

Data Presentation

The following table summarizes the typical performance data for sterol analysis using a comprehensive extraction and SPE cleanup method. While specific recovery for this compound is not detailed in the cited literature, the overall method efficiency provides a strong indication of its expected performance.

ParameterTypical ValueReference
Extraction Efficiency 85 - 110%--INVALID-LINK--
Day-to-Day Variability (RSD) <10%--INVALID-LINK--
Limit of Detection (LOD) < 1 ng/mL--INVALID-LINK--

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Cells) Spike Spike with this compound Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry1 Dry Extract (Nitrogen Evaporation) Extract->Dry1 Reconstitute Reconstitute in Toluene Dry1->Reconstitute Load Load Sample Reconstitute->Load Condition Condition SPE Column (Hexane) Condition->Load Wash Wash Column (Hexane) Load->Wash Elute Elute Sterols (30% Isopropanol in Hexane) Wash->Elute Dry2 Dry Eluate (Nitrogen Evaporation) Elute->Dry2 Reconstitute2 Reconstitute for Analysis Dry2->Reconstitute2 Analysis LC-MS/MS Analysis Reconstitute2->Analysis

Caption: Workflow for SPE cleanup of this compound samples.

SPE Protocol Logic

This diagram outlines the logical steps and solvent changes during the solid-phase extraction protocol.

SPE_Protocol_Logic start Start conditioning 1. Conditioning Solvent: Hexane start->conditioning loading 2. Sample Loading Solvent: Toluene conditioning->loading wash 3. Wash Solvent: Hexane (Elutes non-polar waste) loading->wash elution 4. Elution Solvent: 30% Isopropanol in Hexane (Collect sterol fraction) wash->elution end End elution->end

Caption: Logical steps of the solid-phase extraction protocol.

Conclusion

The described solid-phase extraction protocol using silica cartridges provides an effective and reliable method for the cleanup of samples containing this compound. This procedure is crucial for removing matrix interferences, thereby enhancing the accuracy and precision of subsequent mass spectrometric analysis. The protocol is adaptable for various biological matrices and is a fundamental step in robust lipidomics workflows.

References

Application Note: Quantification of Desmosterol using Desmosterol-d6 by Triple Quadrupole Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmosterol is a critical intermediate in the Bloch pathway of cholesterol biosynthesis and has garnered increasing interest as a biomarker for various physiological and pathological processes, including Alzheimer's disease and disruptions in lipid metabolism.[1][2] Accurate and precise quantification of desmosterol in biological matrices is essential for advancing research in these areas. This application note details a robust and sensitive method for the quantification of desmosterol using a stable isotope-labeled internal standard, Desmosterol-d6, with a triple quadrupole mass spectrometer. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it corrects for analyte loss during sample preparation and variations in instrument response.[3]

Signaling Pathway

Desmosterol is the immediate precursor to cholesterol in one of the two main cholesterol biosynthesis pathways, the Bloch pathway. The conversion of desmosterol to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). Understanding this pathway is crucial for interpreting the biological significance of desmosterol levels.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Rate-limiting step) Isopentenyl_PP Isopentenyl Pyrophosphate Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Desmosterol Desmosterol Zymosterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24

Caption: The Bloch Pathway of Cholesterol Biosynthesis.

Experimental Workflow

The general workflow for the quantification of desmosterol using a deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (LLE or SPE) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Triple Quadrupole MS (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Desmosterol Calibration->Quantification

Caption: General workflow for desmosterol quantification.

Quantitative Data

The following tables summarize the Multiple Reaction Monitoring (MRM) transitions for desmosterol and its deuterated internal standard, this compound, as well as typical calibration and quality control data.

Table 1: MRM Transitions for Desmosterol and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Desmosterol367.3147.1Positive APCI
Desmosterol367.3215Positive ESI
This compound373.3153.1 (inferred)Positive APCI/ESI
This compound373.3221 (inferred)Positive ESI

Note: Product ions for this compound are inferred based on the fragmentation of the non-labeled compound and the addition of 6 Daltons.

Table 2: Typical Method Performance Characteristics

ParameterValueReference
Linearity Range0.1 - 10 µg/mL
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Inter-assay Precision (%CV)< 15%
Inter-assay Accuracy (%)85 - 115%

Experimental Protocols

Materials and Reagents
  • Desmosterol analytical standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Hexane (HPLC grade)

  • Potassium hydroxide (KOH)

  • Human plasma (or other biological matrix)

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for plasma samples.

  • To 50 µL of plasma sample, add the internal standard, this compound, to a final concentration of 1 µg/mL.

  • Add 1 mL of 1 M methanolic KOH and incubate at 60°C for 1 hour for saponification to hydrolyze sterol esters.

  • After cooling, add 1 mL of water and 2 mL of hexane.

  • Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction two more times and pool the hexane fractions.

  • Evaporate the pooled hexane to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Thermo Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol/Acetonitrile (50:50, v/v)

  • Gradient:

    • 0-1 min: 80% B

    • 1-8 min: 80% to 100% B

    • 8-10 min: 100% B

    • 10.1-12 min: 80% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Triple Quadrupole Mass Spectrometry (MS)
  • MS System: Sciex QTRAP 5500 or equivalent

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode. APCI is often preferred for sterols.

  • MRM Transitions: See Table 1.

  • Source Parameters (Typical for APCI):

    • Nebulizer Current: 3 µA

    • Curtain Gas: 20 psi

    • Ion Source Gas 1: 50 psi

    • Source Temperature: 400°C

  • Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized for each specific instrument and transition.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of desmosterol in biological matrices using this compound as an internal standard by LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the specified MRM transitions, offer a reliable starting point for researchers. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for demanding research and drug development applications.

References

Application Note & Protocol: Quantitative Analysis of Desmosterol using a Desmosterol-d6 Internal Standard Calibration Curve

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmosterol is a critical intermediate in the Bloch pathway of cholesterol biosynthesis and has been identified as a potential biomarker for various physiological and pathological processes, including Alzheimer's disease and viral infections.[1][2] Accurate quantification of desmosterol in biological matrices is crucial for advancing research and drug development in these areas. This application note provides a detailed protocol for creating a calibration curve using Desmosterol-d6 as an internal standard for the precise measurement of desmosterol by Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and reproducibility.[3][4][5]

Experimental Workflow

The overall experimental workflow for generating a calibration curve and quantifying desmosterol in a biological sample is depicted below.

G cluster_prep Standard & Sample Preparation cluster_analysis Analysis stock_analyte Desmosterol Stock Solution (e.g., 1 mg/mL) cal_standards Serial Dilution of Desmosterol in Surrogate Matrix stock_analyte->cal_standards stock_is This compound Stock Solution (e.g., 1 mg/mL) working_is This compound Working Spiking Solution stock_is->working_is spiked_cal Spike Calibration Standards with this compound working_is->spiked_cal sample_spike Spike Sample with This compound working_is->sample_spike lcms LC-MS/MS Analysis spiked_cal->lcms sample_prep Biological Sample (e.g., Plasma) sample_prep->sample_spike sample_extract Liquid-Liquid Extraction sample_spike->sample_extract sample_extract->lcms data_proc Data Processing lcms->data_proc cal_curve Calibration Curve Generation (Peak Area Ratio vs. Concentration) data_proc->cal_curve quant Quantification of Desmosterol in Sample cal_curve->quant

Caption: Experimental workflow for desmosterol quantification.

Experimental Protocols

Materials and Reagents
  • Desmosterol (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Ethanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Hexane (HPLC grade)

  • Potassium hydroxide (KOH)

  • Surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix)

  • Biological matrix (e.g., human plasma)

  • Calibrated pipettes and sterile pipette tips

  • Amber glass vials to protect from light

Preparation of Stock Solutions
  • Desmosterol Stock Solution (1 mg/mL): Accurately weigh 10 mg of desmosterol and dissolve it in 10 mL of ethanol in a volumetric flask to obtain a 1 mg/mL stock solution.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ethanol in a volumetric flask to obtain a 1 mg/mL stock solution.

  • This compound Working Spiking Solution (1 µg/mL): Prepare a working internal standard solution by diluting the this compound stock solution with ethanol. For example, perform a serial dilution to obtain a 1 µg/mL working solution.

    Store all stock and working solutions at -20°C in amber vials.

Preparation of Calibration Standards

Due to the endogenous presence of desmosterol in biological matrices, a surrogate matrix is recommended for the preparation of the calibration curve.

  • Serial Dilutions of Desmosterol: Prepare a series of working solutions of desmosterol by serially diluting the 1 mg/mL stock solution with ethanol. These will be used to spike the surrogate matrix.

  • Spiking into Surrogate Matrix: For each calibration point, add a specific volume of the corresponding desmosterol working solution to a fixed volume of the surrogate matrix.

  • Addition of Internal Standard: To each calibration standard, add a fixed amount of the this compound working spiking solution (e.g., 10 µL of 1 µg/mL solution).

Sample Preparation (Example for Plasma)
  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean tube.

  • Internal Standard Spiking: Add a fixed amount of the this compound working spiking solution (e.g., 10 µL of 1 µg/mL solution) to the plasma sample.

  • Saponification: Add 100 µL of 50% potassium hydroxide to the sample, mix thoroughly, and incubate at 70°C for 60 minutes.

  • Liquid-Liquid Extraction: After incubation, add 2 mL of hexane and 0.5 mL of phosphate-buffered saline (PBS, pH 6.8) and mix well.

  • Phase Separation: Centrifuge the mixture for 10 minutes at 2,000 x g to separate the phases.

  • Evaporation: Transfer the upper organic (hexane) phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Data Presentation

Calibration Curve Data

The following table outlines an example of a dilution series for an 8-point calibration curve for desmosterol.

Calibration StandardDesmosterol Concentration (ng/mL)This compound Concentration (ng/mL)
Cal 110100
Cal 230100
Cal 3100100
Cal 4300100
Cal 51,000100
Cal 63,000100
Cal 710,000100
Cal 830,000100

This concentration range is based on previously published methods and may need to be adjusted based on the specific application and instrument sensitivity.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for desmosterol analysis. These should be optimized for the specific instrument being used.

ParameterSetting
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 0.5 - 0.6 mL/min
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
MRM Transitions Desmosterol: m/z 367.3 → [Fragment ion] this compound: m/z 373.3 → [Fragment ion]

The specific fragment ions for the MRM transitions should be determined by direct infusion of the analytical standards.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both desmosterol and this compound.

  • Peak Area Ratio: Calculate the peak area ratio of desmosterol to this compound for each calibration standard and unknown sample.

  • Calibration Curve Construction: Plot the peak area ratio against the corresponding concentration of the desmosterol calibration standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve accuracy at lower concentrations.

  • Quantification: Determine the concentration of desmosterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive protocol for the development of a robust and accurate method for the quantification of desmosterol in biological samples using this compound as an internal standard. The detailed steps for the preparation of calibration standards, sample processing, and LC-MS/MS analysis, along with the provided data tables and workflow diagram, offer a solid foundation for researchers in various fields. Adherence to these guidelines will facilitate reliable and reproducible measurement of this important cholesterol precursor.

References

Troubleshooting & Optimization

Troubleshooting Desmosterol-d6 peak shape in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with Desmosterol-d6 peak shape in reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound in reverse-phase chromatography?

Poor peak shape for sterols like this compound in reverse-phase chromatography can stem from several factors related to the analyte's properties and the chromatographic system. The most common causes include:

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the mobile phase can cause peak distortion, including broadening and splitting.[1][2] Sterols have low solubility in highly aqueous solutions, which often tempts analysts to use a strong injection solvent.[3]

  • Column Overload: Injecting too much mass of this compound or co-eluting matrix components can saturate the stationary phase, leading to peak fronting.

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl group of this compound, leading to peak tailing.[4] While less pronounced than with strongly basic compounds, this effect can still be a factor.

  • Column Degradation: Problems that affect all peaks, such as a partially blocked column inlet frit or a void in the packed bed, can cause peak tailing or splitting.[5] This can result from the accumulation of particulate matter from samples or mobile phases.

  • Mobile Phase Issues: An inappropriate mobile phase pH or buffer concentration can affect peak shape, although this is more critical for ionizable compounds. For sterols, the choice of organic solvent (methanol vs. acetonitrile) can influence selectivity and peak shape.

  • Extra-Column Effects: Excessive volume in tubing and connections between the injector, column, and detector can lead to band broadening, resulting in wider peaks.

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing is a common issue. Here is a step-by-step approach to diagnose and resolve the problem:

  • Check for System-Wide Tailing: First, determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected. If all peaks are tailing, it suggests a physical problem with the system.

    • Action: Check for a blocked column frit. Try back-flushing the column (if the manufacturer's instructions permit). If this doesn't work, the column may need replacement. Also, inspect for extra-column volume in the system.

  • Evaluate for Chemical Effects: If only the this compound peak (and perhaps other similar sterols) is tailing, the issue is likely chemical.

    • Mobile Phase Additives: Tailing can be caused by interactions with active sites (residual silanols) on the column packing. Adding a small amount of a competitive agent, like a volatile buffer (e.g., 5 mM ammonium acetate), can sometimes improve peak shape.

    • Column Choice: Consider using a column with advanced end-capping or a different stationary phase chemistry designed to minimize silanol interactions.

    • Sample Preparation: Ensure the sample is free of contaminants that might interact with the column. Use solid-phase extraction (SPE) for sample cleanup if necessary.

Q3: I am observing peak fronting for this compound. What is the cause and solution?

Peak fronting is typically a clear sign of mass overload.

  • Cause: You are injecting too much analyte onto the column. The concentration of the sample in the injection solvent is too high, causing the stationary phase to become saturated.

  • Solution:

    • Reduce Injection Volume: Decrease the volume of the sample you are injecting.

    • Dilute the Sample: Dilute your sample extract with the initial mobile phase solvent.

    • Check Co-eluting Species: A massive, undetected co-eluting peak could be overloading the column at the same retention time. Review your sample matrix.

Q4: Why is my this compound peak broader than expected?

Broad peaks can significantly reduce sensitivity and resolution. The causes can be chemical or physical.

  • Cause 1: Sample Solvent Effects: The most frequent cause for early-eluting peaks is injecting in a solvent that is much stronger than the mobile phase. This causes the sample band to broaden before it even begins to separate.

  • Solution 1: Reconstitute the dried sample extract in a solvent that is as weak as or weaker than the initial mobile phase. For example, if your gradient starts at 85% methanol, reconstitute your sample in 85% methanol or a slightly weaker mixture.

  • Cause 2: Extra-Column Band Broadening: The volume of the tubing and connections in your HPLC system can contribute to peak broadening.

  • Solution 2: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

  • Cause 3: Low Mobile Phase Flow Rate: While reducing the flow rate can increase retention, an excessively low flow rate can lead to broader peaks due to longitudinal diffusion.

  • Solution 3: Ensure you are operating at or near the optimal flow rate for your column dimensions and particle size.

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation via Lipid Extraction and SPE

This protocol provides a general workflow for extracting sterols from biological samples and cleaning them up using solid-phase extraction (SPE) to prevent column contamination.

  • Lipid Extraction (Bligh-Dyer Method):

    • To your sample (e.g., cell pellet or plasma), add a 3:1 mixture of chloroform:methanol. At this stage, add your deuterated internal standards, including this compound.

    • Vortex the mixture vigorously for 1 minute.

    • Add water to induce phase separation.

    • Centrifuge the sample to pellet any insoluble material.

    • Carefully collect the lower organic phase, which contains the lipids.

    • Dry the organic extract under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane or toluene.

    • Condition a silica SPE cartridge (e.g., 100 mg) by washing it with 2 mL of hexane.

    • Load the reconstituted sample onto the SPE column.

    • Wash the column with 1 mL of hexane to elute non-polar interfering compounds.

    • Elute the sterol fraction using 8 mL of 30% isopropanol in hexane.

    • Dry the eluted sterol fraction under nitrogen.

    • Reconstitute the final sample in the initial mobile phase for LC analysis.

Protocol 2: Reverse-Phase HPLC Method for Sterol Analysis

This is a representative gradient method for the separation of this compound and other sterols.

  • Column: C18 Reverse-Phase Column (e.g., 250 x 2.0 mm, 3 µm particle size).

  • Mobile Phase A: 100% Methanol with 5 mM Ammonium Acetate.

  • Mobile Phase B: 85% Methanol / 15% Water with 5 mM Ammonium Acetate.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.00100
2.00100
15.01000
25.01000
25.10100
30.00100

Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing peak shape problems.

G cluster_start Start: Poor Peak Shape Observed cluster_diagnosis Problem Diagnosis cluster_solutions_physical System/Physical Issues cluster_solutions_chemical Analyte-Specific/Chemical Issues start Poor this compound Peak Shape q1 Are ALL peaks affected? start->q1 q2 Is it Tailing or Fronting? q1->q2 No, only sterols sol_physical Likely Physical Issue: - Blocked Frit - Column Void - Extra-column Volume q1->sol_physical Yes sol_tailing Tailing: - Secondary Interactions - Sample Solvent too Weak q2->sol_tailing Tailing sol_fronting Fronting/Broad: - Mass Overload - Sample Solvent too Strong q2->sol_fronting Fronting/Broad action_physical Action: 1. Back-flush column 2. Check connections 3. Replace column sol_physical->action_physical action_tailing Action: 1. Use end-capped column 2. Add mobile phase modifier sol_tailing->action_tailing action_fronting Action: 1. Dilute sample 2. Reduce injection volume 3. Match sample solvent to mobile phase sol_fronting->action_fronting G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_troubleshooting Key Checkpoints for Peak Shape start Biological Sample (e.g., Plasma, Cells) extract Lipid Extraction (e.g., Bligh-Dyer) start->extract dry1 Dry Down Extract extract->dry1 check1 Ensure complete extraction and minimal contamination. extract->check1 spe SPE Cleanup dry1->spe dry2 Dry Down Eluate spe->dry2 reconstitute Reconstitute in Initial Mobile Phase dry2->reconstitute inject Inject on RP-HPLC reconstitute->inject check2 Solvent must be weaker than or equal to mobile phase. reconstitute->check2 detect LC-MS/MS Detection inject->detect result Good Peak Shape detect->result

References

Addressing matrix effects in Desmosterol-d6 based quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Desmosterol-d6 based quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound, leading to inaccurate and imprecise results.

Question: Why am I observing poor sensitivity and reproducibility in my this compound LC-MS/MS analysis?

Answer:

Poor sensitivity and reproducibility are common challenges in LC-MS/MS-based bioanalysis, often stemming from matrix effects.[1] Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., plasma, serum, tissue homogenates) interfere with the ionization of the target analyte, in this case, this compound.[2][3][4] This interference can either suppress or enhance the ion signal, leading to inaccurate quantification.[3]

Other contributing factors can include:

  • Suboptimal Sample Preparation: Inefficient extraction of this compound or insufficient removal of interfering substances can lead to low recovery and significant matrix effects.

  • Inappropriate LC-MS/MS Parameters: Unsuitable chromatographic conditions can result in co-elution of this compound with matrix components.

  • Sample Instability: Degradation of this compound during sample storage or processing can also lead to variability.

Question: My calibration curve for this compound is non-linear. What could be the cause?

Answer:

A non-linear calibration curve can be a strong indicator of matrix effects. When co-eluting matrix components affect the ionization of this compound, the relationship between concentration and response may no longer be linear, particularly at the lower and upper ends of the calibration range. The complexity and variability of biological matrices can lead to inconsistent ion suppression or enhancement across different concentrations.

To troubleshoot this, consider the following:

  • Evaluate Matrix Effects Systematically: Employ methods like post-column infusion or post-extraction spike experiments to assess the extent of matrix effects across your calibration range.

  • Optimize Sample Cleanup: Implement more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering phospholipids and other matrix components.

  • Chromatographic Separation: Adjust your LC method to better separate this compound from co-eluting interferences.

Question: I am seeing significant variability in my quality control (QC) samples. How can I identify the source of this variability?

Answer:

Variability in QC samples is a critical issue that can compromise the validity of your study data. The source of this variability often lies in differential matrix effects between individual samples or lots of biological matrix.

To pinpoint the source of variability:

  • Assess Lot-to-Lot Matrix Variability: Prepare QC samples in at least six different lots of the biological matrix to determine if the matrix effect is consistent across different sources.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard, such as this compound itself when quantifying endogenous Desmosterol, is the gold standard for compensating for matrix effects. The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.

  • Post-Column Infusion Analysis: This qualitative technique can help identify the chromatographic regions where ion suppression or enhancement occurs. By injecting a blank extracted matrix sample while continuously infusing a solution of this compound post-column, you can visualize any dips or rises in the baseline signal, indicating the presence of matrix effects.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the assessment and mitigation of matrix effects in this compound quantification.

Question: What is the matrix effect, and why is it a concern in LC-MS/MS bioanalysis?

Answer:

The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix. In LC-MS/MS, particularly with electrospray ionization (ESI), these co-eluting substances can compete with the analyte for ionization, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This phenomenon is a major concern because it can lead to inaccurate and imprecise quantification of the analyte. For endogenous molecules like Desmosterol, where a true blank matrix is unavailable, assessing and mitigating matrix effects is especially critical.

Question: How can I quantitatively assess the matrix effect for this compound?

Answer:

The most widely accepted method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a solution prepared in a neat solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. The coefficient of variation (CV) of the internal standard-normalized MF across different lots of matrix should ideally be ≤15%.

Question: What are the best strategies to minimize or compensate for matrix effects?

Answer:

Several strategies can be employed to address matrix effects:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, like this compound for the quantification of endogenous Desmosterol, is the most effective way to compensate for matrix effects. The SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it is similarly affected by matrix components.

  • Improved Sample Preparation: More effective sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can significantly reduce matrix effects by removing interfering substances like phospholipids.

  • Chromatographic Optimization: Modifying the LC method to achieve better separation between this compound and co-eluting matrix components is a crucial step.

  • Standard Addition Method: This method involves adding known amounts of the analyte to the sample, creating a calibration curve within the sample itself. This approach is particularly useful for complex matrices where finding a representative blank matrix is challenging.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, this approach is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification after dilution.

Question: What is post-column infusion, and how can it help in troubleshooting matrix effects?

Answer:

Post-column infusion is a qualitative technique used to identify regions in the chromatogram where matrix effects occur. It involves continuously infusing a standard solution of the analyte into the LC eluent after the analytical column but before the mass spectrometer ion source. When a blank matrix extract is injected, any co-eluting components that cause ion suppression or enhancement will result in a corresponding decrease or increase in the baseline signal of the infused analyte. This provides valuable information about the retention times of interfering components, which can guide the optimization of the chromatographic method to avoid these regions.

Data Presentation

Table 1: Example Matrix Factor (MF) Assessment for this compound

Matrix LotThis compound Peak Area (Neat Solution)This compound Peak Area (Post-Spiked Matrix)Matrix Factor
11,250,000980,0000.78
21,265,000950,0000.75
31,240,0001,010,0000.81
41,255,000995,0000.79
51,230,000965,0000.78
61,270,0001,020,0000.80
Mean 1,251,667 986,667 0.79
%CV 1.2% 2.8% 2.9%

Acceptance Criteria: The coefficient of variation (%CV) of the matrix factor across at least 6 different matrix lots should be ≤15%.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

  • Prepare Neat Solutions: Prepare solutions of this compound in the final mobile phase composition at low and high QC concentration levels.

  • Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix using the developed sample preparation method.

  • Spike Matrix Extract: Spike the extracted blank matrix samples with this compound to achieve the same final concentrations as the neat solutions.

  • LC-MS/MS Analysis: Analyze both the neat solutions and the post-spiked matrix samples using the LC-MS/MS method.

  • Calculate Matrix Factor (MF): For each matrix lot and concentration level, calculate the MF by dividing the peak area of this compound in the post-spiked matrix sample by the mean peak area of this compound in the neat solution.

  • Evaluate Results: Calculate the mean MF and the coefficient of variation (%CV) across all matrix lots. The %CV should be ≤15%.

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

  • System Setup: Connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer ion source using a T-fitting.

  • Analyte Infusion: Continuously infuse a solution of this compound at a constant flow rate.

  • Establish Baseline: Allow the infused analyte signal to stabilize to establish a steady baseline.

  • Inject Blank Matrix Extract: Inject a sample of the extracted blank matrix onto the LC column.

  • Monitor Signal: Monitor the signal of the infused this compound throughout the chromatographic run. Any significant deviation (suppression or enhancement) from the baseline indicates the presence of matrix effects at that retention time.

Visualizations

Desmosterol_Pathway Lanosterol Lanosterol Intermediates Multiple Enzymatic Steps Lanosterol->Intermediates Desmosterol Desmosterol Intermediates->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 DHCR24 (24-dehydrocholesterol reductase) DHCR24->Desmosterol Catalyzes conversion Inhibition Inhibition Inhibition->DHCR24 Matrix_Effect_Workflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome Poor_Data Inaccurate or Imprecise This compound Data Post_Column Qualitative Assessment: Post-Column Infusion Poor_Data->Post_Column Investigate Post_Spike Quantitative Assessment: Post-Extraction Spike Poor_Data->Post_Spike Investigate Optimize_LC Optimize Chromatography Post_Column->Optimize_LC Optimize_Sample_Prep Optimize Sample Preparation Post_Spike->Optimize_Sample_Prep Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Post_Spike->Use_SIL_IS Standard_Addition Standard Addition Method Post_Spike->Standard_Addition Good_Data Accurate and Precise This compound Quantification Optimize_Sample_Prep->Good_Data Optimize_LC->Good_Data Use_SIL_IS->Good_Data Standard_Addition->Good_Data

References

Preventing deuterium exchange of Desmosterol-d6 during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Desmosterol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound as an internal standard in mass spectrometry-based analyses. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent deuterium exchange and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is a deuterated form of desmosterol, commonly used as an internal standard for the quantification of endogenous desmosterol in biological samples by GC-MS or LC-MS. In commercially available standards, the six deuterium atoms are typically located on the two methyl groups at the end of the sterol side chain, specifically at the C26 and C27 positions (cholesta-5,24-dien-26,26,26,27,27,27-d6-3β-ol).[1]

Q2: Am I at high risk of deuterium exchange with this compound during my sample preparation?

A2: The risk of deuterium exchange for this compound is generally low. The deuterium atoms are on methyl groups attached to a carbon atom (vinylic methyls), forming stable carbon-deuterium (C-D) bonds. These bonds are not easily broken or exchanged with hydrogen atoms from solvents or reagents under typical sample preparation conditions.[2] The most labile proton in the desmosterol molecule is the one on the hydroxyl group at the C3 position, which is readily exchangeable. However, this is a well-understood phenomenon for all sterols and is typically addressed through derivatization before analysis, especially for GC-MS.

Q3: What are the primary factors that could potentially cause deuterium exchange?

A3: While the C-D bonds in this compound are stable, extreme conditions could theoretically lead to exchange. The primary factors that influence deuterium exchange in deuterated standards are:

  • pH: Strongly acidic or basic conditions can catalyze the exchange of labile protons.[2][3]

  • Temperature: High temperatures can provide the energy needed to break C-D bonds, increasing the rate of exchange.[4]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can contribute to back-exchange over extended periods or at elevated temperatures.

Q4: How should I properly store and handle this compound to ensure its isotopic stability?

A4: Proper storage and handling are crucial for maintaining the isotopic integrity of your this compound standard.

  • Storage: Store the solid standard at -20°C or below in a tightly sealed container to protect it from moisture and light.

  • Stock Solutions: Prepare stock solutions in a high-purity aprotic solvent such as anhydrous acetonitrile, or in an alcohol like ethanol if necessary, and store them at -20°C or below. To minimize the introduction of water, use solvents from freshly opened bottles or those specifically designated as anhydrous.

  • Working Solutions: Prepare working solutions fresh on the day of analysis if possible. If they need to be stored, keep them at low temperatures (2-8°C) for short periods.

  • Handling: Always use clean, dry glassware and syringes. Minimize the exposure of the standard to the atmosphere to prevent condensation of moisture.

Troubleshooting Guide

This guide will help you troubleshoot potential issues related to the stability of this compound in your experiments.

Problem: I am observing a loss of my this compound signal or the appearance of a Desmosterol-d5 or lower mass peak in my mass spectrometry analysis.

This could indicate a potential, albeit unlikely, deuterium exchange. Follow this troubleshooting workflow to identify the cause.

G start Potential Deuterium Exchange Detected check_storage Review Storage and Handling of Standard start->check_storage check_sample_prep Evaluate Sample Preparation Conditions start->check_sample_prep check_ms Investigate Mass Spectrometer Source Conditions start->check_ms storage_details Improper storage (temperature, moisture)? Contaminated solvents? check_storage->storage_details sample_prep_details Extreme pH or high temperature during saponification/extraction? check_sample_prep->sample_prep_details ms_details High in-source temperature or energy? check_ms->ms_details storage_details->check_sample_prep No solution_storage Solution: Use fresh, anhydrous solvents. Store at <= -20°C. storage_details->solution_storage Yes sample_prep_details->check_ms No solution_sample_prep Solution: Optimize conditions (e.g., lower temperature, shorter incubation). sample_prep_details->solution_sample_prep Yes solution_ms Solution: Reduce in-source temperature and fragmentation energy. ms_details->solution_ms Yes

Caption: Troubleshooting workflow for suspected deuterium loss in this compound.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for Sterol Analysis using this compound

This protocol outlines a general procedure for the extraction and saponification of sterols from plasma, incorporating this compound as an internal standard, while minimizing the risk of deuterium exchange.

Materials:

  • Plasma sample

  • This compound internal standard solution (in ethanol)

  • 50% (w/v) Potassium Hydroxide (KOH)

  • Hexane

  • Phosphate-Buffered Saline (PBS), pH 6.8

  • Anhydrous Sodium Sulfate

  • Derivatization agent (e.g., BSTFA + 1% TMCS for GC-MS)

Procedure:

  • Spiking: To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Saponification: Add 100 µL of 50% KOH. Vortex thoroughly and incubate at 70°C for 60 minutes. This step hydrolyzes sterol esters to free sterols.

  • Extraction: After cooling to room temperature, add 2 mL of hexane and 0.5 mL of PBS (pH 6.8). Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Re-extraction: Add another 1 mL of hexane to the aqueous layer, vortex, and centrifuge again. Combine the second hexane extract with the first.

  • Drying: Pass the combined hexane extracts through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.

  • Derivatization (for GC-MS): Reconstitute the dried extract in the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) and incubate at 60°C for 30 minutes. The sample is now ready for GC-MS analysis. For LC-MS, reconstitute the extract in a suitable mobile phase.

Quantitative Data Summary
Saponification ConditionRelative Stability of CholesterolRelative Stability of 7-KetocholesterolRelative Stability of β-Sitosterol
1 M KOH, 18h, 24°C (Control)HighModerateHigh
1 M KOH, 18h, 37°CHighLowHigh
1 M KOH, 3h, 45°CHighLowLow
3.6 M KOH, 3h, 24°CHighVery LowModerate

Data adapted from a study on sterol stability during saponification. Higher temperatures generally lead to greater degradation of less stable sterols.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical analytical workflow using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Spike with this compound sample->add_is saponification Saponification (KOH, 70°C) add_is->saponification extraction Liquid-Liquid Extraction (Hexane) saponification->extraction drying Evaporation to Dryness extraction->drying derivatization Derivatization (for GC-MS) drying->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: General workflow for the analysis of desmosterol using this compound.

References

Optimizing ionization efficiency of Desmosterol-d6 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the analysis of Desmosterol-d6 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal or no signal for this compound in my ESI-MS analysis?

A1: this compound, like other sterols, is a nonpolar molecule and exhibits poor ionization efficiency in ESI.[1][2] Several factors could contribute to a low or absent signal:

  • Suboptimal Ionization Source Parameters: The settings for your ESI source, such as spray voltage, gas temperatures, and gas flow rates, may not be optimized for sterol analysis.

  • Inappropriate Mobile Phase Composition: The choice of solvents and additives in your mobile phase is critical for promoting the formation of ion adducts necessary for detection.[3]

  • Inefficient Adduct Formation: this compound typically requires the formation of adducts, such as ammonium ([M+NH₄]⁺) or sodiated ([M+Na]⁺) ions, to be efficiently detected in positive ion mode ESI.[4][5] The protonated molecule is often unstable and readily loses a water molecule, forming [M+H-H₂O]⁺.

  • Ion Suppression: Components from your sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.

Q2: What are the expected ions for this compound in positive ESI-MS?

A2: In positive ion mode ESI, you should typically look for the following adducts of this compound:

  • Ammonium adduct ([M+NH₄]⁺): This is a very common and often abundant ion when using a mobile phase containing an ammonium salt (e.g., ammonium acetate or ammonium formate).

  • Protonated molecule with water loss ([M+H-H₂O]⁺): Sterols readily lose a water molecule upon protonation.

  • Sodium adduct ([M+Na]⁺): The presence of sodium in your mobile phase or sample can lead to the formation of sodiated adducts.

Q3: How can I improve the ionization efficiency of this compound?

A3: To enhance the signal intensity of this compound, consider the following optimization strategies:

  • Mobile Phase Modification: Incorporate additives that promote adduct formation. Ammonium acetate or ammonium formate (typically at 5-10 mM) are highly recommended for generating the [M+NH₄]⁺ adduct.

  • Solvent Selection: Methanol-based mobile phases are generally preferred for sterol analysis in ESI-MS. Some studies have reported a decrease in signal intensity when using acetonitrile.

  • Source Parameter Optimization: Systematically optimize ESI source parameters, including spray voltage, nebulizer pressure, drying gas flow rate, and gas temperature.

  • Derivatization (Optional): While this guide focuses on the analysis of underivatized this compound, derivatization to introduce a permanently charged or more easily ionizable group is a strategy to significantly improve sensitivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent Signal Intensity or Poor Reproducibility
Potential Cause Troubleshooting Step
Unstable ESI Spray Ensure the ESI needle is not clogged and is correctly positioned. Optimize the nebulizer gas flow to achieve a stable spray.
Fluctuating Source Temperature Allow the mass spectrometer source sufficient time to stabilize before starting your analytical run. Maintain a stable laboratory environment.
Inconsistent Sample Preparation Ensure your sample extraction and preparation procedures are consistent and precise. The use of an internal standard, such as a different deuterated sterol, can help to normalize for variations.
Mobile Phase Inconsistency Prepare fresh mobile phase for each analytical run and ensure thorough mixing of solvents and additives.
Issue 2: High Background Noise or Matrix Effects
Potential Cause Troubleshooting Step
Contaminated Solvents or System Use high-purity, LC-MS grade solvents and additives. Regularly flush the LC system and clean the MS source to minimize background contamination.
Matrix Interference Improve your sample cleanup procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.
Co-eluting Contaminants Optimize your chromatographic method to separate this compound from any co-eluting species that may be causing ion suppression.

Experimental Protocols & Data

Example Experimental Protocol for this compound Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold methanol containing the this compound internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: 0.1% Formic acid and 5 mM Ammonium Acetate in Methanol.

  • Gradient: A suitable gradient to separate this compound from other sample components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: To be determined by infusing a standard of this compound. A common fragmentation for sterol ammonium adducts is the loss of ammonia and water.

Table of ESI-MS Source Parameters for Sterol Analysis

The following table summarizes typical ESI source parameters from published methods for sterol analysis. These values can serve as a starting point for your optimization.

ParameterValue RangeReference
Spray Voltage 3000 - 5500 V
Nebulizer Pressure 15 - 60 psi
Drying Gas Flow 3 - 13 L/min
Gas Temperature 150 - 350 °C
Curtain Gas 15 psi

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis start Plasma Sample spike Spike with This compound IS start->spike Add IS precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate Supernatant reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc Inject esi ESI Source lc->esi ms Mass Analyzer (Triple Quadrupole) esi->ms data Data Acquisition ms->data

Caption: A typical experimental workflow for the quantification of an analyte using this compound.

troubleshooting_logic start Low/No Signal for This compound check_adducts Check for Expected Adducts ([M+NH4]+, [M+H-H2O]+) start->check_adducts check_matrix Investigate Matrix Effects start->check_matrix Inconsistent Signal optimize_mp Optimize Mobile Phase (Add Ammonium Salt) check_adducts->optimize_mp Adducts Absent/Weak optimize_source Optimize ESI Source Parameters check_adducts->optimize_source Adducts Present, but Signal Weak success Signal Improved optimize_mp->success optimize_source->success improve_cleanup Improve Sample Cleanup (SPE/LLE) check_matrix->improve_cleanup improve_cleanup->success

Caption: A troubleshooting decision tree for low signal intensity of this compound in ESI-MS.

References

Resolving co-elution of Desmosterol-d6 with isobaric compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Desmosterol-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common challenges during their experiments, with a focus on overcoming the co-elution of this compound with isobaric compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common isobaric compounds that co-elute with this compound?

A1: Due to their structural similarities and identical molecular weights, several sterols can co-elute with desmosterol and its deuterated internal standard, this compound. The most common isobaric interferences include zymosterol and 24-dehydrolathosterol, which have the same molecular weight and can produce the same multiple reaction monitoring (MRM) transition in mass spectrometry.[1] This makes chromatographic separation essential for accurate quantification.

Q2: Why is it challenging to separate this compound from its isobaric isomers?

A2: The separation of sterol isomers is inherently difficult because they possess very similar physicochemical properties.[2] Isomers that differ only in the position of a double bond, as is the case with desmosterol and its isomers, will have nearly identical retention times on standard chromatography columns and can produce very similar fragmentation patterns in mass spectrometry.[2]

Q3: What are the primary analytical techniques used for the analysis of this compound?

A3: The two primary analytical techniques for the quantification of this compound and other sterols are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] Both methods offer high sensitivity and selectivity, but each has its own set of advantages and considerations for resolving isobaric interferences. LC-MS is often preferred as it may not require derivatization, simplifying sample preparation.

Troubleshooting Guides

Issue 1: Poor chromatographic resolution of this compound and a co-eluting isobaric peak.

This is often observed as a single broad peak, a shouldered peak, or two unresolved peaks in the chromatogram.

Troubleshooting Steps:

  • Optimize the Chromatographic Column:

    • Standard C18 Columns: While widely used, a standard C18 column may not provide sufficient selectivity for critical isomer pairs.

    • Specialized Stationary Phases: Consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) stationary phase. PFP columns offer alternative retention mechanisms that can enhance the separation of structurally similar sterols.

  • Adjust Mobile Phase Composition:

    • Solvent Strength: Fine-tuning the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous phase can alter selectivity. Experiment with shallower gradients or isocratic elution.

    • Organic Modifier: Switching between or using a combination of organic modifiers (e.g., methanol and acetonitrile) can impact the separation.

  • Modify Chromatographic Conditions:

    • Column Temperature: Lowering the column temperature can sometimes accentuate the small differences between isomers, leading to improved resolution.

    • Flow Rate: Optimizing the flow rate can improve peak shape and resolution.

Issue 2: Inability to differentiate this compound from an isobaric interference using mass spectrometry.

This occurs when two co-eluting compounds have the same precursor and product ion masses in an MS/MS experiment.

Troubleshooting Steps:

  • Enhance Chromatographic Separation: The most reliable solution is to achieve baseline chromatographic separation using the steps outlined in Issue 1 .

  • Utilize Advanced Mass Spectrometry Techniques:

    • Tandem Mass Spectrometry (MS/MS): Even with co-elution, MS/MS can sometimes differentiate isomers if they produce unique fragment ions upon collision-induced dissociation (CID). It is crucial to optimize collision energy to maximize the production of specific fragments.

    • In-Source Fragmentation: Applying a voltage offset in the ion source can induce fragmentation before the mass analyzer. This can generate unique fragment ions for isobaric compounds that can then be monitored.

    • Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry (IMS-MS), this technique provides an additional dimension of separation based on the ion's size, shape, and charge in the gas phase, which can resolve co-eluting isobars.

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound Analysis

This protocol is a general guideline for the analysis of this compound in a biological matrix, such as plasma.

  • Sample Preparation:

    • Alkaline Hydrolysis: To hydrolyze steryl esters, treat the sample with an ethanolic potassium hydroxide solution.

    • Liquid-Liquid Extraction: Extract the free sterols from the hydrolyzed sample using a non-polar solvent like n-hexane.

    • Drying and Reconstitution: Evaporate the organic solvent and reconstitute the dried extract in a solvent compatible with the initial mobile phase (e.g., 95% methanol).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) or a PFP column for enhanced selectivity.

    • Mobile Phase: A gradient elution using methanol and water with a modifier like ammonium acetate is common.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Controlled temperature, often slightly below ambient (e.g., 15°C), can improve resolution.

  • Mass Spectrometry Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often effective for nonpolar sterols.

    • Detection Mode: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Protocol 2: GC-MS Method for this compound Analysis

This protocol provides a general workflow for the GC-MS analysis of this compound.

  • Sample Preparation:

    • Hydrolysis and Extraction: Similar to the LC-MS protocol, perform alkaline hydrolysis followed by liquid-liquid extraction.

    • Derivatization: To improve volatility and chromatographic performance, derivatize the extracted sterols using an agent like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).

  • Gas Chromatography Conditions:

    • Column: A capillary column suitable for sterol analysis (e.g., a low-polarity phase).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to separate the derivatized sterols.

  • Mass Spectrometry Conditions:

    • Ionization Source: Positive chemical ionization with a reagent gas like ammonia can provide high-abundance precursor ions.

    • Detection Mode: MS/MS in MRM mode is used to monitor specific precursor-to-product ion transitions for quantification.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters for the analysis of desmosterol and an internal standard.

Table 1: Example LC-MS/MS Parameters for Desmosterol Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Desmosterol367.3147.1Positive APCI
This compound (Internal Standard)373.3-Positive APCI

Note: The product ion for the internal standard will depend on the specific labeled positions.

Table 2: Example GC-MS Parameters for Derivatized Sterols

Compound (as TMS derivative)Precursor Ion (m/z)Product Ion (m/z)Ionization Mode
Desmosterol--Positive Chemical Ionization
This compound (Internal Standard)406.1389.3Positive Chemical Ionization

Note: Specific precursor and product ions for derivatized desmosterol can vary based on the derivatizing agent and instrument conditions.

Visualizations

Experimental_Workflow_LCMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Hydrolysis Alkaline Hydrolysis Biological_Sample->Hydrolysis Add Internal Std (this compound) Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Reconstitution Dry & Reconstitute Extraction->Reconstitution LC_Separation LC Separation (C18 or PFP Column) Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection (APCI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Logic Start Co-elution of This compound Observed Chromatography Is Chromatographic Separation Possible? Start->Chromatography Optimize_LC Optimize LC Method: - Change Column (PFP) - Adjust Mobile Phase - Lower Temperature Chromatography->Optimize_LC Yes Advanced_MS Utilize Advanced MS Techniques: - Optimize CID - In-Source Fragmentation - Ion Mobility Chromatography->Advanced_MS No Resolution_Achieved Resolution Achieved Optimize_LC->Resolution_Achieved Advanced_MS->Resolution_Achieved

Caption: Decision tree for resolving this compound co-elution.

References

Technical Support Center: Minimizing Ion Suppression of Desmosterol-d6 in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression of Desmosterol-d6 in plasma samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis in plasma?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where co-eluting endogenous components from the plasma matrix interfere with the ionization of the target analyte, this compound.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, decreased sensitivity, and unreliable results.[2] Plasma is a complex matrix containing high concentrations of proteins and phospholipids, which are major contributors to ion suppression.[3]

Q2: I am using a deuterated internal standard (this compound). Shouldn't this compensate for ion suppression?

A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the best practice to compensate for matrix effects, it doesn't eliminate the root cause. The fundamental assumption is that the analyte and the SIL-IS co-elute and experience the exact same degree of ion suppression, thus maintaining a constant analyte-to-IS ratio. However, differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the IS, or if the matrix effect is not uniform across the chromatographic peak. Therefore, minimizing the source of ion suppression is still a critical aspect of method development.

Q3: What are the primary causes of ion suppression when analyzing this compound in plasma?

A3: The most common sources of ion suppression in plasma samples are:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI). They often co-elute with analytes of interest.[3][4]

  • Proteins: Although most are removed during sample preparation, residual proteins can still interfere with ionization.

  • Salts and other endogenous small molecules: These can also compete with the analyte for ionization.

Q4: How can I determine if my this compound signal is being suppressed?

A4: There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound is introduced into the mass spectrometer after the analytical column. A blank plasma extract is then injected. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.

  • Post-Extraction Spike: This is a quantitative method. The peak area of this compound in a standard solution is compared to the peak area of this compound spiked into an extracted blank plasma sample at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression.

Q5: Which ionization technique is generally better for sterol analysis to minimize ion suppression, ESI or APCI?

A5: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for the analysis of nonpolar compounds like sterols, including Desmosterol. APCI is generally less susceptible to ion suppression from matrix components compared to Electrospray Ionization (ESI).

Troubleshooting Guide

This guide provides solutions to common problems encountered when analyzing this compound in plasma.

Problem 1: Low or inconsistent this compound signal intensity.

  • Possible Cause: Significant ion suppression from plasma matrix components.

  • Troubleshooting Steps:

    • Assess Ion Suppression: Perform a post-column infusion experiment to confirm that ion suppression is occurring at the retention time of your analyte.

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components. Consider switching to a more rigorous sample preparation technique. The general order of effectiveness for removing matrix components is: Phospholipid Removal Plates (e.g., HybridSPE) > Solid Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT).

    • Optimize Chromatography: Modify your LC gradient to achieve better separation between this compound and the regions of ion suppression identified in the post-column infusion experiment.

    • Switch Ionization Source: If using ESI, consider switching to an APCI source, which is generally less prone to ion suppression for sterols.

Problem 2: Poor reproducibility of quantitative results.

  • Possible Cause: Variable ion suppression between samples.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation Consistency: Ensure your sample preparation method is highly reproducible. Automated liquid handlers can improve precision.

    • Use a Stable Isotope-Labeled Internal Standard: If you are not already, using this compound as an internal standard is crucial to correct for variations in ion suppression.

    • Check for Phospholipid Buildup: Phospholipids can accumulate on the analytical column and elute erratically, leading to unpredictable ion suppression. Implement a robust column washing step in your method. Using a phospholipid removal sample preparation technique is highly recommended.

Problem 3: Gradual decrease in this compound signal over a long analytical run.

  • Possible Cause: Accumulation of matrix components in the LC system or on the mass spectrometer's ion source.

  • Troubleshooting Steps:

    • Implement a Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final portions of the chromatographic run when highly polar or highly non-polar matrix components are eluting, thus preventing them from entering the mass spectrometer.

    • Thorough Column Washing: Ensure your column is adequately washed between injections to remove any late-eluting matrix components.

    • Clean the Ion Source: Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize the effectiveness of different sample preparation techniques in removing phospholipids and minimizing matrix effects. While specific data for this compound is limited, the data presented for other analytes in plasma provides a strong indication of the expected performance for sterols.

Table 1: Comparison of Phospholipid Removal Efficiency of Different Sample Preparation Methods in Plasma.

Sample Preparation MethodTypical Phospholipid Removal EfficiencyReference
Protein Precipitation (PPT)Low (minimal removal)
Liquid-Liquid Extraction (LLE)Moderate
Solid Phase Extraction (SPE)Moderate to High (sorbent dependent)
Phospholipid Removal Plates (e.g., HybridSPE)Very High (>95%)

Table 2: Comparison of Matrix Effects for Different Sample Preparation Methods in Plasma.

Sample Preparation MethodAnalyteMatrix Effect (%)*Reference
Oasis PRiME HLB (SPE)Various Drugs6% (average magnitude)
Supported Liquid Extraction (SLE)Various Drugs26% (average magnitude)
Liquid-Liquid Extraction (LLE)Various Drugs16% (average magnitude)

*Matrix Effect (%) = (Peak area in matrix / Peak area in solvent - 1) x 100. A value of 0% indicates no matrix effect, negative values indicate ion suppression, and positive values indicate ion enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is adapted from a method for the simultaneous quantification of sterols in human plasma.

  • Sample Preparation:

    • To 50 µL of plasma in a microcentrifuge tube, add the internal standard solution (this compound).

    • Add 200 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Extraction:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Sample Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for Sterol Analysis

This is a general protocol for sterol extraction from plasma using a C18 SPE cartridge.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 300 µL of methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Dilute the supernatant with water to a final methanol concentration of approximately 10%.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the sterols with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

Protocol 3: Phospholipid Removal using HybridSPE®-Phospholipid Plate

This protocol is based on the manufacturer's guidelines for phospholipid removal plates.

  • Protein Precipitation:

    • In a 96-well collection plate, add 100 µL of plasma.

    • Add 300 µL of 1% formic acid in acetonitrile (containing this compound internal standard).

    • Mix thoroughly (e.g., by vortexing or repeated pipetting).

  • Phospholipid Removal:

    • Place the HybridSPE®-Phospholipid 96-well plate on a vacuum manifold with a clean collection plate underneath.

    • Transfer the supernatant from the protein precipitation step to the HybridSPE® plate.

    • Apply a gentle vacuum to pull the sample through the plate.

  • Sample Collection:

    • The resulting filtrate in the collection plate is free of proteins and phospholipids and is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

Protocol 4: Post-Column Infusion Experiment to Assess Ion Suppression

  • System Setup:

    • Prepare a standard solution of this compound in a solvent compatible with your mobile phase.

    • Using a syringe pump and a T-connector, infuse the this compound solution at a constant low flow rate (e.g., 5-10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

  • Analysis:

    • Allow the infused signal of this compound to stabilize, establishing a constant baseline.

    • Inject an extracted blank plasma sample (prepared using your standard protocol) onto the LC system.

  • Data Interpretation:

    • Monitor the this compound signal throughout the chromatographic run.

    • A decrease or dip in the stable baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components causing the suppression.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome Problem Low or Inconsistent This compound Signal Assess Assess Ion Suppression (Post-Column Infusion) Problem->Assess SamplePrep Improve Sample Preparation (PPT -> LLE -> SPE -> PLR) Assess->SamplePrep Suppression Confirmed Chroma Optimize Chromatography (Gradient, Column) Assess->Chroma Suppression Confirmed Ionization Change Ionization (ESI -> APCI) Assess->Ionization Suppression Confirmed Outcome Minimized Ion Suppression & Accurate Quantification SamplePrep->Outcome Chroma->Outcome Ionization->Outcome

Caption: A troubleshooting workflow for addressing ion suppression of this compound.

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Output Quality Plasma Plasma Sample (with this compound) PPT Protein Precipitation (PPT) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Plasma->LLE SPE Solid Phase Extraction (SPE) Plasma->SPE PLR Phospholipid Removal (PLR / HybridSPE) Plasma->PLR HighSupp High Ion Suppression (High Phospholipids) PPT->HighSupp MedSupp Moderate Ion Suppression LLE->MedSupp LowSupp Low Ion Suppression SPE->LowSupp MinSupp Minimal Ion Suppression (Low Phospholipids) PLR->MinSupp

Caption: Comparison of sample preparation methods for minimizing ion suppression.

References

Strategies to correct for Desmosterol-d6 chromatographic shift

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Desmosterol-d6 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Desmosterol and its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the this compound chromatographic shift?

A1: The this compound chromatographic shift, also known as the deuterium isotope effect, is a phenomenon observed during liquid chromatography (LC) where this compound (the deuterated internal standard) and unlabeled Desmosterol exhibit slightly different retention times. Typically, in reversed-phase chromatography, the deuterated standard (this compound) elutes slightly earlier than the non-deuterated analyte (Desmosterol).[1]

Q2: What causes the chromatographic shift between Desmosterol and this compound?

A2: The primary cause of this shift lies in the physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to subtle differences in molecular volume, polarity, and van der Waals interactions. These differences can affect the molecule's interaction with the stationary phase of the chromatography column, resulting in a retention time difference.

Q3: Can the chromatographic shift of this compound affect the accuracy of my quantitative results?

A3: Yes, a significant chromatographic shift can compromise the accuracy and precision of your analytical method. If this compound does not co-elute perfectly with Desmosterol, it may experience different matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. This can lead to variability in ionization efficiency and ultimately result in inaccurate quantification.

Q4: Is a slight chromatographic shift always a problem?

A4: Not necessarily. If the retention time difference between Desmosterol and this compound is small, consistent, and both peaks are within a region of the chromatogram with minimal matrix effects, it may not significantly impact the results. However, it is crucial to assess the potential for differential matrix effects and ensure that the peak integration is accurate for both the analyte and the internal standard.

Troubleshooting Guides

Issue: Significant Chromatographic Shift Observed Between Desmosterol and this compound

This guide provides a systematic approach to troubleshoot and correct for a noticeable retention time difference between Desmosterol and its deuterated internal standard.

Step 1: Confirmation and Assessment

  • Action: Overlay the chromatograms of a standard containing both Desmosterol and this compound.

  • Purpose: To visually confirm the presence and magnitude of the retention time shift.

  • Tip: Ensure that the peak integration is accurate for both peaks.

Step 2: Method Optimization

If a significant and inconsistent shift is confirmed, the following method parameters can be adjusted to minimize the retention time difference:

  • Mobile Phase Composition:

    • Action: Methodically adjust the ratio of the organic and aqueous phases of your mobile phase. For reversed-phase chromatography, slightly decreasing the percentage of the organic solvent can increase retention times and potentially improve the co-elution of Desmosterol and this compound.

    • Action: If applicable to your method, consider changing the organic modifier (e.g., from acetonitrile to methanol or vice versa). Different organic solvents can alter the selectivity of the separation.

  • Column Temperature:

    • Action: Vary the column temperature in small increments (e.g., 5°C).

    • Purpose: Temperature can influence the viscosity of the mobile phase and the kinetics of solute interaction with the stationary phase. A systematic evaluation of temperature effects can help identify an optimal temperature for co-elution.

Data Presentation: Impact of Method Modifications on Chromatographic Shift

The following table provides a hypothetical example of how adjusting chromatographic parameters can influence the retention time (RT) difference (ΔRT) between Desmosterol and this compound.

ParameterCondition A (Initial)Condition B (Modified)Condition C (Optimized)
Mobile Phase 50:50 ACN:H₂O48:52 ACN:H₂O45:55 ACN:H₂O
Column Temperature 40°C40°C45°C
Desmosterol RT (min) 8.509.208.85
This compound RT (min) 8.429.148.82
ΔRT (min) 0.080.060.03

This is illustrative data and actual results may vary.

Experimental Protocols

Protocol 1: Systematic Optimization of Mobile Phase Composition

Objective: To minimize the chromatographic shift between Desmosterol and this compound by adjusting the mobile phase composition.

Materials:

  • Standard solutions of Desmosterol and this compound.

  • LC-grade acetonitrile (ACN) and water.

  • Appropriate LC column (e.g., C18).

Procedure:

  • Initial Analysis:

    • Prepare a mobile phase with your current method's composition (e.g., 50:50 ACN:H₂O).

    • Inject a mixed standard of Desmosterol and this compound.

    • Record the retention times and calculate the initial ΔRT.

  • Vary Organic Solvent Percentage:

    • Prepare a series of mobile phases with slightly different ACN concentrations (e.g., 48%, 45%, 42%).

    • For each mobile phase composition, allow the LC system to equilibrate thoroughly.

    • Inject the mixed standard and record the retention times for Desmosterol and this compound.

  • Data Analysis:

    • Calculate the ΔRT for each mobile phase composition.

    • Plot ΔRT versus the percentage of ACN.

    • Identify the mobile phase composition that provides the minimum ΔRT while maintaining good peak shape and resolution from other potential interferences.

Protocol 2: Optimization of Column Temperature

Objective: To reduce the retention time difference between Desmosterol and this compound by optimizing the column temperature.

Materials:

  • Standard solutions of Desmosterol and this compound.

  • LC system with a column oven.

Procedure:

  • Baseline Analysis:

    • Set the column oven to your current method's temperature (e.g., 40°C).

    • Inject the mixed standard and record the initial retention times and ΔRT.

  • Temperature Variation:

    • Increase the column temperature in increments of 5°C (e.g., 45°C, 50°C, 55°C).

    • At each temperature, allow the column to equilibrate for a sufficient time before injection.

    • Inject the mixed standard and record the retention times.

  • Data Analysis:

    • Calculate the ΔRT for each temperature setting.

    • Determine the temperature that minimizes the chromatographic shift while ensuring robust and reproducible chromatography.

Visualization

Desmosterol in the Bloch Pathway of Cholesterol Biosynthesis

The following diagram illustrates the position of Desmosterol as a key intermediate in the Bloch pathway, the final step before the formation of cholesterol.

Desmosterol_Pathway Desmosterol in the Bloch Pathway of Cholesterol Biosynthesis Lanosterol Lanosterol Intermediates Multiple Enzymatic Steps Lanosterol->Intermediates Desmosterol Desmosterol Intermediates->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24

Caption: The Bloch pathway for cholesterol biosynthesis, highlighting the conversion of Desmosterol to Cholesterol.

References

Impact of different derivatization reagents on Desmosterol-d6 stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Desmosterol-d6 Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of different derivatization reagents on the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is a critical step in the analysis of this compound, particularly for gas chromatography-mass spectrometry (GC-MS). The primary reasons are:

  • Increased Volatility: Native sterols like this compound have low volatility due to the presence of a polar hydroxyl (-OH) group. Derivatization replaces the active hydrogen with a non-polar group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, forming a more volatile silyl ether that is suitable for GC analysis.

  • Enhanced Thermal Stability: The derivatization process increases the thermal stability of the molecule, preventing degradation at the high temperatures used in the GC inlet and column.

  • Improved Chromatographic Performance: By reducing the polarity of the molecule, derivatization minimizes interactions with active sites in the GC column, resulting in sharper, more symmetrical peaks and improved separation from other components in the sample matrix.

Q2: What are the most common derivatization reagents for this compound?

A2: The most common derivatization reagents for sterols are silylating agents. These include:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A strong silylating agent that produces TMS ethers. Its byproducts are volatile, which can be advantageous in preventing interference with the analyte peak.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another powerful silylating agent that forms TMS ethers. It is often used with a catalyst like trimethylchlorosilane (TMCS).

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS ethers, which are significantly more stable towards hydrolysis than TMS ethers due to the bulky tert-butyldimethylsilyl group.

Q3: Which derivatization reagent offers the best stability for this compound?

A3: MTBSTFA, which forms TBDMS ethers, offers superior stability compared to reagents that form TMS ethers (MSTFA and BSTFA). The increased steric hindrance of the TBDMS group provides greater protection against hydrolysis, making the derivatives more robust for storage and analysis. TBDMS ethers are approximately 10,000 times more hydrolytically stable than TMS ethers.[1]

Q4: How should I store my derivatized this compound samples?

A4: To ensure the stability of your derivatized samples, it is crucial to minimize their exposure to moisture. Ideally, samples should be analyzed as soon as possible after derivatization. If storage is necessary, cap the vials tightly and store them at low temperatures, such as -20°C. For TMS derivatives, which are more prone to hydrolysis, storage for more than a few days is not recommended. TBDMS derivatives have been shown to be stable for up to 7 days at -20°C.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivatization Product Peak 1. Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and inhibit the reaction. 2. Insufficient Reagent: The amount of derivatizing agent may not be sufficient to react with all active hydrogens in the sample. 3. Suboptimal Reaction Conditions: The reaction temperature may be too low or the reaction time too short for complete derivatization.1. Ensure the sample extract is completely dry before adding the derivatization reagent. This can be achieved by evaporating the solvent under a stream of nitrogen. Use anhydrous solvents for the reaction. 2. Use a sufficient excess of the silylating reagent. 3. Optimize the reaction conditions. Heating the reaction mixture (e.g., at 60-80°C for 30-60 minutes) can improve the derivatization yield.
Multiple Peaks for this compound 1. Incomplete Derivatization: Both the derivatized and underivatized forms of this compound are present. 2. Formation of Artifacts: For sterols with keto groups, silylation can sometimes lead to the formation of enol-TMS ether artifacts, resulting in extra peaks.1. Refer to the solutions for "Low or No Derivatization Product Peak" to ensure complete derivatization. 2. While Desmosterol does not have a keto group, if analyzing a mixture of sterols, consider a two-step derivatization for those with keto groups: first, protect the keto group with a reagent like methoxylamine hydrochloride, followed by silylation of the hydroxyl groups.
Peak Tailing 1. Active Sites in the GC System: Free silanol groups in the injector liner or on the column can interact with the analyte, causing peak tailing. 2. Hydrolysis of the Derivative: The silyl ether derivative may be degrading back to the free sterol due to the presence of moisture in the GC system.1. Use a new, deactivated injector liner. Condition the GC column according to the manufacturer's instructions. 2. Ensure the carrier gas is dry. Analyze samples as soon as possible after derivatization. Consider using a more stable derivative, such as a TBDMS ether.
Loss of Deuterium from this compound Exchange with Protic Solvents: Deuterium atoms, especially those in base-sensitive positions, can exchange with protons from protic solvents under certain conditions.While the deuterium atoms in this compound are generally stable, it is good practice to avoid exposing the internal standard to strongly basic or acidic conditions for prolonged periods. Use aprotic solvents where possible.

Quantitative Data on Derivative Stability

Derivatization ReagentDerivative FormedRelative Hydrolytic StabilityRecommended Storage Conditions (Illustrative)
MSTFA / BSTFA Trimethylsilyl (TMS) EtherLowShort-term ( < 48 hours) at -20°C in a desiccated environment. Prone to degradation in the presence of trace moisture.
MTBSTFA tert-Butyldimethylsilyl (TBDMS) EtherHighLonger-term (up to 7 days or more) at -20°C. Significantly more resistant to hydrolysis.

Note: The stability of derivatized samples is highly dependent on the complete exclusion of moisture and the specific matrix of the sample.

Experimental Protocols

Below are detailed methodologies for the derivatization of this compound using common silylating reagents.

Protocol 1: Derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of MSTFA to the dry sample residue. To enhance the reaction, 1-10% of a catalyst such as trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole (TSIM) can be added to the MSTFA.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Protocol 2: Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with TMCS

  • Sample Preparation: Dry the sample extract containing this compound under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a mixture of BSTFA + 1% TMCS and 50 µL of an anhydrous solvent such as pyridine or acetonitrile.

  • Reaction: Securely cap the vial and heat at 70°C for 60 minutes.

  • Analysis: Cool the sample to room temperature before GC-MS analysis.

Protocol 3: Derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Sample Preparation: Ensure the sample is completely free of water by evaporating the solvent under nitrogen.

  • Reagent Addition: Add 50 µL of MTBSTFA and 50 µL of an anhydrous solvent (e.g., acetonitrile or pyridine). The addition of a catalyst like ammonium iodide can sometimes improve the derivatization of sterically hindered hydroxyl groups.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 60 minutes.

  • Analysis: After the vial has cooled, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow Experimental Workflow for this compound Derivatization and Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Sample containing This compound dry_sample Dry Sample Extract sample->dry_sample Solvent Evaporation (under Nitrogen) reagent Add Silylating Reagent (MSTFA, BSTFA, or MTBSTFA) + Anhydrous Solvent dry_sample->reagent reaction Heat Reaction Vial (e.g., 60-80°C for 30-60 min) reagent->reaction derivatized_sample Derivatized Sample (TMS or TBDMS ether) reaction->derivatized_sample gcms GC-MS Analysis derivatized_sample->gcms data Data Acquisition and Processing gcms->data

Derivatization and Analysis Workflow

stability_logic Logical Relationship of Reagent Choice and Derivative Stability cluster_tms TMS Ether Formation cluster_tbdms TBDMS Ether Formation reagent Choice of Derivatization Reagent mstfa MSTFA reagent->mstfa bstfa BSTFA reagent->bstfa mtbstfa MTBSTFA reagent->mtbstfa tms_derivative This compound-TMS Ether mstfa->tms_derivative bstfa->tms_derivative tbdms_derivative This compound-TBDMS Ether mtbstfa->tbdms_derivative low_stability Lower Hydrolytic Stability (Susceptible to Moisture) tms_derivative->low_stability high_stability Higher Hydrolytic Stability (Resistant to Moisture) tbdms_derivative->high_stability

Reagent Choice and Derivative Stability

References

Ensuring complete recovery of Desmosterol-d6 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the complete recovery of Desmosterol-d6 during extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a deuterated form of desmosterol, a cholesterol precursor. It is commonly used as an internal standard in mass spectrometry-based lipidomics.[1][2] Because it is chemically almost identical to the endogenous analyte (desmosterol), it behaves similarly during extraction and ionization processes.[1] The known concentration of added this compound allows for accurate quantification of the target analyte by correcting for variations in sample preparation and analysis.[1][3]

Q2: Which extraction method is best for ensuring high recovery of this compound?

Several lipid extraction methods can be effective for sterols, including this compound. The optimal choice depends on the sample matrix (e.g., plasma, cells, tissue) and the specific experimental goals. Commonly used and effective methods include:

  • Folch Method: A traditional and robust method using a chloroform and methanol mixture. It is widely used for comprehensive lipid extraction.

  • Bligh & Dyer Method: A modification of the Folch method, also utilizing a chloroform/methanol system, which is suitable for a wide range of biological samples.

  • Methyl-tert-butyl ether (MTBE) Extraction: A more modern and less toxic alternative to chloroform-based methods that has shown good recovery for various lipid classes.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate lipids and can be tailored for specific lipid classes, offering high purity extracts.

For most applications, the Folch or Bligh & Dyer methods are considered reliable for sterol analysis.

Q3: When should I add the this compound internal standard to my sample?

The internal standard should be added as early as possible in the workflow, ideally before the lipid extraction process begins. This ensures that the standard experiences the same potential for loss as the analyte throughout all subsequent steps, including extraction, evaporation, and reconstitution, thus providing the most accurate correction.

Q4: Can I use a single-phase extraction method for this compound?

While single-phase extractions using solvents like methanol, ethanol, or acetonitrile are simpler, they may not be suitable for nonpolar lipids like sterols. These methods can lead to the precipitation of nonpolar lipids, resulting in poor recovery. Two-phase systems like Folch or Bligh & Dyer are generally recommended to ensure sufficient recovery of sterols.

Troubleshooting Guide

This guide addresses common issues that can lead to incomplete recovery of this compound.

Problem Potential Cause Recommended Solution
Low this compound signal in Mass Spectrometer Incomplete extraction from the sample matrix.- Ensure thorough homogenization of the sample with the extraction solvent. - For tissue samples, consider using a mechanical homogenizer. - Increase the vortexing time or use sonication to improve extraction efficiency.
Phase separation issues during liquid-liquid extraction.- Ensure the correct ratios of solvents (e.g., chloroform:methanol:water) are used to induce proper phase separation. - Centrifuge at a sufficient speed and for an adequate duration to achieve a clear separation of the aqueous and organic layers.
Loss of sample during solvent evaporation.- Use a gentle stream of nitrogen for evaporation. - Avoid overheating the sample, as this can lead to degradation of sterols.
Poor solubility of the dried lipid extract during reconstitution.- Reconstitute the sample in a solvent mixture that is appropriate for reverse-phase chromatography, such as methanol/isopropanol. - Gently vortex or sonicate the sample to ensure the lipid pellet is fully dissolved.
High Variability in this compound Recovery Across Samples Inconsistent sample handling and extraction procedure.- Standardize all steps of the extraction protocol, including solvent volumes, vortexing times, and centrifugation parameters. - Use calibrated pipettes to ensure accurate addition of the internal standard and solvents.
Presence of interfering substances in the sample matrix.- Consider a solid-phase extraction (SPE) cleanup step after the initial liquid-liquid extraction to remove interfering compounds.

Experimental Protocols

Protocol 1: Bligh & Dyer Method for Lipid Extraction from Plasma

This protocol is a modified version of the Bligh and Dyer method suitable for sterol analysis.

  • Sample Preparation: To 200 µL of plasma in a glass tube, add the known amount of this compound internal standard.

  • Solvent Addition: Add 750 µL of a chloroform:methanol (1:2, v/v) solution. Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Phase Separation: Add 250 µL of chloroform and vortex for 30 seconds. Then, add 250 µL of water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of injection solvent (e.g., methanol/isopropanol) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sterol Purification

This protocol can be used as a cleanup step after an initial liquid-liquid extraction.

  • Column Conditioning: Condition a silica SPE cartridge by washing with 2 mL of hexane.

  • Sample Loading: Dissolve the dried lipid extract from Protocol 1 in 1 mL of toluene and load it onto the conditioned SPE cartridge.

  • Elution of Nonpolar Lipids: Elute nonpolar compounds like cholesteryl esters with 1 mL of hexane.

  • Elution of Sterols: Elute the sterol fraction, including this compound, with 8 mL of 30% isopropanol in hexane.

  • Drying and Reconstitution: Dry the collected sterol fraction under nitrogen and reconstitute it in the injection solvent for analysis.

Visual Guides

G cluster_workflow Experimental Workflow for this compound Extraction start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is extraction Liquid-Liquid Extraction (e.g., Bligh & Dyer) add_is->extraction centrifugation Centrifugation for Phase Separation extraction->centrifugation collect_organic Collect Organic Layer centrifugation->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: A typical workflow for the extraction of this compound from a plasma sample.

G cluster_troubleshooting Troubleshooting Low this compound Recovery low_recovery Problem: Low this compound Recovery check_extraction Potential Cause: Incomplete Extraction low_recovery->check_extraction check_phase_sep Potential Cause: Poor Phase Separation low_recovery->check_phase_sep check_evaporation Potential Cause: Loss During Evaporation low_recovery->check_evaporation solution_extraction Solution: - Optimize homogenization - Increase vortexing/sonication check_extraction->solution_extraction solution_phase_sep Solution: - Verify solvent ratios - Ensure proper centrifugation check_phase_sep->solution_phase_sep solution_evaporation Solution: - Use gentle nitrogen stream - Avoid overheating check_evaporation->solution_evaporation

Caption: A logical diagram for troubleshooting low recovery of this compound.

References

Identifying and mitigating sources of contamination for Desmosterol-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address common challenges in the analysis of Desmosterol-d6, particularly focusing on identifying and mitigating sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in analysis?

This compound is a deuterium-labeled version of Desmosterol, which is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.[1][2] Its primary application in a laboratory setting is as an internal standard for the quantification of endogenous, or unlabeled, Desmosterol using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] Using a stable isotope-labeled internal standard is considered the "gold standard" for mass spectrometry methods as it can correct for variations in sample preparation and instrument response.[4]

Q2: How should I store my this compound standard?

Proper storage is critical to maintain the integrity of the standard. For long-term stability of four years or more, this compound solid should be stored at -20°C. If you prepare a stock solution in an organic solvent, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to one month. Always purge the solvent with an inert gas before dissolving the solid to minimize oxidation.

Table 1: Storage and Stability of this compound

FormStorage TemperatureStabilitySource(s)
Solid-20°C≥ 4 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Q3: What are the most common sources of contamination in this compound analysis?

Contamination is a significant issue in sensitive LC-MS analyses and can originate from various sources. The most prevalent contaminants are plasticizers, particularly phthalates, which can leach from labware. Other common sources include solvents, reagents, sample collection tubes, pipette tips, and even laboratory air. Natural rubber products, like some pipette fillers and latex gloves, have also been identified as a source of sterol contaminants, including cholesterol and stigmasterol.

Troubleshooting Guide: Identifying Contamination

Q4: I am seeing unexpected peaks in my chromatogram, especially in my blank runs. How can I identify the source?

Unexpected or "ghost" peaks are often indicative of contamination. A systematic approach is required to pinpoint the source. The first step is to identify the mass of the contaminating ion. Many common contaminants have well-documented mass-to-charge ratios (m/z).

Table 2: Common Contaminants in LC-MS Analysis

m/z (Positive Ion Mode)Compound ID / SpeciesPossible OriginSource(s)
149Phthalate fragmentPlasticizer from pipette tips, vials, caps, solvents
279.1596Dibutylphthalate (DBP)Plasticizer
338ErucamideMolding agent for plastics (e.g., pipette tips)
391.2848Diisooctyl phthalatePlasticizer

If you observe one of these common masses, you can follow a logical troubleshooting workflow to isolate the source of the contamination.

G start Unexpected Peak Detected in Blank or Sample check_mass Identify m/z of Contaminant. Is it a common plasticizer (e.g., m/z 149, 279, 391)? start->check_mass is_plasticizer YES check_mass->is_plasticizer Yes not_plasticizer NO check_mass->not_plasticizer No test_solvents Analyze Solvents Directly (Mobile Phase A, B, Needle Wash) is_plasticizer->test_solvents check_other Check Databases for m/z. Consider other sources: Solvent additives, detergents, endogenous compounds. not_plasticizer->check_other solvent_cont Peak Present? test_solvents->solvent_cont replace_solvents Source: Solvents. Use fresh, high-purity (LC-MS grade) solvents. solvent_cont->replace_solvents Yes test_hardware Run Blank Injection Using Glass Vials and Glass Syringe solvent_cont->test_hardware No hardware_cont Peak Still Present? test_hardware->hardware_cont source_tubing Source: System Tubing/Seals. Flush system thoroughly. Consider PEEK tubing. hardware_cont->source_tubing Yes source_consumables Source: Plastic Consumables (Vials, Caps, Pipette Tips). Test items individually. hardware_cont->source_consumables No review_prep Review Sample Prep Protocol. Any non-LCMS grade reagents? Detergents used for glassware? check_other->review_prep prep_cont Potential Source Identified? review_prep->prep_cont replace_reagent Replace Suspect Reagent and Re-analyze. prep_cont->replace_reagent Yes end Consult Instrument-Specific Troubleshooting Guides prep_cont->end No

Caption: Troubleshooting flowchart for identifying contamination sources.

Q5: How can I mitigate contamination from plasticware?

Minimizing contact with plastics is the most effective strategy.

  • Use Glass: Whenever possible, use glass vials, tubes, and beakers, especially for preparing mobile phases and storing stock solutions.

  • Solvent Rinsing: For disposable plastic items that are unavoidable, such as pipette tips, flush them with your solvent before use. One recommended procedure is to draw up and discard three full volumes of the solvent to remove plasticizers and molding agents.

  • Choose High-Quality Plastics: If plastics must be used, select vials and plates made from polypropylene, which tends to leach fewer plasticizers than other polymers.

  • Avoid Certain Plastics: Do not use squeeze bottles to dispense solvents, and be cautious with parafilm, as both can be sources of contamination.

Experimental Protocols & Methodologies

Q6: Can you provide a general protocol for extracting sterols from a biological matrix for LC-MS analysis?

Yes, a common method for lipid extraction is a modified Bligh-Dyer procedure, followed by saponification to release esterified sterols, and solid-phase extraction (SPE) for cleanup.

G start 1. Sample Homogenization (e.g., 200 µL Plasma) add_is 2. Add Internal Standard (this compound) start->add_is extraction 3. Lipid Extraction (e.g., Chloroform:Methanol) add_is->extraction saponification 4. Saponification (Hydrolyze Steryl Esters) extraction->saponification spe 5. Solid-Phase Extraction (SPE) (Cleanup and Isolate Sterols) saponification->spe drydown 6. Dry Down Under Nitrogen spe->drydown reconstitute 7. Reconstitute in Mobile Phase drydown->reconstitute analysis 8. LC-MS Analysis reconstitute->analysis

Caption: General workflow for sterol sample preparation.

Detailed Protocol: Sterol Extraction from Plasma

This protocol is a representative method and may require optimization for your specific application and matrix.

  • Sample Preparation:

    • To 200 µL of plasma in a glass tube, add the this compound internal standard at a known concentration.

    • Vortex briefly to mix.

  • Lipid Extraction:

    • Add a solution of chloroform:methanol (1:2, v/v).

    • Vortex thoroughly and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to a new glass tube.

  • Saponification (to analyze total sterols):

    • Add methanolic KOH to the lipid extract.

    • Incubate at an elevated temperature (e.g., 60°C) to hydrolyze the steryl esters to free sterols. This step is crucial as a significant portion of sterols in plasma are esterified.

    • Neutralize the reaction after cooling.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an appropriate SPE cartridge (e.g., C18) with hexane.

    • Load the neutralized sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent like hexane to remove highly non-polar lipids.

    • Elute the sterol fraction with a more polar solvent mixture, such as 23:1 chloroform:methanol.

  • Final Steps:

    • Evaporate the eluted sample to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for your LC-MS method.

    • Transfer to an appropriate vial (preferably glass) for analysis.

Q7: What type of ionization and LC column is typically used for Desmosterol analysis?

Due to the non-polar nature of sterols, they do not ionize well with electrospray ionization (ESI). Atmospheric pressure chemical ionization (APCI) is the most common and effective ionization technique for sterol analysis by LC-MS. For chromatography, reversed-phase columns, particularly C18, are widely used. However, pentafluorophenyl (PFP) stationary phases have also been shown to provide excellent separation for structurally similar sterols.

G cluster_sources Sources of Contamination cluster_pathways Contamination Pathways cluster_system Analytical System lab_air Lab Air (Phthalates, etc.) sample_prep Sample Preparation lab_air->sample_prep solvents Solvents & Reagents solvents->sample_prep mobile_phase Mobile Phase Preparation solvents->mobile_phase gloves Gloves (Latex) & Apparel gloves->sample_prep plasticware Plasticware (Vials, Tips, Plates) plasticware->sample_prep autosampler Autosampler plasticware->autosampler sample_prep->autosampler Prepared Sample lcms LC-MS System mobile_phase->lcms Eluent autosampler->lcms Injection

Caption: Pathways of common contaminants into an LC-MS system.

References

Adjusting LC gradient to improve Desmosterol-d6 peak resolution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromatography Troubleshooting

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies for resolving common issues encountered during the liquid chromatography (LC) analysis of Desmosterol-d6.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good chromatographic resolution for this compound often challenging?

Achieving high resolution for this compound is challenging primarily due to its structural similarity to other endogenous sterols.[1] Many sterols are isomers (same molecular formula, different structure) or isobars (same mass, different formula), which cannot be differentiated by a mass spectrometer alone.[2] For instance, Desmosterol can be difficult to separate from isobaric compounds like 7-dehydrocholesterol or other structurally related precursors in the cholesterol biosynthesis pathway.[3][4] This makes robust chromatographic separation an essential prerequisite for accurate and reliable quantification.[2]

Q2: My this compound peak is co-eluting with an interfering peak. What is the first and most effective step to improve the separation?

The most powerful variable for improving peak resolution is adjusting the selectivity (α) of your method, which is primarily controlled by the mobile phase composition and stationary phase chemistry. The first and most effective step is to modify the gradient elution program. Specifically, you should create a shallower (or flatter) gradient around the time your compound of interest elutes. This involves decreasing the rate of change in the organic solvent concentration, which increases the time difference between the elution of closely related compounds, thereby improving resolution.

Q3: How exactly do I "flatten" my LC gradient, and what is the expected outcome?

Flattening the gradient means reducing the percentage increase of the strong organic solvent (Mobile Phase B) per minute during the part of the run where this compound elutes. For example, if your analyte elutes at 8.5 minutes in a rapid gradient that is ramping from 70% to 95% B between 7 and 9 minutes, you would modify the program to make that ramp much slower, for instance, from 80% to 85% B over a 4-minute window. This gives the analytes more time to interact with the stationary phase, allowing for a better separation between them.

Q4: I'm still seeing poor resolution after adjusting my gradient. What other mobile phase modifications can I try?

If optimizing the gradient slope with your current solvent system is insufficient, consider changing the organic solvent. The two most common organic solvents in reversed-phase chromatography are acetonitrile (ACN) and methanol (MeOH). They exhibit different solvent strengths and interaction mechanisms (selectivity) with the analyte and the stationary phase.

  • Switching Solvents: Replacing acetonitrile with methanol, or using a combination of both, can alter the elution order of compounds and may resolve the co-eluting peaks.

  • Additives: Using additives like formic acid (typically 0.1%) can help improve peak shape by controlling the ionization state of the analytes.

Q5: I have optimized my mobile phase and gradient, but resolution is still not ideal. What instrumental parameters can I adjust?

If mobile phase optimization is not sufficient, several other instrumental parameters can be adjusted to improve resolution:

  • Decrease the Flow Rate: Reducing the flow rate generally increases column efficiency, providing more time for interactions between the analyte and the stationary phase, which can lead to better separation. This will, however, increase the total run time.

  • Adjust Column Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which can improve mass transfer kinetics and efficiency. It can also subtly change selectivity. Experimenting with temperatures between 30°C and 50°C is a common strategy.

  • Change the Column: If the above steps fail, the stationary phase chemistry may not be suitable for the separation.

    • Different Chemistry: For challenging steroid separations, consider columns with alternative selectivities to the standard C18, such as Biphenyl or Pentafluorophenyl (PFP) phases. Biphenyl phases, in particular, can offer unique selectivity for aromatic and moderately polar analytes like sterols.

    • Column Dimensions: Using a longer column or a column packed with smaller particles increases the number of theoretical plates (efficiency), which directly improves resolution.

Data Presentation: Gradient Comparison

The table below illustrates the modification of a standard LC gradient to a shallower, optimized gradient designed to improve the resolution of a target analyte eluting at approximately 8-10 minutes.

Time (min) % Mobile Phase A (0.1% Formic Acid in Water) % Mobile Phase B (Acetonitrile) Gradient Type & Comments
Initial Gradient
0.030.070.0Initial Conditions
1.030.070.0Hold
8.05.095.0Standard (Fast) Gradient: Steep slope where analyte elutes.
10.05.095.0Hold and Wash
10.130.070.0Re-equilibration
12.030.070.0End of Run
Optimized Gradient
0.030.070.0Initial Conditions
1.030.070.0Hold
7.020.080.0Ramp to just before elution
11.015.085.0Optimized (Shallow) Gradient: 1.25% / min slope to improve resolution.
11.55.095.0Ramp to Wash
13.05.095.0Hold and Wash
13.130.070.0Re-equilibration
15.030.070.0End of Run

Experimental Protocols

Detailed Protocol: Optimized LC-MS/MS Method for this compound Analysis

This protocol provides a representative starting point for the analysis of this compound.

1. LC System Parameters:

  • LC System: UHPLC system with a binary pump and thermostatted column compartment.

  • Column: Reversed-phase C18 Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Alternative for improved selectivity: Biphenyl column of similar dimensions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: See "Optimized Gradient" in the table above.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Sample Solvent: The sample should be dissolved in a solvent weaker than or equal in strength to the initial mobile phase conditions (e.g., 70:30 Acetonitrile:Water).

2. MS System Parameters:

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.

  • MRM Transition for this compound: m/z 373.4 → 355.4 (This is a representative transition; it should be optimized based on the specific instrument and deuteration pattern of the standard).

  • Source/Gas Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Cone Gas Flow: 150 L/hr

    • Desolvation Gas Flow: 1100 L/hr

Mandatory Visualization

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for troubleshooting and improving poor peak resolution in a liquid chromatography method.

G cluster_workflow Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution (Rs < 1.5) q1 Is the gradient slope optimized around the peak? start->q1 a1 Flatten Gradient Slope q1->a1 No q2 Resolution Improved? q1->q2 Yes a1->q2 a2 Change Organic Solvent (e.g., ACN → MeOH) q2->a2 No end_node Resolution Acceptable (Rs ≥ 1.5) q2->end_node Yes q3 Resolution Improved? a2->q3 a3 Optimize Flow Rate & Temperature q3->a3 No q3->end_node Yes q4 Resolution Improved? a3->q4 a4 Change Column Chemistry (e.g., to Biphenyl or PFP) q4->a4 No q4->end_node Yes a4->end_node Re-evaluate

Caption: A logical workflow for systematic troubleshooting of poor peak resolution.

References

Validation & Comparative

A Researcher's Guide to the Validation of an LC-MS Method for Desmosterol Analysis Using Desmosterol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of desmosterol, a key intermediate in cholesterol biosynthesis, is critical for advancing our understanding of various physiological and pathological processes. This guide provides a comprehensive comparison of the widely adopted Liquid Chromatography-Mass Spectrometry (LC-MS) method for desmosterol analysis, specifically utilizing Desmosterol-d6 as an internal standard, against alternative analytical techniques. Detailed experimental protocols and performance data are presented to facilitate informed decisions in your laboratory.

Desmosterol is a precursor to cholesterol in the Bloch pathway and its levels can serve as a biomarker for cholesterol synthesis and cellular proliferation.[1] Altered desmosterol levels have been implicated in various conditions, including Alzheimer's disease and Smith-Lemli-Opitz syndrome.[2][3] Consequently, robust and reliable analytical methods for its quantification are paramount.

The Rise of LC-MS for Desmosterol Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preferred method for the quantification of sterols like desmosterol due to its high sensitivity, specificity, and amenability to high-throughput analysis.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.

Comparison with Alternative Methods

While LC-MS is now predominant, other techniques have been historically used and are still employed in some contexts. The following table provides a comparative overview of the LC-MS method using this compound against Gas Chromatography-Mass Spectrometry (GC-MS), another common method for sterol analysis.

FeatureLC-MS with this compoundGC-MS
Sample Preparation Simpler, often involving liquid-liquid or solid-phase extraction.More complex, typically requires derivatization to increase volatility.
Sensitivity High, often in the low ng/mL range.High, comparable to LC-MS.
Specificity High, based on chromatographic retention time and specific mass transitions (MRM).High, based on retention time and mass fragmentation patterns.
Throughput Generally higher due to faster sample preparation and run times.Lower, derivatization step can be time-consuming.
Matrix Effects Can be significant but are effectively corrected by the co-eluting stable isotope-labeled internal standard (this compound).Less susceptible to ion suppression, but matrix can still affect derivatization efficiency.
Instrumentation Widely available in analytical laboratories.Also widely available.
Compound Stability Analysis is performed at lower temperatures, reducing the risk of thermal degradation of analytes.High temperatures in the injector and column can lead to degradation of thermally labile compounds.

Validated LC-MS Method Performance

The following table summarizes key validation parameters for a typical LC-MS method for desmosterol quantification using this compound. These values are representative of what can be achieved with a well-optimized method.

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLLOQ)
Recovery > 80%
Matrix Effect Corrected by this compound to be within acceptable limits.

Experimental Protocol: LC-MS/MS Quantification of Desmosterol

This section details a representative experimental protocol for the quantification of desmosterol in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Desmosterol and this compound standards

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Formic acid

  • Human plasma (surrogate matrix may be required for calibration standards due to endogenous desmosterol)

Sample Preparation (Liquid-Liquid Extraction)
  • To 50 µL of plasma, add the internal standard solution (this compound).

  • Add a protein precipitation and extraction solvent (e.g., a mixture of isopropanol and ethyl acetate).

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection into the LC-MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typical.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Desmosterol367.4147.1
This compound373.4153.1

Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formed.

Experimental Workflow

The following diagram illustrates the key steps in the validation of the LC-MS method for desmosterol.

LCMS_Validation_Workflow A Prepare Calibration Standards & QCs B Spike Plasma with IS (this compound) A->B C Perform Liquid-Liquid Extraction B->C D Evaporate & Reconstitute C->D E Inject Sample onto LC Column D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Assess Linearity & Range G->H I Determine Accuracy & Precision G->I J Evaluate Selectivity & Matrix Effects G->J K Test for Stability G->K

Caption: LC-MS Method Validation Workflow

Cholesterol Biosynthesis Pathway

The diagram below outlines the final steps of the Bloch pathway for cholesterol biosynthesis, highlighting the position of desmosterol.

Cholesterol_Biosynthesis Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Lathosterol Lathosterol Zymosterol->Lathosterol Desmosterol Desmosterol Zymosterol->Desmosterol Bloch Pathway Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC Cholesterol Cholesterol Seven_DHC->Cholesterol Desmosterol->Cholesterol DHCR24

References

A Head-to-Head Battle: Cross-Validating GC-MS and LC-MS for Desmosterol Quantification with Desmosterol-d6

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate quantification of desmosterol, utilizing Desmosterol-d6 as an internal standard. This guide provides a detailed comparison of the two methodologies, complete with experimental protocols, quantitative performance data, and a visual workflow for cross-validation.

In the realm of sterol analysis, particularly for crucial biomarkers like desmosterol, the choice of analytical methodology is paramount to ensure data accuracy, reliability, and inter-laboratory consistency. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose, each with its own set of advantages and considerations. This guide delves into a comparative analysis of these two platforms for the quantification of desmosterol, with a focus on the importance of cross-validation using a stable isotope-labeled internal standard, this compound.

Quantitative Performance: A Comparative Overview

The selection of an analytical method often hinges on its quantitative performance. Below is a summary of typical performance characteristics for GC-MS and LC-MS in the analysis of desmosterol.

ParameterGC-MSLC-MS/MS
Linearity Range 0.1 - 20 µg/mL0.1 - 10 µg/mL[1]
Correlation Coefficient (r²) ≥0.99≥0.99
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL0.1 µg/mL[1]
Intra-day Precision (%CV) < 10%< 5%
Inter-day Precision (%CV) < 15%< 8%[1]
Accuracy/Recovery 85 - 115%90 - 110%
Derivatization Required? YesNo
Sample Throughput LowerHigher

The Imperative of Cross-Validation

When analytical data is generated using different methods or in different laboratories, cross-validation becomes a critical step to ensure the comparability and integrity of the results.[2] The primary goal of cross-validation is to determine if the two methods produce equivalent quantitative results for the same set of samples. The acceptance criteria for cross-validation are guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA). Generally, for a set of quality control (QC) samples, the mean concentration obtained by one method should be within ±15% of the value obtained by the reference method. For incurred samples, at least two-thirds of the results should fall within ±20% of the mean of the two methods.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison Sample Biological Sample (e.g., Plasma) IS Spike with this compound Sample->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction GCMS GC-MS Analysis Extraction->GCMS LCMS LC-MS Analysis Extraction->LCMS DataGC Quantitative Data (GC-MS) GCMS->DataGC DataLC Quantitative Data (LC-MS) LCMS->DataLC Compare Statistical Comparison (e.g., Bland-Altman) DataGC->Compare DataLC->Compare Result Acceptance Criteria Met? Compare->Result

References

Assessing the Accuracy and Precision of Desmosterol-d6 for a Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of desmosterol, a key intermediate in cholesterol biosynthesis, is crucial for a variety of research applications. This guide provides an objective comparison of Desmosterol-d6 as an internal standard in mass spectrometry-based quantification, supported by experimental data and detailed methodologies.

This compound, a deuterated analog of desmosterol, is a widely used internal standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to endogenous desmosterol, allowing it to co-elute during chromatography and experience similar ionization effects, thus effectively correcting for variations during sample preparation and analysis. This guide delves into the performance of this compound and compares it with other internal standards used for desmosterol quantification.

Comparative Performance of Internal Standards for Desmosterol Quantification

The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalytical methods. While stable isotope-labeled standards like this compound are considered the gold standard, other deuterated sterols are also employed. The following tables summarize the performance characteristics of this compound and provide a comparison with an alternative internal standard, 25-hydroxycholesterol-d6, based on available literature.

Method Validation Parameters for Desmosterol Quantification
ParameterMethod using this compoundMethod using 25-hydroxycholesterol-d6
Linearity Range 10 - 30,000 ng/mL (in human plasma)0.1 - 10 µg/mL (in human plasma)[1]
Correlation Coefficient (r²) > 0.999[2]Not explicitly stated, but a linear regression (1/concentration²) was used[1]
Accuracy (as Relative Error, RE%) < 6.6% for all calibration points[2]Not explicitly stated
Precision (as RSD%) See Table 2Not explicitly stated
Lower Limit of Quantification (LLOQ) 151.5 ng/mL0.1 µg/mL (100 ng/mL)[1]
Limit of Detection (LOD) 45.5 ng/mLNot explicitly stated
Accuracy and Precision Data for Desmosterol Quantification using this compound
Concentration LevelObserved Concentration (ng/mL)Accuracy (RE%)Precision (RSD%)
Blank Not detected--
30 ng/mL 28.7-4.3%5.8%
300 ng/mL 308.4+2.8%3.5%
1000 ng/mL 1025.1+2.5%2.1%
Data from a study on the analysis of desmosterol in human plasma (n=3).

A separate study validating a method for the quantification of ten sterols, including desmosterol, reported an accuracy of 96.1% and a repeatability (intra-assay precision) of 4.5% RSD.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for the quantification of desmosterol in biological matrices using this compound as an internal standard.

Protocol 1: Quantification of Desmosterol in Human Plasma

This protocol is adapted from a study identifying desmosterol as a plasma biomarker.

1. Sample Preparation:

  • To 100 µL of human plasma, add a known amount of this compound internal standard.
  • Add 100 µL of 50% (w/v) potassium hydroxide and incubate at 70°C for 60 minutes for saponification.
  • After cooling, add 2 mL of hexane and 0.5 mL of phosphate-buffered saline (pH 6.8) and mix thoroughly.
  • Centrifuge to separate the phases and collect the upper hexane layer.
  • Repeat the hexane extraction and combine the organic phases.
  • Evaporate the solvent under a stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for LC-MS analysis.

2. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.
  • Column: A suitable C18 reversed-phase column.
  • Mobile Phase: A gradient of methanol and water is typically used.
  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
  • MRM Transitions:
  • Desmosterol: m/z 367.4 → 147.1
  • This compound: The specific transition for this compound would be monitored (e.g., m/z 373.3 → fragment ion).

Protocol 2: Analysis of Sterols in Cultured Cells and Medium

This protocol is a general method for sterol analysis in cellular models.

1. Sample Preparation:

  • Harvest cells and add a known amount of this compound internal standard.
  • Perform a lipid extraction using a modified Bligh-Dyer method with chloroform and methanol.
  • Separate the organic phase containing the lipids.
  • Dry the organic phase under nitrogen.
  • Reconstitute the lipid extract in a solvent compatible with LC-MS analysis.

2. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system.
  • Column: C18 reversed-phase column.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) or APCI in positive ion mode.
  • MRM Transitions: Optimized for each sterol of interest.

Visualizing Experimental Workflows

Diagrams can clarify complex experimental procedures and pathways. Below are Graphviz diagrams illustrating a typical workflow for desmosterol quantification and the cholesterol biosynthesis pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Saponification Saponification (Hydrolysis of Esters) Add_IS->Saponification Extraction Liquid-Liquid Extraction (e.g., with Hexane) Saponification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Workflow for Desmosterol Quantification.

cholesterol_biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol ...multiple steps... Desmosterol Desmosterol Lanosterol->Desmosterol DHCR7 Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24

Caption: Simplified Cholesterol Biosynthesis Pathway.

References

A Comparative Guide to Determining the Isotopic Enrichment of Desmosterol-d6 by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative methods for determining the isotopic enrichment of Desmosterol-d6. This compound, a deuterated analog of a crucial intermediate in the Bloch pathway of cholesterol biosynthesis, serves as a vital internal standard in various metabolic studies. Accurate determination of its isotopic enrichment is paramount for the reliability of quantitative analyses in drug development and metabolic research. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key workflows and pathways to aid in the selection of the most suitable analytical strategy.

Comparison of Analytical Methodologies

The determination of isotopic enrichment for deuterated sterols like this compound can be achieved through several advanced analytical techniques. The primary methods include high-resolution mass spectrometry (HRMS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, resolution, sample preparation complexity, and the level of detail provided.

Table 1: Quantitative Performance Comparison of Analytical Methods for Isotopic Enrichment Analysis

ParameterHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Precision (CV%) < 15%[1]< 10%< 10% for acyl chains, 5-7% for cholesterol methyl groups[2]
Linearity (R²) ≥ 0.99[1][3]≥ 0.99Good linearity, specific R² values depend on experimental setup
Lower Limit of Quantification (LLOQ) 0.027 nM - 50.5 nM for related sterols[4]Picogram to nanogram rangeMicromolar to millimolar range
Resolution High (up to 1,000,000 FWHM)Low to moderateHigh
Sample Derivatization Often not required, but can enhance sensitivityTypically required (e.g., silylation)Not required
Analysis Time Short (minutes per sample)Moderate (tens of minutes per sample)Long (minutes to hours per sample)
Structural Information Provides accurate mass and elemental compositionProvides retention time and fragmentation patternProvides detailed structural and connectivity information

Experimental Protocols

High-Resolution Mass Spectrometry (UPLC-Orbitrap-HRMS) Protocol for this compound

This protocol is adapted from established methods for sterol analysis using UPLC-Orbitrap-HRMS.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 125 µL of plasma, add 10 µL of an internal standard solution.

  • Add 1 mL of potassium hydroxide in ethanol and 12.5 µL of BHT (antioxidant).

  • Saponify at 60°C for 1 hour to release esterified sterols.

  • After cooling, add 1 mL of water and perform a two-step extraction with 3 mL of hexane.

  • Evaporate the combined hexane fractions to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in an appropriate solvent (e.g., methanol/water) for UPLC injection.

2. UPLC-HRMS Instrumentation and Analysis:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: A reversed-phase column suitable for sterol separation (e.g., Thermo Hypersil GOLD C18, 100 × 2.1 mm, 1.9 µm).

  • Mobile Phase: A gradient of methanol and water.

  • Mass Spectrometer: Thermo Scientific Orbitrap HRMS or equivalent.

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition Mode: Full scan with a resolution of 140,000 or higher.

  • Scan Range: m/z 350-450.

  • Data Analysis: Determine the isotopic enrichment by calculating the relative abundance of the M+0 to M+6 isotopologues of Desmosterol.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a standard procedure for sterol analysis.

1. Sample Preparation and Derivatization:

  • Perform lipid extraction as described for the HRMS protocol.

  • Evaporate the solvent to dryness under nitrogen.

  • Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives.

2. GC-MS Instrumentation and Analysis:

  • GC System: Agilent GC or equivalent with a capillary column suitable for sterol analysis (e.g., DB-5ms).

  • Injection: 1 µL of the derivatized sample in splitless mode.

  • Oven Program: Start at 180°C, ramp to 280°C, then to 300°C.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring the molecular ion cluster for unlabeled and d6-labeled Desmosterol-TMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

  • Perform lipid extraction as for the HRMS protocol.

  • Dissolve the dried lipid extract in a deuterated solvent (e.g., CDCl₃).

2. NMR Instrumentation and Analysis:

  • Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher).

  • Experiments: Acquire ¹H and ¹³C NMR spectra. 2D experiments like HSQC and TOCSY can provide more detailed information on isotopic labeling patterns.

  • Data Analysis: Isotopic enrichment is determined by integrating the signals of the labeled and unlabeled positions in the molecule.

Visualizations

Cholesterol Biosynthesis: The Bloch Pathway

The following diagram illustrates the final steps of the Bloch pathway for cholesterol synthesis, highlighting the position of Desmosterol as the immediate precursor to cholesterol.

G zymosterol Zymosterol isomerase EBP (Isomerase) zymosterol->isomerase cholesta_7_24_dienol Cholesta-7,24-dien-3β-ol isomerase->cholesta_7_24_dienol desaturase SC5D (Desaturase) cholesta_7_24_dienol->desaturase cholesta_5_7_24_trienol Cholesta-5,7,24-trien-3β-ol desaturase->cholesta_5_7_24_trienol reductase1 DHCR7 (Reductase) cholesta_5_7_24_trienol->reductase1 desmosterol Desmosterol reductase1->desmosterol reductase2 DHCR24 (Reductase) desmosterol->reductase2 cholesterol Cholesterol reductase2->cholesterol

Caption: Simplified Bloch pathway of cholesterol biosynthesis.

Experimental Workflow for this compound Isotopic Enrichment Analysis

This diagram outlines the general workflow for determining the isotopic enrichment of this compound using mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing biological_sample Biological Sample (e.g., Plasma) extraction Lipid Extraction biological_sample->extraction derivatization Derivatization (Optional, e.g., for GC-MS) extraction->derivatization lc_separation UPLC/GC Separation derivatization->lc_separation ms_detection HRMS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration enrichment_calc Isotopic Enrichment Calculation peak_integration->enrichment_calc

Caption: General workflow for isotopic enrichment analysis.

Decision Logic for Method Selection

The choice of analytical method depends on the specific requirements of the study. This diagram provides a simplified decision-making process.

G start Start: Need to measure This compound enrichment high_throughput High Throughput Required? start->high_throughput high_resolution High Mass Resolution Needed for Complex Matrix? high_throughput->high_resolution Yes gcms Use GC-MS high_throughput->gcms No structural_info Detailed Structural Information Needed? high_resolution->structural_info No hrms Use HRMS high_resolution->hrms Yes structural_info->gcms No nmr Use NMR structural_info->nmr Yes

Caption: Decision logic for selecting an analytical method.

References

A Comparative Guide to Desmosterol Measurement Using Desmosterol-d6 for Inter-Laboratory Consistency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of desmosterol in biological matrices, with a specific focus on the use of Desmosterol-d6 as an internal standard to ensure accuracy and facilitate inter-laboratory comparison. The content is tailored for researchers, scientists, and drug development professionals involved in sterol analysis.

Desmosterol, an immediate precursor of cholesterol in the Bloch pathway of cholesterol biosynthesis, is a significant biomarker in various physiological and pathological processes, including Alzheimer's disease.[1][2] Accurate and precise measurement of desmosterol is crucial for clinical and research applications.[3] The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy in isotope dilution mass spectrometry (IDMS) to correct for analyte loss during sample preparation and analysis, thereby enabling high accuracy and precision.[3]

Comparison of Analytical Methodologies

The two primary analytical techniques for the quantification of desmosterol are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as required sensitivity, sample throughput, and the specific sterols of interest.[3]

Table 1: Comparison of GC-MS and LC-MS/MS Methods for Desmosterol Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by ionization and mass analysis.Separation of compounds in liquid phase followed by ionization and tandem mass analysis.
Sample Preparation Typically involves saponification to hydrolyze sterol esters, liquid-liquid extraction, and derivatization (e.g., silylation) to increase volatility.Often involves protein precipitation and/or liquid-liquid extraction. Derivatization is generally not required.
Instrumentation Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer.
Ionization Source Electron Ionization (EI) or Chemical Ionization (CI).Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
Throughput Generally lower due to longer run times and derivatization steps.Higher throughput is often achievable.
Selectivity High, especially with selected ion monitoring (SIM).Very high, particularly with multiple reaction monitoring (MRM).
Sensitivity High, can reach picogram levels.Generally offers very high sensitivity.

Table 2: Performance Characteristics of Desmosterol Quantification Methods

MethodLinearity RangeIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Recovery (%)Limit of Quantification (LOQ)Reference
LC/APCI-MS 10 - 30,000 ng/mL2.1 - 7.53.5 - 8.195.2 - 104.310 ng/mL
GC-MS (Oxyphytosterols) Not Specified≤10%≤10%92 - 115%23 pg/mL (for 7α-hydroxy-campesterol)
ID-MS (Cholesterol) Not SpecifiedNot Specified0.36%Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and ensuring consistency across different laboratories. Below are generalized protocols for the analysis of desmosterol using this compound by GC-MS and LC-MS/MS.

Protocol 1: Desmosterol Quantification by GC-MS

This protocol is a generalized procedure based on common practices for sterol analysis.

1. Sample Preparation:

  • To 100 µL of plasma, add a known amount of this compound internal standard.
  • Perform alkaline hydrolysis by adding 1 mL of 1 M ethanolic potassium hydroxide and incubating at 60°C for 1 hour to hydrolyze sterol esters.
  • After cooling, add 1 mL of water and extract the neutral sterols three times with 3 mL of n-hexane.
  • Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
  • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

3. GC-MS Analysis:

  • GC Column: Use a capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
  • Oven Program: Start at 180°C, ramp to 280°C at 20°C/min, then to 300°C at 5°C/min and hold for 5 minutes.
  • Injector: Splitless injection at 280°C.
  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode. Monitor the appropriate m/z ions for desmosterol-TMS ether and this compound-TMS ether.

Protocol 2: Desmosterol Quantification by LC-MS/MS

This protocol is a generalized procedure based on common practices for sterol analysis by LC-MS/MS.

1. Sample Preparation:

  • To 50 µL of plasma, add a known amount of this compound internal standard.
  • Perform protein precipitation by adding 200 µL of acetonitrile, vortex, and centrifuge.
  • Alternatively, for total desmosterol, perform saponification as described in the GC-MS protocol followed by liquid-liquid extraction with a suitable organic solvent.
  • Evaporate the supernatant or extraction solvent to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).
  • Mobile Phase: A gradient of methanol and water with a suitable modifier like formic acid or ammonium acetate.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode using an APCI or ESI source in positive ion mode.
  • MRM Transition for Desmosterol: m/z 367.4 → 147.1.
  • MRM Transition for a deuterated standard (example): m/z 373.3 → [fragment ion].

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to desmosterol analysis.

cluster_workflow Generalized Workflow for Sterol Analysis by IDMS Sample Biological Sample (e.g., Plasma) Spike Addition of this compound (Internal Standard) Sample->Spike Preparation Sample Preparation (Saponification, Extraction) Spike->Preparation Derivatization Derivatization (for GC-MS) Preparation->Derivatization Optional Analysis Chromatographic Separation (GC or LC) Preparation->Analysis Derivatization->Analysis Detection Mass Spectrometric Detection (MS or MS/MS) Analysis->Detection Quantification Data Analysis (Ratio of Analyte to Internal Standard) Detection->Quantification

Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.

cluster_pathway Simplified Cholesterol Biosynthesis (Bloch Pathway) Lanosterol Lanosterol Intermediates Several Enzymatic Steps Lanosterol->Intermediates Desmosterol Desmosterol Intermediates->Desmosterol DHCR24 DHCR24 Enzyme Desmosterol->DHCR24 Cholesterol Cholesterol DHCR24->Cholesterol

Caption: Desmosterol as the final precursor to cholesterol.

References

Desmosterol-d6 Shines in Sterol Analysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of sterols, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Desmosterol-d6 against other commonly used deuterated sterol standards, supported by experimental data, to facilitate an informed selection for mass spectrometry-based analyses.

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry.[1] By introducing a known amount of a deuterated analog of the analyte of interest at the beginning of the analytical workflow, variations arising from sample preparation, extraction, and instrument response can be effectively normalized.[2][3] this compound, a deuterated form of the cholesterol precursor desmosterol, has emerged as a valuable tool for the accurate quantification of desmosterol and other related sterols.

Performance Comparison of Deuterated Sterol Standards

The ideal internal standard should be chemically and physically similar to the analyte, but mass-distinguishable.[2][3] While deuterated cholesterol (e.g., Cholesterol-d7) is often considered the most suitable internal standard for cholesterol analysis due to its near-identical structure, this compound and other deuterated precursors like Lathosterol-d7 offer excellent performance, particularly in methods analyzing multiple sterols simultaneously.

The following tables summarize key performance metrics for this compound and other deuterated sterol standards, compiled from various studies. It is important to note that experimental conditions, matrices, and analytical platforms can influence the reported performance.

Internal StandardAnalyte(s)Linearity (Correlation Coefficient, R²)Accuracy (% Recovery or Bias)Precision (% CV)Biological MatrixReference
This compound Desmosterol> 0.99Not explicitly stated, but used for accurate quantificationNot explicitly statedHuman Plasma, Brain Tissue
Cholesterol-d7Cholesterol> 0.99Not explicitly stated, but used for accurate quantificationNot explicitly statedHuman Plasma
Lathosterol-d7Lathosterol> 0.99Not explicitly stated, but accuracy was tested by spiking samplesNot explicitly statedCultured Human Hepatocytes
25-Hydroxycholesterol-d6Lathosterol, Lanosterol, Desmosterol≥ 0.9900Not explicitly statedIntra-assay: 2.6 - 7.4Human Plasma
d6-CholesterolNon-cholesterol sterols (including Lathosterol)Not explicitly statedNot explicitly statedIntra-assay: 4.7 - 10.3, Inter-assay: 4.6 - 9.5Not specified

Key Performance Considerations

  • Linearity: this compound demonstrates excellent linearity in calibration curves for the quantification of desmosterol, a critical factor for accurate measurement across a range of concentrations.

  • Accuracy: The use of a deuterated internal standard that co-elutes with the analyte, such as this compound for desmosterol, is the most effective way to compensate for measurement errors that could result from ion suppression or enhancement, thus improving accuracy.

  • Precision: The chemical and physical similarity of this compound to the native analyte ensures that it behaves almost identically during all stages of the analytical process, leading to high precision in the quantification.

  • Recovery: While specific recovery percentages for this compound are not always detailed, the principle of using a stable isotope-labeled internal standard is to correct for any analyte loss during sample preparation, thereby ensuring the final calculated concentration is accurate regardless of recovery variations.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized experimental protocols for the quantification of sterols using deuterated internal standards.

Protocol 1: Quantification of Desmosterol and Cholesterol in Human Plasma using this compound and Cholesterol-d7

This protocol is adapted from a method used for analyzing plasma samples in Alzheimer's disease research.

  • Sample Preparation:

    • To 25 µL of plasma, add a known amount of this compound and Cholesterol-d7 as internal standards.

    • Add 50% potassium hydroxide to the solution, mix thoroughly, and incubate at 70°C for 60 minutes for saponification.

    • After cooling, add 2 mL of hexane and 0.5 mL of phosphate-buffered saline (pH 6.8) and mix well.

    • Centrifuge for 10 minutes at 2,000 x g to separate the phases.

    • Transfer the upper organic phase to a new tube.

    • The dried extract is then reconstituted in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., methanol/water or acetonitrile/water mixtures) to separate the sterols.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

    • Quantification: Monitor the specific precursor-to-product ion transitions (MRM) for each analyte and its corresponding deuterated internal standard. For example, ions monitored for desmosterol could be m/z 367.3 and for this compound m/z 373.3.

Protocol 2: General Workflow for Sterol Quantification using a Deuterated Internal Standard

This generalized protocol outlines the key steps applicable to the use of various deuterated sterol standards, including this compound.

  • Internal Standard Spiking: A precise and known amount of the deuterated internal standard (e.g., this compound) is added to the biological sample (e.g., plasma, tissue homogenate) at the very beginning of the sample preparation process.

  • Saponification: The sample is subjected to alkaline hydrolysis (saponification) using a strong base (e.g., KOH in ethanol) to hydrolyze sterol esters and release the free sterols. This step is typically performed at an elevated temperature.

  • Extraction: The non-saponifiable lipids, which include the free sterols and the internal standard, are extracted from the aqueous mixture using an organic solvent such as hexane or cyclohexane.

  • Derivatization (Optional): In some gas chromatography-mass spectrometry (GC-MS) methods, the extracted sterols are derivatized (e.g., silylation) to improve their volatility and chromatographic behavior. This step is often not necessary for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Analysis by Mass Spectrometry: The prepared sample is injected into the LC-MS or GC-MS system. The instrument is set to monitor the specific mass-to-charge ratios (m/z) of the native sterol and the deuterated internal standard.

  • Data Analysis: The concentration of the native sterol is calculated based on the ratio of its peak area to the peak area of the known amount of the deuterated internal standard.

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams have been created using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample spike Spike with This compound start->spike sapon Saponification (Alkaline Hydrolysis) spike->sapon extract Liquid-Liquid Extraction sapon->extract dry Dry Down & Reconstitute extract->dry lcms LC-MS/MS Analysis dry->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant G cluster_pathway Simplified Cholesterol Biosynthesis Pathway cluster_IS Internal Standards Lanosterol Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Multiple Steps Desmosterol Desmosterol Lanosterol->Desmosterol Multiple Steps Cholesterol Cholesterol Lathosterol->Cholesterol DHCR7 Desmosterol->Cholesterol DHCR24 This compound This compound Lathosterol-d7 Lathosterol-d7 Cholesterol-d7 Cholesterol-d7 G cluster_criteria Performance Criteria cluster_standards Compared Standards IS_Choice Choice of Deuterated Internal Standard Accuracy Accuracy IS_Choice->Accuracy Precision Precision IS_Choice->Precision Linearity Linearity IS_Choice->Linearity Recovery Recovery Correction IS_Choice->Recovery D6 This compound Accuracy->D6 C7 Cholesterol-d7 Accuracy->C7 L7 Lathosterol-d7 Accuracy->L7 Precision->D6 Precision->C7 Precision->L7 Linearity->D6 Linearity->C7 Linearity->L7 Recovery->D6 Recovery->C7 Recovery->L7

References

Desmosterol-d6 for Robust Bioanalysis: A Comparative Guide to Establishing Linearity and Limits of Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of desmosterol, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Desmosterol-d6 with other commonly used internal standards, supported by experimental data, to aid in the establishment of linearity and the determination of detection limits in bioanalytical methods.

Desmosterol, a key intermediate in the Bloch pathway of cholesterol biosynthesis, is gaining increasing attention as a biomarker for various physiological and pathological processes. Accurate measurement of its concentration in biological matrices is crucial for advancing research in areas such as neurodegenerative diseases and metabolic disorders. Stable isotope-labeled internal standards, such as this compound, are the gold standard for mass spectrometry-based quantification, as they mimic the analyte's behavior during sample preparation and analysis, correcting for variability.

This guide compares the performance of this compound with alternative internal standards, including Lathosterol-d7, 25-hydroxycholesterol-d6, Cholesterol-d7, and Epicoprostanol, focusing on key validation parameters: linearity, limit of detection (LOD), and limit of quantification (LOQ).

Comparative Performance of Internal Standards for Desmosterol Quantification

The following table summarizes the quantitative performance of different internal standards used for the analysis of desmosterol from various published studies. It is important to note that direct head-to-head comparisons are limited, and performance metrics can be influenced by the specific analytical method and instrumentation used.

Internal StandardAnalytical MethodLinearity RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Biological Matrix
This compound LC-MS/MS10 - 30,000 ng/mLNot explicitly statedNot explicitly statedNot explicitly statedPlasma, CSF
Lathosterol-d7LC-MS67.5 - 5000 ng/mL[1]>0.99[2]1.8 ng/mL[1]5.4 ng/mL[1]Cultured Human Hepatocytes[2]
25-hydroxycholesterol-d6UPLC-MS/MS0.1 - 10 µg/mL≥ 0.9900Not explicitly stated0.1 µg/mLHuman Plasma
Cholesterol-d7HPLC-APCI-MS/MSNot explicitly statedNot explicitly stated0.47 - 1.69 pM (for various sterols)Not explicitly statedHuman Serum
EpicoprostanolGC-MSDNot specifiedNot specifiedNot explicitly statedNot explicitly statedNot specified

Experimental Workflows and Methodologies

The successful establishment of linearity and detection limits is contingent on a well-defined experimental protocol. Below are representative workflows and methodologies for the quantification of desmosterol using this compound as an internal standard, based on common practices in the field.

Logical Workflow for Method Validation

Workflow for Establishing Linearity and Detection Limits cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard_Prep Prepare Desmosterol Calibration Standards Sample_Spike Spike Calibration Standards and Samples with IS Standard_Prep->Sample_Spike IS_Prep Prepare this compound Internal Standard Solution IS_Prep->Sample_Spike LLE Liquid-Liquid Extraction Sample_Spike->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Linearity_Assessment Assess Linearity (R²) Calibration_Curve->Linearity_Assessment LOD_LOQ_Determination Determine LOD & LOQ (S/N ratio) Linearity_Assessment->LOD_LOQ_Determination

Establishing linearity and detection limits workflow.
Experimental Protocol: Desmosterol Quantification in Human Plasma using LC-MS/MS with this compound

This protocol provides a detailed methodology for the quantification of desmosterol in human plasma.

1. Materials and Reagents:

  • Desmosterol certified reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Hexane

  • Potassium hydroxide (KOH)

2. Standard and Internal Standard Preparation:

  • Desmosterol Stock Solution (1 mg/mL): Accurately weigh and dissolve desmosterol in ethanol.

  • Working Standard Solutions: Prepare serial dilutions of the desmosterol stock solution in ethanol to create calibration standards ranging from 10 ng/mL to 30,000 ng/mL.

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of this compound in ethanol.

3. Sample Preparation (Saponification and Liquid-Liquid Extraction):

  • To 100 µL of plasma, calibration standard, or quality control sample, add 100 µL of the this compound IS working solution.

  • Add 100 µL of 50% (w/v) potassium hydroxide.

  • Vortex thoroughly and incubate at 70°C for 60 minutes to saponify cholesteryl esters.

  • After cooling, add 2 mL of hexane and 0.5 mL of phosphate-buffered saline (PBS, pH 6.8).

  • Vortex vigorously for 1 minute and centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Transfer the upper hexane layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of ethanol for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 mm ID × 250 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol (Solvent B).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Desmosterol: m/z 367.3 → [Product Ion]

    • This compound: m/z 373.3 → [Product Ion] (Note: Specific product ions should be optimized for the instrument used).

5. Data Analysis and Validation:

  • Linearity: Construct a calibration curve by plotting the peak area ratio of desmosterol to this compound against the concentration of the calibration standards. Perform a linear regression analysis and determine the correlation coefficient (R²), which should ideally be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by analyzing samples with decreasing concentrations of desmosterol. The LOD is typically defined as the concentration with a signal-to-noise (S/N) ratio of ≥3, and the LOQ as the concentration with an S/N ratio of ≥10, with acceptable precision and accuracy.

Signaling Pathway Context: Cholesterol Biosynthesis

The accurate measurement of desmosterol is critical for understanding the dynamics of the cholesterol biosynthesis pathway. Desmosterol is the immediate precursor to cholesterol in the Bloch pathway.

Simplified Bloch Pathway of Cholesterol Biosynthesis Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps Desmosterol Desmosterol Zymosterol->Desmosterol DHCR7 Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24

Key final steps in the Bloch pathway.

References

Method Validation for Clinical Assays: A Comparative Guide to Using Desmosterol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sterols in clinical assays is paramount for understanding disease pathology and developing effective therapeutics. Desmosterol, a key precursor in the cholesterol biosynthesis pathway, has emerged as a significant biomarker in various fields, including Alzheimer's disease research. The reliability of its quantification heavily relies on robust analytical method validation, with the choice of internal standard being a critical factor. This guide provides an objective comparison of Desmosterol-d6's performance as an internal standard with other alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification.[1] They are chemically identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, thus providing the most accurate correction for analytical variability.[1] This guide will delve into the performance of this compound in comparison to other deuterated and non-deuterated internal standards commonly used in sterol analysis.

The Role of Desmosterol in Cholesterol Biosynthesis

Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol synthesis.[2] Its levels can be indicative of the rate of cholesterol synthesis and have been linked to various physiological and pathological processes.[3]

G Lanosterol Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Multiple Steps Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps 7-dehydrocholesterol 7-dehydrocholesterol Lathosterol->7-dehydrocholesterol SC5D Cholesterol Cholesterol 7-dehydrocholesterol->Cholesterol DHCR7 Desmosterol Desmosterol Zymosterol->Desmosterol SC5D Desmosterol->Cholesterol DHCR24

Simplified Cholesterol Biosynthesis Pathway Highlighting Desmosterol.

Comparison of Internal Standards for Sterol Quantification

The choice of internal standard is critical for the accuracy and precision of sterol quantification. The following table compares the performance characteristics of this compound with other commonly used internal standards.

Internal StandardTypeTypical MethodAdvantagesDisadvantages
This compound DeuteratedLC-MS/MS- Co-elutes with desmosterol, providing excellent correction for matrix effects and instrument variability.- Chemically identical to the analyte, ensuring similar extraction recovery and ionization efficiency.[1]- Not suitable for quantifying other sterols that are not structurally similar to desmosterol.
Cholesterol-d7 DeuteratedLC-MS/MS, GC-MS- Excellent for cholesterol quantification. - Can be used for simultaneous analysis of cholesterol and its precursors.- May not perfectly mimic the behavior of desmosterol during chromatography and ionization due to structural differences.
Lathosterol-d7 DeuteratedLC-MS/MS- Ideal for quantifying lathosterol and other cholesterol precursors.- Similar to Cholesterol-d7, it may not be the optimal choice for desmosterol quantification due to potential differences in analytical behavior.
25-hydroxycholesterol-d6 DeuteratedLC-MS/MS- Has been successfully used for the simultaneous quantification of desmosterol, lathosterol, and lanosterol.- Structural differences may lead to variations in extraction and ionization efficiency compared to desmosterol.
Epicoprostanol Non-endogenous AnalogGC-MS- Structurally similar to sterols. - Does not occur naturally in mammalian samples.- Does not co-elute with desmosterol, providing less effective correction for matrix effects. - May have different extraction and derivatization efficiency.
5α-Cholestane Non-endogenous AnalogGC-MS- Commonly used for total sterol quantification.- Lacks a hydroxyl group, so it does not undergo derivatization with sterols, leading to potential inaccuracies. - Significant differences in chemical properties compared to desmosterol.

Method Validation Workflow

A systematic approach to method validation is essential to ensure the reliability of a clinical assay. The following diagram illustrates a typical workflow for validating a quantitative analytical method.

G cluster_0 Method Development cluster_1 Method Validation Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Linearity & Range Linearity & Range Precision (Intra- & Inter-assay) Precision (Intra- & Inter-assay) Linearity & Range->Precision (Intra- & Inter-assay) Accuracy Accuracy Precision (Intra- & Inter-assay)->Accuracy Limit of Quantification (LOQ) Limit of Quantification (LOQ) Accuracy->Limit of Quantification (LOQ) Selectivity & Specificity Selectivity & Specificity Limit of Quantification (LOQ)->Selectivity & Specificity Stability Stability Selectivity & Specificity->Stability Method Development Method Development Method Validation Method Validation Method Development->Method Validation Routine Sample Analysis Routine Sample Analysis Method Validation->Routine Sample Analysis

General Workflow for Clinical Assay Method Validation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are representative protocols for the quantification of desmosterol using LC-MS/MS with a deuterated internal standard and a general protocol for sterol analysis by GC-MS using a non-deuterated internal standard.

Protocol 1: LC-MS/MS Quantification of Desmosterol in Human Plasma using a Deuterated Internal Standard

This protocol is adapted from a validated method for the simultaneous quantification of lathosterol, lanosterol, and desmosterol in human plasma.

1. Sample Preparation and Extraction:

  • To 50 µL of human plasma, add the deuterated internal standard (e.g., this compound or 25-hydroxycholesterol-d6).

  • Perform liquid-liquid extraction.

  • Dry the supernatant, reconstitute, and transfer to a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Waters UPLC system.

  • Column: Thermo Hypersil GOLD column (100 × 2.1 mm, 1.9 µm).

  • Mass Spectrometer: Sciex QTRAP 5500.

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).

  • MRM Transitions:

    • Desmosterol: m/z 367.4 → 147.1

    • Internal Standard (25-hydroxycholesterol-d6): m/z 375.6 → 95.1

3. Method Validation Parameters (based on a similar validated method):

  • Linearity: A linear regression (1/concentration²) calibration curve was established from 0.1 µg/mL to 10 µg/mL for each analyte in human plasma.

  • Precision and Accuracy (for Desmosterol):

    • Inter-day Coefficient of Variation (CV): 2.2% to 2.8%

    • Inter-day Bias of the means: -4.1% to -0.8%

Protocol 2: GC-MS Analysis of Sterols using a Non-Deuterated Internal Standard

This is a general protocol for the analysis of sterols in biological samples.

1. Sample Preparation and Extraction:

  • To a known amount of sample (e.g., 100 µL of plasma), add a known amount of the internal standard (e.g., epicoprostanol or 5α-cholestane).

  • Perform alkaline hydrolysis (saponification) of sterol esters by adding methanolic KOH and heating.

  • Extract the free sterols with an organic solvent like hexane.

  • Evaporate the solvent and derivatize the sterols to their trimethylsilyl (TMS) ethers using a reagent like BSTFA.

2. GC-MS Analysis:

  • GC System: Agilent 6890N GC or similar.

  • Column: HP-5MS column (30 m × 0.25 mm × 0.25 µm) or similar.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at an initial temperature (e.g., 200°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) and hold.

  • Mass Spectrometer: Agilent 5973 mass selective detector or similar.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the sterols and the internal standard.

Conclusion

The selection of an appropriate internal standard is a critical step in the validation of clinical assays for sterols. For the quantification of desmosterol, the use of its stable isotope-labeled counterpart, this compound, is highly recommended for achieving the best accuracy and precision, particularly in LC-MS/MS methods. While other deuterated sterols can also provide good performance, this compound offers the advantage of being an almost perfect chemical mimic of the analyte. Non-deuterated internal standards, although widely used in GC-MS methods, may introduce a greater degree of variability due to differences in their chemical and physical properties. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, and a thorough method validation is essential to ensure the generation of reliable and reproducible data for clinical research and drug development.

References

Evaluating Desmosterol-d6 for Robust Analysis Across Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sterols is paramount for unraveling complex biological pathways and identifying potential therapeutic targets. Desmosterol, a key intermediate in cholesterol biosynthesis, is increasingly recognized for its role in various physiological and pathological processes.[1] Desmosterol-d6, a deuterated analog, serves as an ideal internal standard for mass spectrometry-based quantification, offering a means to correct for analytical variability. This guide provides a comprehensive evaluation of this compound's suitability for different biological matrices, comparing its performance with other common internal standards and providing detailed experimental protocols.

Performance Comparison of Internal Standards for Sterol Analysis

The selection of an appropriate internal standard is critical for achieving accurate and precise quantification in bioanalysis. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mass spectrometry applications due to their chemical and physical similarity to the analyte of interest.[2] This similarity ensures they behave almost identically during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.

While direct head-to-head comparative studies detailing recovery and matrix effects for a wide range of sterol internal standards across multiple matrices are limited, the following tables summarize typical performance data gathered from various validated bioanalytical methods.

Table 1: Performance Characteristics of this compound in Different Biological Matrices

Biological MatrixAnalytical MethodLinearity RangePrecision (%CV)Accuracy/Recovery (%)Reference
Human PlasmaLC-MS10 - 30,000 ng/mL< 15%Not explicitly stated[3]
Human PlasmaUPLC-MS/MS0.1 - 10 µg/mLNot explicitly statedNot explicitly stated[1]
Brain TissueLC-MSNot specifiedNot specifiedNot specified[4]

Table 2: Performance of Alternative Internal Standards for Sterol Analysis

Internal StandardAnalyte(s)Biological MatrixAnalytical MethodLinearity RangePrecision (%CV)Accuracy/Recovery (%)Reference
Lathosterol-d7 Lathosterol & other sterolsCultured Human HepatocytesLC-MS67.5 - 5000 ng/mLIntermediate precision testedAccuracy tested by spiking
25-Hydroxycholesterol-d6 Lathosterol, Lanosterol, DesmosterolHuman PlasmaUPLC-MS/MS0.1 - 10 µg/mLNot explicitly statedNot explicitly stated
Cholesterol-d7 Cholesterol, DesmosterolHuman PlasmaLC/MSNot specifiedNot specifiedNot specified
Epicoprostanol LathosterolNot specifiedGC-MSDNot specifiedNot specifiedNot specified
5α-Cholestane PhytosterolsNot specifiedGCNot specifiedNot specifiedNot specified

Note: The performance of an internal standard is highly dependent on the specific analytical method, instrumentation, and the complexity of the biological matrix. The data presented are for comparative purposes and may not be directly transferable to all experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical assays. Below are representative protocols for the quantification of desmosterol in plasma and brain tissue using this compound as an internal standard.

Protocol 1: Quantification of Desmosterol in Human Plasma using LC-MS

This protocol is adapted from a method for the analysis of desmosterol and cholesterol in human plasma.

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • This compound (internal standard)

  • Cholesterol-d7 (optional additional internal standard)

  • Methanol, Ethanol, Hexane (HPLC grade)

  • Potassium hydroxide (KOH)

  • Phosphate-buffered saline (PBS), pH 6.8

2. Sample Preparation:

  • To 25 µL of human plasma, add a known amount of this compound (e.g., 1 µg).

  • Add 50% (w/v) potassium hydroxide solution.

  • Vortex the mixture thoroughly and incubate at 70°C for 60 minutes to saponify the sterol esters.

  • After cooling, add 2 mL of hexane and 0.5 mL of PBS (pH 6.8).

  • Vortex vigorously and centrifuge to separate the phases.

  • Transfer the upper organic (hexane) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., ethanol) for LC-MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of methanol and water is often employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is common for sterol analysis.

  • MRM Transitions:

    • Desmosterol: m/z 367.3 → [Product Ion]

    • This compound: m/z 373.3 → [Product Ion] (The specific product ion should be optimized).

4. Data Analysis:

  • Quantify desmosterol by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve using known concentrations of desmosterol standards spiked with the internal standard.

Protocol 2: Analysis of Desmosterol in Brain Tissue using LC-MS

This protocol is based on a method for analyzing C27 sterol intermediates in brain tissue.

1. Materials and Reagents:

  • Brain tissue

  • This compound (internal standard)

  • Chloroform, Methanol (HPLC grade)

  • Ethanolic potassium hydroxide (KOH)

  • Hexane

2. Sample Preparation:

  • Homogenize a known weight of brain tissue in a cold chloroform:methanol (2:1, v/v) solution.

  • Add a known amount of this compound to the homogenate.

  • Filter the homogenate to remove precipitated proteins.

  • Wash the chloroform layer with water to remove water-soluble contaminants.

  • Take the chloroform fraction to dryness.

  • Redissolve the dried residue in ethanolic KOH and saponify at 60°C for 1 hour.

  • Perform a liquid-liquid extraction with hexane.

  • Wash the hexane phase until neutral.

  • Evaporate the hexane to dryness and reconstitute the residue in ethanol for LC-MS analysis.

3. LC-MS Analysis:

  • LC System: HPLC or UPLC system.

  • Column: Two reversed-phase C18 columns in tandem can be used for enhanced separation of sterol isomers.

  • Mobile Phase: Isocratic elution with 100% methanol.

  • Mass Spectrometer: A mass spectrometer capable of operating in simultaneous Selected Ion Monitoring (SIM) and SCAN modes.

  • Ionization Source: APCI in positive ion mode.

  • Ions Monitored (SIM mode):

    • Desmosterol and other diene intermediates: m/z 367.3

    • This compound: m/z 373.3

4. Data Analysis:

  • Identify and quantify desmosterol based on its retention time and the area of the corresponding peak relative to the this compound internal standard.

Mandatory Visualizations

Cholesterol Biosynthesis: The Bloch Pathway

Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol synthesis. The final step involves the reduction of the C24-C25 double bond in the side chain of desmosterol by the enzyme 3β-hydroxysteroid-Δ24-reductase (DHCR24).

Bloch_Pathway Lanosterol Lanosterol Intermediates ...Multiple Steps... Lanosterol->Intermediates Desmosterol Desmosterol Intermediates->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 DHCR24 DHCR24->Desmosterol

Caption: A simplified diagram of the Bloch pathway for cholesterol biosynthesis.

General Workflow for Sterol Analysis using an Internal Standard

The use of an internal standard is integral to a robust bioanalytical workflow, ensuring accurate quantification by accounting for variations throughout the process.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Saponification Saponification (Hydrolysis of Esters) Extraction->Saponification Drydown Drydown & Reconstitution Saponification->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical experimental workflow for sterol quantification.

References

A Head-to-Head Comparison: Desmosterol-d6 vs. 13C-Labeled Desmosterol as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in precise quantification of desmosterol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Desmosterol-d6 and 13C-labeled desmosterol, supported by established principles in mass spectrometry.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, as they are chemically identical to the analyte of interest but have a different mass. This allows them to co-elute with the analyte and experience similar matrix effects, correcting for variations during sample preparation, chromatography, and ionization. While both this compound (deuterium-labeled) and 13C-labeled desmosterol serve this purpose, their inherent isotopic properties can lead to significant differences in analytical performance.

Key Performance Differences: A Tabular Summary

The selection of an internal standard can profoundly impact the accuracy and precision of quantification. The following table summarizes the key characteristics and performance differences between this compound and 13C-labeled desmosterol.

FeatureThis compound (Deuterium-Labeled)13C-Labeled DesmosterolRationale & Implications for Desmosterol Analysis
Isotopic Stability Can be susceptible to back-exchange (H/D exchange) under certain conditions.Highly stable; 13C atoms are integrated into the carbon backbone and are not prone to exchange.[1]13C-labeling offers greater assurance of isotopic stability throughout the entire analytical workflow, from sample preparation to analysis.
Chromatographic Co-elution Prone to the "isotope effect," which can cause a slight retention time shift relative to the unlabeled analyte.[2][3] This can lead to differential matrix effects.[3][4]Virtually identical physicochemical properties to the unlabeled analyte, resulting in excellent co-elution.Perfect co-elution, as seen with 13C-labeled standards, is crucial for accurate compensation of matrix effects, where co-eluting matrix components can suppress or enhance the ionization of the target analyte.
Potential for Isotopic Interference Lower natural abundance of deuterium, but potential for in-source fragmentation and H-D exchange can complicate spectra.The natural abundance of 13C is approximately 1.1%, which can slightly increase the M+1 and M+2 signals of the unlabeled analyte. However, with sufficient mass difference, this is manageable.13C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap, especially when a sufficient number of 13C atoms are incorporated to achieve a clear mass shift (typically ≥ 3 Da).
Cost & Availability Often more affordable and more widely available for a broader range of molecules.Generally more expensive due to the more complex and costly synthesis process.While budget is a consideration, the potential for compromised data quality with deuterated standards in challenging matrices may outweigh the initial cost savings.

The Role of Desmosterol in the Cholesterol Biosynthesis Pathway

Desmosterol is a critical intermediate in the Bloch pathway of cholesterol biosynthesis. It is the immediate precursor to cholesterol, converted by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). Understanding this pathway is essential for interpreting quantitative data and for studying metabolic disorders related to cholesterol synthesis.

G cluster_pathway Bloch Pathway of Cholesterol Biosynthesis Lanosterol Lanosterol Intermediate Steps Intermediate Steps Lanosterol->Intermediate Steps Desmosterol Desmosterol Intermediate Steps->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 DHCR24 DHCR24->Desmosterol

Caption: Simplified Bloch pathway of cholesterol biosynthesis highlighting the conversion of Desmosterol to Cholesterol by the enzyme DHCR24.

Experimental Workflow for Desmosterol Quantification

The following diagram outlines a typical experimental workflow for the quantification of desmosterol in a biological matrix using a stable isotope-labeled internal standard. The choice between this compound and 13C-labeled desmosterol at the "Internal Standard Spiking" stage has significant implications for the subsequent steps, particularly "LC/GC Separation" and "MS Detection."

G cluster_workflow Quantitative Analysis Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spiking Internal Standard Spiking (this compound or 13C-Desmosterol) Sample->Spiking Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spiking->Extraction Saponification Saponification (to hydrolyze cholesteryl esters) Extraction->Saponification Derivatization Derivatization (optional) (e.g., Silylation for GC-MS) Saponification->Derivatization LC_GC LC/GC Separation Derivatization->LC_GC MS Mass Spectrometry Detection (e.g., LC-MS/MS or GC-MS) LC_GC->MS Data Data Analysis (Ratio of Analyte to IS) MS->Data

Caption: General experimental workflow for the quantification of desmosterol using an internal standard.

Detailed Experimental Protocol: Quantification of Desmosterol in Plasma

This protocol provides a general methodology for the quantification of desmosterol in human plasma using LC-MS/MS and a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • Human plasma

  • Desmosterol analytical standard

  • This compound or 13C-labeled desmosterol internal standard (IS)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Potassium hydroxide (KOH)

  • Phosphate-buffered saline (PBS)

  • Water (Milli-Q or equivalent)

2. Internal Standard Stock Solution Preparation:

  • Prepare a stock solution of the chosen internal standard (this compound or 13C-labeled desmosterol) in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution in methanol to a suitable concentration for spiking into the plasma samples.

3. Sample Preparation:

  • To 50 µL of plasma in a glass tube, add a known amount of the internal standard working solution.

  • Add 50% potassium hydroxide solution to the plasma sample.

  • Vortex the mixture thoroughly.

  • Incubate the samples at 70°C for 60 minutes to facilitate saponification of esterified sterols.

  • After incubation, allow the samples to cool to room temperature.

  • Add 2 mL of hexane and 0.5 mL of PBS (pH 6.8) and vortex vigorously to extract the sterols into the hexane layer.

  • Centrifuge the samples to achieve phase separation.

  • Carefully transfer the upper hexane layer to a new glass tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for sterol analysis.

    • Mobile Phase: A gradient of methanol and water is commonly employed.

    • Flow Rate: Optimized based on the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for both desmosterol and the internal standard need to be optimized.

5. Data Analysis:

  • A calibration curve is generated by plotting the peak area ratio of the desmosterol standard to the internal standard against the concentration of the desmosterol standard.

  • The concentration of desmosterol in the plasma samples is then determined from the calibration curve using the measured peak area ratio of endogenous desmosterol to the internal standard.

Conclusion and Recommendation

While both this compound and 13C-labeled desmosterol can be utilized as internal standards for the quantification of desmosterol, the available evidence from comparative studies of other analytes strongly suggests that 13C-labeled desmosterol is the superior choice for ensuring the highest accuracy and precision . The enhanced isotopic stability and the minimal chromatographic isotope effect of 13C-labeled standards mitigate the risks of analytical bias that can arise from H/D exchange and differential matrix effects associated with deuterium-labeled standards. For researchers conducting validation of bioanalytical methods or working with complex biological matrices where matrix effects are a significant concern, the investment in a 13C-labeled internal standard is highly recommended to ensure data of the highest quality and reliability.

References

A Researcher's Guide to the Long-Term Stability of Desmosterol-d6 for Longitudinal Studies

Author: BenchChem Technical Support Team. Date: November 2025

The integrity of quantitative data in longitudinal studies is fundamentally reliant on the stability of internal standards. For researchers investigating sterol metabolism, particularly pathways involving cholesterol biosynthesis, Desmosterol-d6 serves as a critical tool for mass spectrometry-based quantification. This guide provides an objective comparison of this compound with common alternatives, presents stability data, details key experimental protocols, and visualizes its role in the cholesterol biosynthesis pathway.

Comparison of Internal Standards for Sterol Quantification

The selection of an appropriate internal standard is paramount for correcting analytical variability during sample preparation, injection, and ionization. Stable isotope-labeled (SIL) compounds are considered the gold standard in mass spectrometry.[1]

Below is a comparison of this compound with other common choices for sterol analysis.

Internal Standard Type Advantages Disadvantages
This compound Stable Isotope-Labeled (SIL)- Co-elutes with the analyte, providing optimal correction for matrix effects and instrument variability.[2]- Chemically and physically identical to the analyte, ensuring similar extraction recovery and ionization efficiency.[1]- High isotopic purity available commercially.- Can be more expensive than other alternatives.- Potential for isotopic exchange (H/D exchange) if stored or handled in improper solvents (e.g., strongly acidic/basic).[3][4]
Cholesterol-d7 Stable Isotope-Labeled (SIL)- Structurally and chemically very similar to desmosterol, leading to similar chromatographic behavior and extraction efficiency.- Widely available and commonly used in sterol panels.- Excellent for simultaneous quantification of cholesterol.- Does not perfectly co-elute with desmosterol, which may lead to incomplete correction for matrix effects at the specific retention time of the analyte.- Slight differences in ionization efficiency compared to desmosterol are possible.
Stigmasterol or Epicoprostanol Structural Analog- Cost-effective.- Chemically distinct, avoiding any potential for isotopic overlap or interference from unlabeled analyte impurities in the standard.- Does not behave identically to desmosterol during sample preparation and ionization, leading to less accurate correction.- Different retention times can expose it to different matrix effects than the analyte.

Long-Term Stability Data for this compound

The stability of a deuterated internal standard is crucial for the reliability of results from longitudinal cohorts, where samples may be stored for many years. Proper storage conditions are essential to prevent degradation and maintain isotopic purity.

Storage Matrix Storage Temperature Reported Stability / Recommended Duration Key Considerations
Solid / Lyophilized Powder -20°C or colder≥ 4 yearsStore in a desiccator to protect from moisture. Allow vial to equilibrate to room temperature before opening to prevent condensation.
Stock Solution in Aprotic Solvent (e.g., Methanol, Acetonitrile)-20°CLong-term (Months to Years)Use high-purity aprotic solvents to minimize the risk of H/D exchange. Store in tightly sealed amber glass vials to protect from light and solvent evaporation.
Stock Solution in Aprotic Solvent (e.g., Methanol)4°CShort-term (Days to Weeks)Suitable for working solutions or temporary storage. Avoid for long-term archiving.
Spiked Biological Matrix (e.g., Human Plasma)-80°CStable for the duration of typical longitudinal studies (Years).Aliquot samples to avoid repeated freeze-thaw cycles, which can impact the stability of both the analyte and the standard.

Experimental Protocols

Detailed and consistent protocols are vital for ensuring the accuracy and reproducibility of quantitative measurements.

This protocol outlines the steps for preparing solutions from a lyophilized standard.

  • Equilibration: Allow the vial containing lyophilized this compound to reach room temperature before opening to prevent moisture condensation.

  • Reconstitution (Stock Solution): Using a calibrated gas-tight syringe, add a precise volume of high-purity methanol or acetonitrile to the vial to create a stock solution of known concentration (e.g., 1 mg/mL). Vortex thoroughly to ensure complete dissolution.

  • Storage of Stock Solution: Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap. Store at -20°C for long-term use.

  • Preparation of Working Solution: Prepare an intermediate or working solution by diluting the stock solution in the appropriate analytical solvent (e.g., acetonitrile). This working solution is then used to spike into calibration standards, quality controls, and study samples. Prepare working solutions fresh or store for short periods at 4°C.

This protocol provides a framework for validating the stability of this compound in a matrix (e.g., plasma) intended for a longitudinal study.

  • Matrix Preparation: Obtain a large pool of blank control plasma. Fortify the plasma with this compound at two concentration levels: a low concentration (near the lower limit of quantification, LLOQ) and a high concentration.

  • Aliquoting and Storage: Dispense the fortified plasma into multiple aliquots in appropriately labeled cryovials.

  • Time Point Zero (T0) Analysis: Immediately analyze a set of aliquots (n=3 to 5) from both the low and high concentration pools to establish a baseline measurement.

  • Long-Term Storage: Store the remaining aliquots at the intended storage temperature for the longitudinal study (e.g., -80°C).

  • Time Point Analysis: At predefined intervals (e.g., 1 month, 3 months, 6 months, 1 year, and annually thereafter), retrieve a set of aliquots from each concentration level.

  • Sample Analysis: Allow the samples to thaw unassisted at room temperature. Process and analyze them using the validated LC-MS/MS method. The response of the stored samples is compared against the response of freshly prepared calibration standards containing the internal standard.

  • Stability Assessment: The internal standard is considered stable if the mean concentration of the stored samples is within ±15% of the baseline (T0) value.

Visualization of the Desmosterol Biosynthesis Pathway

Desmosterol is the immediate precursor to cholesterol in the Bloch pathway of sterol biosynthesis. The enzyme 24-dehydrocholesterol reductase (DHCR24) catalyzes the final reduction step to form cholesterol. Understanding this pathway is crucial for interpreting data in studies of lipid metabolism.

Bloch_Pathway cluster_pathway Cholesterol Biosynthesis (Bloch Pathway) Lanosterol Lanosterol Intermediates1 Multiple Steps Lanosterol->Intermediates1 Zymosterol Zymosterol Intermediates1->Zymosterol Intermediates2 Multiple Steps Zymosterol->Intermediates2 Desmosterol Desmosterol Intermediates2->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol Enzyme DHCR24 Enzyme->Desmosterol

Caption: The Bloch pathway for cholesterol synthesis.

References

Safety Operating Guide

Proper Disposal of Desmosterol-d6: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Desmosterol-d6, a deuterated form of a cholesterol precursor used in various research applications.

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Its disposal protocol aligns with that of general non-hazardous chemical waste. The key principle is to ensure that the compound and its containers are managed in a way that prevents contamination and adheres to local, state, and federal environmental regulations.[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to wear the appropriate personal protective equipment (PPE) to ensure personal safety.

PPE ItemSpecification
Gloves Nitrile or other appropriate chemical-resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Disposal Procedures for Solid this compound

For this compound in its solid form, the recommended disposal method is to treat it as non-hazardous solid waste.

Step 1: Assessment Confirm that the this compound has not been mixed or contaminated with any hazardous substances. If it has been contaminated, it must be disposed of as hazardous waste according to your institution's hazardous waste management guidelines.

Step 2: Packaging Place the solid this compound in a sealed, clearly labeled container. The label should identify the contents as "this compound (non-hazardous solid waste)".

Step 3: Disposal Dispose of the sealed container in the regular laboratory trash, unless your institution's policy requires a specific waste stream for non-hazardous chemical solids.

Disposal Procedures for this compound Solutions

The disposal of this compound solutions depends on the solvent used. This compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and chloroform.[2][3][4]

Step 1: Solvent Classification Identify the solvent in which the this compound is dissolved.

  • Non-hazardous, water-miscible solvents (e.g., low concentrations of ethanol): Depending on local regulations, small quantities may be permissible for drain disposal with copious amounts of water. However, it is crucial to consult your institution's specific guidelines on sewer disposal of chemicals.

  • Hazardous or non-water-miscible solvents (e.g., chloroform, DMF, higher concentrations of ethanol): These solutions must be treated as hazardous chemical waste.

Step 2: Waste Collection Collect the hazardous this compound solution in a designated, properly labeled hazardous waste container. The label should include the full chemical names of all components, including the solvent and this compound.

Step 3: Disposal Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or equivalent department.

Disposal of Empty this compound Containers

Properly cleaned chemical containers can often be disposed of as regular laboratory glass or plastic waste.

Step 1: Triple Rinsing Rinse the empty container three times with a suitable solvent that can dissolve this compound.

Step 2: Rinsate Collection Collect the rinsate from all three rinses in a designated hazardous waste container, especially if a hazardous solvent was used for rinsing.

Step 3: Container Disposal Deface or remove the original label from the empty, triple-rinsed container and dispose of it in the appropriate laboratory recycling or trash bin.

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_form cluster_solid cluster_solution start Start: this compound Waste form Is the waste solid or a solution? start->form solid_check Is the solid contaminated with hazardous material? form->solid_check Solid solution_check Is the solvent hazardous? form->solution_check Solution solid_non_haz Package, label as non-hazardous, and dispose in regular lab trash. solid_check->solid_non_haz No solid_haz Dispose as hazardous waste via EHS. solid_check->solid_haz Yes solution_haz Collect in a labeled hazardous waste container and dispose via EHS. solution_check->solution_haz Yes solution_non_haz Consult institutional guidelines for drain disposal. If not permitted, treat as hazardous waste. solution_check->solution_non_haz No

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Desmosterol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Desmosterol-d6, a deuterated form of a cholesterol precursor used in various research applications.

Immediate Safety Concerns

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), a precautionary approach is strongly advised.[1] Product information from suppliers suggests treating the material as potentially hazardous until more comprehensive toxicological data is available.[2] Key immediate safety advice includes avoiding ingestion, inhalation, and contact with eyes and skin.[2]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound in its solid form:

  • Eye Protection: Chemical safety goggles or safety glasses with side shields.

  • Hand Protection: Nitrile or latex gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling larger quantities or if there is a risk of generating dust, a dust mask or a respirator may be necessary.

Operational Plan for Handling

A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound. The substance is typically supplied as a solid and should be stored at -20°C for long-term stability.[2][3]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area, typically a laboratory fume hood or a designated clean area, is clean and free of contaminants. Assemble all necessary equipment, including micro-spatulas, weighing paper, and appropriate solvent for dissolution if required.

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening. This prevents condensation of moisture, which could affect the compound's integrity.

  • Weighing: Carefully weigh the desired amount of the solid compound in a fume hood to avoid inhalation of any fine particles. Use appropriate anti-static techniques if necessary.

  • Dissolution: If a stock solution is required, this compound is soluble in organic solvents such as ethanol and dimethyl formamide. Add the solvent to the weighed solid and ensure it is completely dissolved before use. Purging the solvent with an inert gas is recommended.

  • Storage of Solutions: Stock solutions should be stored at -20°C or -80°C to maintain stability. Check the supplier's recommendations for the specific solvent used.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Compound: Unused solid this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated chemical waste container.

  • Solutions: Waste solutions containing this compound should be collected in a labeled, sealed waste container for hazardous chemical waste disposal. Do not pour solutions down the drain.

Quantitative Data Summary

ParameterValueSource
Storage Temperature -20°C
Stability ≥ 4 years (solid)
Solubility in Ethanol ~0.25 mg/mL
Solubility in Dimethyl Formamide ~50 mg/mL
NFPA Health Rating 0
NFPA Fire Rating 0
NFPA Reactivity Rating 0
HMIS Health Rating 0
HMIS Flammability Rating 0
HMIS Physical Hazard Rating 0

Experimental Workflow

Desmosterol_d6_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep_area Prepare Clean Workspace gather_materials Gather Materials & PPE prep_area->gather_materials equilibrate Equilibrate to Room Temp gather_materials->equilibrate weigh Weigh Solid equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve store_solid Store Solid at -20°C weigh->store_solid dispose_consumables Dispose of Contaminated Consumables weigh->dispose_consumables store_solution Store Solution at -20°C/-80°C dissolve->store_solution dissolve->dispose_consumables dispose_solid Dispose of Unused Solid store_solid->dispose_solid dispose_solution Dispose of Waste Solution store_solution->dispose_solution

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.